molecular formula C9H9NO3 B129783 5-Acetylsalicylamide CAS No. 40187-51-7

5-Acetylsalicylamide

Numéro de catalogue: B129783
Numéro CAS: 40187-51-7
Poids moléculaire: 179.17 g/mol
Clé InChI: LWAQTCWTCCNHJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Acetylsalicylamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-acetyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQTCWTCCNHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057736
Record name 5-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40187-51-7
Record name 5-Acetyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40187-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-acetyl-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040187517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylsalicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetylsalicylamide: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and characteristics of 5-Acetylsalicylamide, a derivative of salicylamide. The document details its chemical and physical properties, pharmacological activities, and synthesis methodologies, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways, adhering to specified design constraints for clarity and accessibility.

Chemical and Physical Properties

This compound is an organic compound, appearing as a white or light pink crystalline solid.[1] It is a derivative of salicylamide with an acetyl group at the 5-position of the salicylamide structure.[2]

Table 1: Chemical Identifiers and Descriptors

Identifier/DescriptorValueSource(s)
IUPAC Name 5-acetyl-2-hydroxybenzamide[2][3]
CAS Number 40187-51-7[1][2][3]
Molecular Formula C₉H₉NO₃[1][2][3]
Molecular Weight 179.17 g/mol [2][3]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)O)C(=O)N[2]
InChI InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13)[2][3]
InChI Key LWAQTCWTCCNHJR-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance White or light pink crystalline solid/powder[1][2][4][5]
Melting Point 220-222 °C (with decomposition)[1][5]
Boiling Point 311.69 °C (rough estimate)[1]
Density 1.2822 - 1.297 g/cm³ (rough estimate)[1][5]
Flash Point 181.4 °C - 193.1 °C[1][5]
Vapor Pressure 3.38E-06 mmHg at 25°C[1]
Solubility Insoluble in water; Soluble in ethanol, ether, benzene, tetrahydrofuran, methanol, and acetone.[1][2][4][1][2][4]
XLogP3 1.6[3]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]

Pharmacological Properties

This compound exhibits a range of biological activities, primarily recognized for its analgesic and anti-inflammatory properties, which are comparable to those of aspirin.[2][4] A key advantage of this compound is that it is reported to have fewer gastrointestinal side effects than aspirin.[4] It is also utilized as a fever reducer.[4] Beyond its anti-inflammatory and analgesic effects, research suggests potential antimicrobial properties, though this area requires further investigation.[2]

Due to its structural similarity to aspirin, it is suggested that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.[2]

Proposed Mechanism of Action

The precise mechanism of action for this compound is not extensively detailed in the available literature. However, its structural resemblance to acetylsalicylic acid (aspirin) suggests a similar pathway involving the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6][7] By inhibiting COX enzymes, this compound would reduce prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][6][7] Unlike aspirin, which is an irreversible inhibitor, salicylamide's inhibition of COX is reversible, which may account for its different side-effect profile.[6]

Proposed_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Acetylsalicylamide This compound Acetylsalicylamide->Inhibition Inhibition->COX_Enzymes

Caption: Proposed mechanism of this compound via COX enzyme inhibition.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily through the Friedel-Crafts acylation of salicylamide.[2][8]

4.1. Traditional Friedel-Crafts Acylation

This method involves the acylation of salicylamide using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[2][8]

  • Materials: Salicylamide, acetyl chloride, anhydrous aluminum chloride, nitrobenzene or other suitable organic solvent (e.g., 1,2-dichloroethane).[8][9]

  • Procedure:

    • A mixture of salicylamide and a solvent is prepared in a reaction vessel.

    • Anhydrous aluminum chloride is added as a catalyst.[2]

    • Acetyl chloride is then added to the mixture, initiating the Friedel-Crafts acylation reaction.[2]

    • The reaction proceeds, leading to the formation of this compound.

    • The reaction is followed by hydrolysis, acid washing, and purification steps to isolate the final product.[8]

Traditional_Friedel_Crafts_Acylation_Workflow Start Start Mix Mix Salicylamide and Solvent Start->Mix Add_Catalyst Add Anhydrous Aluminum Chloride Mix->Add_Catalyst Add_Acyl_Chloride Add Acetyl Chloride Add_Catalyst->Add_Acyl_Chloride Reaction Friedel-Crafts Acylation Reaction Add_Acyl_Chloride->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Purification Purification Hydrolysis->Purification End This compound Purification->End Ionic_Liquid_Method_Workflow cluster_conditions Optimal Conditions Ratio Molar Ratios: IL:SA = 2:1 AC:SA = 4:1 Temp Temperature: 40°C Time Time: 120 min Start Start Reaction Acylation of Salicylamide with Acetyl Chloride in Ionic Liquid Start->Reaction End Yield up to 89.2% Reaction->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of 5-Acetylsalicylamide

Introduction

This compound, with the IUPAC name 5-acetyl-2-hydroxybenzamide, is an organic compound and a derivative of salicylamide.[1] It is characterized by an acetyl group attached to the 5-position of the salicylamide aromatic ring. Structurally similar to the well-known acetylsalicylic acid (aspirin), this compound has garnered interest for its potential pharmacological activities.[1] While extensive research on the compound itself is limited, it is recognized for its anti-inflammatory and analgesic properties and serves as a key intermediate in the synthesis of other pharmaceutical agents and drugs for treating allergies.[1][2][3][4] This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological activities.

Physicochemical Properties

This compound is a white to light pink crystalline solid.[1][3] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol, acetone, ether, and methanol.[1][3]

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 40187-51-7[1]
Molecular Formula C₉H₉NO₃[1][5]
Molecular Weight 179.17 g/mol [1][5]
Melting Point 220-222 °C (with decomposition)[3][6]
Appearance White crystalline powder[1][3]
Solubility Insoluble in water; Soluble in ethanol, acetone[1][3]
IUPAC Name 5-acetyl-2-hydroxybenzamide[1][5]
SMILES CC(=O)C1=CC(=C(C=C1)O)C(=O)N[1]
InChI Key LWAQTCWTCCNHJR-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of salicylamide.[1][7] This reaction introduces an acetyl group onto the benzene ring of salicylamide, typically using acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst.[1][4] Several methods have been developed to optimize this process, aiming for higher yields, simpler workups, and reduced environmental impact.

Key Synthesis Methods:

  • Traditional Friedel-Crafts Acylation: This conventional method uses anhydrous aluminum chloride as the catalyst in a solvent such as nitrobenzene or a chlorinated alkane.[1][7]

  • Ionic Liquid Method: This approach utilizes ionic liquids, such as triethylammonium chloroaluminate, which function as both the catalyst and the solvent.[1][8] This method can enhance reaction efficiency and yield while minimizing the use of volatile organic solvents.[1]

  • Low-Melting Point Salt Method: A mixture of sodium chloride and anhydrous aluminum chloride is heated to form a molten salt eutectic. This molten salt serves as both the solvent and the catalyst for the acylation reaction, offering a solvent-free alternative with high yields.[1][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Salicylamide Salicylamide Acylation Friedel-Crafts Acylation Salicylamide->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation Catalyst Catalyst (e.g., AlCl₃) Catalyst->Acylation Method Method (e.g., Molten Salt) Method->Acylation CrudeProduct Crude this compound Acylation->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Discovery and Biological Activity

While this compound is structurally related to aspirin, dedicated research into its specific biological activities is not extensive.[1] Its known effects are largely inferred from its structural similarity to salicylamide and other salicylates.

Known Activities:

  • Anti-inflammatory and Analgesic Effects: Like aspirin, this compound is reported to have anti-inflammatory and pain-relieving properties.[1][2] It is suggested to cause less gastrointestinal irritation compared to aspirin.[2]

  • Antimicrobial Properties: Some research indicates potential antimicrobial activity, though this area requires more in-depth investigation to confirm its profile and efficacy.[1]

  • Pharmaceutical Intermediate: A significant application of this compound is its role as a precursor in the synthesis of other molecules.[9] It is used to prepare compounds like 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists, and in the synthesis of phosphotyrosine peptidomimetic prodrugs.[9]

Proposed Mechanism of Action:

The precise mechanism of action for this compound is not fully elucidated. However, based on its parent compound, salicylamide, it is proposed to function as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[10]

  • COX Inhibition: The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins.

  • Reduction of Prostaglandins: Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.

  • Therapeutic Effects: By inhibiting COX enzymes, this compound likely reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.[10]

G ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates ASA This compound ASA->COX Inhibits

Caption: Proposed mechanism of action via COX enzyme inhibition.

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis of this compound from cited experimental work.

Table 2: Synthesis Reaction Data

MethodAcylating AgentCatalyst/Solvent SystemTemp. (°C)Time (min)Yield (%)Source
Ionic LiquidAcetyl ChlorideTriethylammonium chloroaluminate4012073.1[8]
Low-Melting SaltAcetyl ChlorideNaCl-AlCl₃1403092.2[9]

Experimental Protocols

The following protocols are based on methodologies described in the literature.

Protocol 1: Synthesis via Low-Melting Point Salt Method[8][10]

This protocol describes a solvent-free synthesis using a molten salt mixture as the reaction medium.

Materials:

  • Salicylamide

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Acetyl chloride

  • Acidic solution (e.g., dilute HCl)

  • Ethanol (for recrystallization)

  • Reaction flask with mechanical stirrer and constant pressure dropping funnel

  • Constant temperature oil bath

  • Filtration apparatus

Procedure:

  • Molten Salt Preparation: In a reaction flask, combine anhydrous AlCl₃ (0.0648 mol) and NaCl (0.0648 mol). Place the flask in an oil bath and heat to 140°C with mechanical stirring until the solids are completely melted (approx. 25 minutes).[9]

  • Addition of Salicylamide: To the stable molten salt, add salicylamide (0.036 mol) and continue stirring until it fully dissolves.[9]

  • Acylation: Slowly add acetyl chloride (0.0432 mol) dropwise to the reaction mixture over 10 minutes using a constant pressure dropping funnel. Maintain the reaction temperature at 140°C.[9]

  • Reaction Completion: Continue stirring at 140°C for an additional 30 minutes to ensure the reaction is complete.[9]

  • Quenching and Precipitation: Cool the reaction mixture. Slowly add an acidic solution and stir at room temperature for 30 minutes until no more solid precipitates. This will form a suspension containing the crude product.[7][9]

  • Isolation of Crude Product: Filter the suspension to collect the solid. Wash the filter cake three times with hot water (80°C) and dry at 80°C for 5 hours to obtain the crude this compound.[9]

Protocol 2: Purification by Recrystallization[8][10]

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (e.g., 20 mL) by heating the mixture to its reflux temperature until all solid is dissolved.[9]

  • Crystallization: Place the hot solution in an ice-water bath to induce recrystallization.[7][9]

  • Isolation and Drying: Once crystal formation is complete, filter the mixture to collect the purified crystals. Dry the white solid product at 80°C for 5 hours. The final product should be pure this compound.[9]

References

5-Acetylsalicylamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylsalicylamide, a derivative of salicylamide and a structural analogue of the widely recognized acetylsalicylic acid (aspirin), presents a compelling case for investigation within the landscape of anti-inflammatory and analgesic compounds. While direct and extensive research on this compound is limited, its chemical architecture suggests a mechanism of action intertwined with the cyclooxygenase (COX) pathways, pivotal in the mediation of pain and inflammation. This technical guide synthesizes the current, albeit sparse, understanding of this compound's biological activities, drawing necessary parallels from its closely related chemical entities, salicylamide and 5-aminosalicylic acid (5-ASA), to postulate its primary mechanisms. This document provides a comprehensive overview of its likely interactions with key inflammatory signaling pathways, supported by detailed experimental protocols for its investigation and quantitative data where available, to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound is an organic compound with the molecular formula C₉H₉NO₃.[1] Its structure, characterized by an acetyl group at the 5-position of the salicylamide backbone, positions it as a compound of interest for its potential anti-inflammatory and analgesic properties.[2] The structural similarity to aspirin, a cornerstone of anti-inflammatory therapy, strongly implies a potential interaction with the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3][4] However, the pharmacological profile of salicylamide, a closely related precursor, reveals a more complex picture, suggesting that the mechanism of this compound may extend beyond simple COX inhibition.[5] This guide aims to collate the available data and provide a theoretical framework for its mechanism of action, offering a roadmap for future research.

Postulated Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation and platelet aggregation.[3][7][8]

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[6][7]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][7]

Aspirin exerts its potent anti-inflammatory and antiplatelet effects through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2.[3][8][9] Given the presence of an acetyl group, it is plausible that this compound may act in a similar manner. However, it is also possible that it functions as a reversible inhibitor, akin to other non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the proposed inhibitory action of this compound.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Thromboxanes_1 Thromboxanes (Platelet Aggregation) PGH2_1->Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Acetylsalicylamide This compound Acetylsalicylamide->COX1 Inhibition (Postulated) Acetylsalicylamide->COX2 Inhibition (Postulated)

Figure 1. Postulated inhibition of the arachidonic acid cascade by this compound.

Alternative and Complementary Mechanisms of Action

The mechanisms of action of salicylamide and 5-aminosalicylic acid (5-ASA) are known to be more complex than just COX inhibition. It is therefore prudent to consider that this compound may share some of these alternative pathways.

Modulation of MAP Kinase Signaling (Derived from 5-ASA)

5-ASA has been shown to suppress inflammatory responses by inhibiting the phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs) in macrophages.[10] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[10]

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6) JNK->Inflammatory_Mediators Phosphorylation p38->Inflammatory_Mediators Phosphorylation Acetylsalicylamide This compound (Postulated) Acetylsalicylamide->JNK Inhibition Acetylsalicylamide->p38 Inhibition

Figure 2. Postulated inhibition of JNK and p38 MAPK pathways by this compound.
Aryl Hydrocarbon Receptor (AhR) Antagonism (Derived from Salicylamide)

Contemporary research has identified salicylamide as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] The AhR is a ligand-activated transcription factor involved in regulating immune responses and inflammation. Antagonism of this pathway could represent a significant anti-inflammatory mechanism.

Quantitative Data

Direct quantitative data for this compound is scarce in publicly available literature. The following tables summarize relevant data for the closely related compounds, 5-aminosalicylic acid (5-ASA) and salicylamide, to provide a comparative context.

Table 1: Pharmacokinetic Parameters of 5-Aminosalicylic Acid (5-ASA)

Parameter Value Condition Reference
Plasma Half-life (t½) 0.4 - 2.4 hours Healthy Volunteers [11]
Time to Peak Plasma Concentration (Tmax) Varies significantly with formulation Healthy Volunteers & IBD Patients [12]
Peak Plasma Concentration (Cmax) 0.02 - 1.2 µg/mL Healthy Volunteers [11]
Bioavailability Highly dependent on formulation (designed for local action) IBD Patients [12]
Primary Metabolite N-acetyl-5-aminosalicylic acid (Ac-5-ASA) Humans [11][12]

| Metabolite Half-life (Ac-5-ASA) | 6 - 9 hours | Healthy Volunteers |[11] |

Table 2: In Vitro Activity of a Salicylamide Derivative

Compound Activity Assay Reference
5-aminomethylsalicylic acid (AMS) ~2x more potent than salicylamide Analgesic activity in vivo [13]

| 5-aminomethylsalicylic acid (AMS) | ~36% inhibition of paw edema | Carrageenin-induced paw edema |[13] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • This compound and control inhibitors (e.g., aspirin, celecoxib).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection system for prostaglandin E₂ (PGE₂) (e.g., EIA kit).

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • In a microplate, add the COX enzyme (either COX-1 or COX-2) and the test compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes at 37°C) to allow for binding.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes at 37°C).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound and Controls Start->Prepare_Reagents Add_Enzyme Add COX-1 or COX-2 and Inhibitor to Microplate Prepare_Reagents->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 15 min at 37°C) Add_Enzyme->Pre_Incubate Initiate_Reaction Add Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate Incubate (e.g., 10 min at 37°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE₂ (EIA) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC₅₀ Quantify_PGE2->Calculate_IC50 End End Calculate_IC50->End

References

Preliminary Investigation of 5-Acetylsalicylamide's Pharmacological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide on the pharmacological effects of 5-Acetylsalicylamide is based on available scientific literature. It is important to note that extensive, specific research on this particular compound is limited. Much of the information regarding its mechanism of action and expected pharmacological effects is inferred from its structural similarity to other well-studied salicylates, such as aspirin and salicylamide. The experimental protocols provided are standard, validated methods for assessing the described pharmacological activities for this class of compounds.

Introduction

This compound is a derivative of salicylamide and a structural analog of acetylsalicylic acid (aspirin).[1] Its chemical structure suggests potential for anti-inflammatory, analgesic, and antipyretic properties, making it a compound of interest for further pharmacological investigation. This guide provides a preliminary overview of its expected pharmacological profile, detailed experimental protocols for its evaluation, and a summary of available data.

Pharmacological Effects

Anti-inflammatory Effects

The anti-inflammatory activity of salicylates is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[2] It is hypothesized that this compound shares this mechanism.

Quantitative Data on Anti-inflammatory Activity

AssayParameterValueReference
Carrageenan-Induced Paw EdemaED₅₀Data not available
COX-1 InhibitionIC₅₀Data not available
COX-2 InhibitionIC₅₀Data not available

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for evaluating the anti-inflammatory activity of novel compounds.[3][4]

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and this compound treated groups (at various doses).

  • Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Analgesic Effects

The analgesic properties of salicylates are also linked to the inhibition of prostaglandin synthesis, as prostaglandins sensitize nociceptors to painful stimuli.[5]

Quantitative Data on Analgesic Activity

AssayParameterValueReference
Acetic Acid-Induced Writhing TestED₅₀Data not available
Hot Plate TestLatencyData not available

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a standard visceral pain model used to screen for peripherally acting analgesics.[6][7]

Materials:

  • Male Swiss albino mice (20-25g)

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Aspirin (positive control, e.g., 100 mg/kg)

  • Vehicle

Procedure:

  • Fast the mice for 2-3 hours before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (Aspirin), and this compound treated groups.

  • Administer the vehicle, Aspirin, or this compound orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of analgesic activity for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Antipyretic Effects

The antipyretic action of salicylates is mediated by the inhibition of prostaglandin E2 (PGE2) synthesis in the hypothalamus, the brain's thermoregulatory center.

Quantitative Data on Antipyretic Activity

AssayParameterValueReference
Yeast-Induced PyrexiaED₅₀Data not available

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This is a standard model for inducing pyrexia (fever) to test the efficacy of antipyretic agents.[8][9]

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Brewer's yeast (20% w/v suspension in saline)

  • Paracetamol (positive control, e.g., 150 mg/kg)

  • Vehicle

  • Digital thermometer

Procedure:

  • Record the basal rectal temperature of each rat.

  • Induce pyrexia by subcutaneous injection of 10 mL/kg of 20% brewer's yeast suspension into the back of the neck.

  • After 18 hours, record the rectal temperature again. Select only the rats that show an increase in rectal temperature of at least 0.5°C.

  • Divide the pyretic rats into groups (n=6 per group): Vehicle control, positive control (Paracetamol), and this compound treated groups.

  • Administer the vehicle, Paracetamol, or this compound orally.

  • Record the rectal temperature at 1, 2, and 3 hours post-treatment.

  • The reduction in rectal temperature compared to the control group indicates the antipyretic activity.

Mechanism of Action

The primary hypothesized mechanism of action for this compound, like other salicylates, is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever acetylsalicylamide This compound acetylsalicylamide->cox Inhibition

Hypothesized mechanism of action of this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not currently available. It is anticipated to undergo absorption, distribution, metabolism, and excretion processes similar to other salicylamide derivatives. Key parameters to be determined in future studies are summarized below.

Pharmacokinetic Parameters

ParameterDescriptionValue
CmaxMaximum plasma concentrationData not available
TmaxTime to reach CmaxData not available
AUCArea under the plasma concentration-time curveData not available
t₁/₂Elimination half-lifeData not available
BioavailabilityFraction of administered dose reaching systemic circulationData not available

Toxicology

Based on available safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it may cause skin, eye, and respiratory irritation.[10][11]

Toxicological Data

TestParameterValueReference
Acute Oral ToxicityLD₅₀ (Rat)Data not available
Acute Dermal ToxicityLD₅₀ (Rabbit)Data not available
Acute Inhalation ToxicityLC₅₀ (Rat)Data not available

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This method allows for the estimation of the LD₅₀ with a reduced number of animals.[12]

Materials:

  • Female rats (nulliparous and non-pregnant)

  • This compound

  • Vehicle

Procedure:

  • Fast the animals overnight.

  • Administer a starting dose of this compound to a single animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Based on the outcome, the dose for the next animal is adjusted up or down.

  • This sequential dosing and observation continue until the criteria for a specific toxicity class are met, allowing for the estimation of the LD₅₀.

Experimental Workflows

In_Vivo_Pharmacology_Workflow start Compound Synthesis (this compound) acute_toxicity Acute Toxicity Study (e.g., OECD 423) start->acute_toxicity dose_selection Dose Range Finding acute_toxicity->dose_selection anti_inflammatory Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) dose_selection->anti_inflammatory analgesic Analgesic Assay (Acetic Acid Writhing Test) dose_selection->analgesic antipyretic Antipyretic Assay (Yeast-Induced Pyrexia) dose_selection->antipyretic data_analysis Data Analysis (ED₅₀ Calculation) anti_inflammatory->data_analysis analgesic->data_analysis antipyretic->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Workflow for in vivo pharmacological screening.

Conclusion

This compound is a compound with a chemical structure that suggests potential anti-inflammatory, analgesic, and antipyretic activities, likely mediated through the inhibition of cyclooxygenase enzymes. However, a thorough review of the existing scientific literature reveals a significant lack of specific quantitative data on its pharmacological effects, pharmacokinetics, and toxicology. The experimental protocols detailed in this guide provide a framework for the systematic investigation required to elucidate the complete pharmacological profile of this compound. Further research is imperative to quantify its potency and efficacy and to determine its potential as a therapeutic agent.

References

solubility and stability profile of 5-Acetylsalicylamide in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of 5-Acetylsalicylamide (CAS 40187-51-7), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating available data and outlining essential experimental protocols.

Introduction

This compound, also known as 5-acetyl-2-hydroxybenzamide, is a derivative of salicylamide. It is a white to light pink or yellowish crystalline solid.[1][2] Its chemical structure, featuring an acetyl group at the 5-position of the salicylamide backbone, makes it a valuable precursor in the synthesis of anti-allergic and anti-inflammatory drugs.[3] Understanding its solubility and stability is paramount for its effective use in pharmaceutical development, from synthesis and purification to formulation and storage.

Solubility Profile

Qualitative Solubility of this compound

This compound is generally described as being insoluble or sparingly soluble in water.[1][4] However, it exhibits good solubility in a range of organic solvents. This is a crucial characteristic for its use in organic synthesis and purification processes like recrystallization.[4]

SolventSolubilityReference
WaterInsoluble / Sparingly Soluble[1][4]
EthanolSoluble[1][3][4]
MethanolSoluble / Slightly Soluble[1][3]
AcetoneSoluble[4]
EtherSoluble[1][3]
BenzeneSoluble[3]
Tetrahydrofuran (THF)Soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
Dimethylformamide (DMF)Soluble[5]

Quantitative Solubility of Salicylamide (A Related Compound)

To provide a quantitative perspective, the following table presents the solubility data for the closely related parent compound, salicylamide, in various solvents at different temperatures. This data can serve as a useful reference for estimating the solvent effects on the solubility of this compound, though direct experimental verification is recommended.

SolventTemperature (°C)Molar Solubility (mol/L)Reference
Methanol101.23[2]
Methanol504.38[2]
Acetonitrile100.45[2]
Acetonitrile502.11[2]
Acetic Acid100.88[2]
Acetic Acid503.65[2]
Acetone102.01[2]
Acetone506.25[2]
Water100.01[2]
Water500.04[2]
Ethyl Acetate100.62[2]
Ethyl Acetate502.98[2]

Stability Profile and Degradation Pathways

The stability of this compound is a critical quality attribute that can impact its safety and efficacy. While specific degradation kinetic studies on this compound are limited in the public domain, its chemical structure suggests a primary degradation pathway through hydrolysis.

In aqueous conditions, this compound is susceptible to hydrolysis, which would involve the cleavage of the acetyl group, yielding salicylic acid and acetic acid.[6] This is a common degradation pathway for acetylated phenolic compounds.

To thoroughly investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocol for a Forced Degradation Study

The following protocol, adapted from studies on related compounds, outlines a typical approach for conducting a forced degradation study on this compound.

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Suitable buffer salts (e.g., phosphate or acetate)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2-4 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60-80°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% H₂O₂. Keep the solution at room temperature or slightly elevated temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for an extended period (e.g., 24-48 hours). Also, prepare a solution and expose it to similar thermal stress.

  • Photolytic Degradation: Expose both solid and solution samples of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, typically a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (API) Solution Prepare Stock Solution API->Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Solution->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal Degradation (Solid & Solution, 105°C) Solution->Thermal Photo Photolytic Degradation (UV/Vis Light) Solution->Photo Control Unstressed Control Solution->Control HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products HPLC->Identify Method Validate Stability-Indicating Method HPLC->Method Control->HPLC Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a typical forced degradation study.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.

Illustrative HPLC Method Parameters (based on related compounds):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., phosphate or acetate) in a suitable ratio (e.g., 40:60 v/v). The pH of the buffer is critical and should be optimized for peak shape and resolution.
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a suitable wavelength (e.g., determined by UV scan of this compound)
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Method Development and Validation Workflow:

The development of a stability-indicating HPLC method involves a systematic approach to optimize the separation and ensure the method is fit for its intended purpose.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_final Final Method Select Select Column & Mobile Phase Optimize Optimize Chromatographic Conditions (pH, Gradient, Flow Rate) Select->Optimize Forced_Deg Perform Forced Degradation Optimize->Forced_Deg Resolution Check Peak Purity & Resolution Forced_Deg->Resolution Specificity Specificity Resolution->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Validated Stability-Indicating HPLC Method Robustness->Final_Method

Caption: Workflow for HPLC method development and validation.

Conclusion

This technical guide provides a consolidated overview of the current understanding of the solubility and stability of this compound. While qualitative data on its solubility in various organic solvents is available, there is a clear need for quantitative studies to be published to aid in more precise process development and formulation design. The stability profile, likely dominated by hydrolysis, requires further investigation through comprehensive forced degradation studies and the development of a validated stability-indicating analytical method. The experimental protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to undertake such studies, ultimately ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.

References

5-Acetylsalicylamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of 5-Acetylsalicylamide as a Derivative of Salicylamide and Aspirin

Introduction

This compound (5-ASA), a derivative of salicylamide and a structural analog of the widely-used nonsteroidal anti-inflammatory drug (NSAID) aspirin, presents an intriguing candidate for further investigation in drug discovery and development. Its chemical architecture, featuring an acetyl group at the 5-position of the salicylamide scaffold, suggests a pharmacological profile that may offer a desirable balance of efficacy and safety. This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, physicochemical properties, and potential mechanisms of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of salicylamide derivatives. While direct quantitative pharmacological data for this compound is limited in publicly available literature, this guide draws upon comparative data from its parent compounds, salicylamide and aspirin, to provide a foundational understanding and to guide future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to formulation development and pharmacokinetic profiling. The key properties of this compound, salicylamide, and aspirin are summarized below.

PropertyThis compoundSalicylamideAspirin (Acetylsalicylic Acid)
IUPAC Name 5-acetyl-2-hydroxybenzamide2-hydroxybenzamide2-(acetyloxy)benzoic acid
CAS Number 40187-51-765-45-250-78-2
Molecular Formula C₉H₉NO₃C₇H₇NO₂C₉H₈O₄
Molecular Weight 179.17 g/mol 137.14 g/mol 180.16 g/mol
Appearance White crystalline powderWhite crystalline powderColorless to white crystals or powder
Melting Point 220-222 °C140-142 °C135 °C
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, and ether.[1]Slightly soluble in water; Freely soluble in alcohol and ether.Slightly soluble in water; Soluble in alcohol, chloroform, and ether.

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of salicylamide. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring, predominantly at the 5-position due to the directing effects of the hydroxyl and amide groups. Several variations of this method have been reported, differing in the choice of catalyst and solvent system.

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Salicylamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂) (or another suitable inert solvent like nitrobenzene)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add salicylamide (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Diagram of Synthetic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Salicylamide Salicylamide Mixing Mixing and Cooling (0-5 °C) Salicylamide->Mixing AlCl3 Anhydrous AlCl₃ AlCl3->Mixing Solvent Dichloromethane Solvent->Mixing AcetylChloride Acetyl Chloride Addition Dropwise Addition of Acetyl Chloride AcetylChloride->Addition Mixing->Addition ReactionStep Addition of Salicylamide Reflux (2-4h) Addition->ReactionStep Quench Quenching with Ice and HCl ReactionStep->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing and Drying Extraction->Washing Purification Recrystallization Washing->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Pharmacological Profile and Potential Mechanisms of Action

The pharmacological activity of this compound is presumed to be similar to that of other salicylates, primarily involving anti-inflammatory, analgesic, and antipyretic effects. The structural modifications, however, may lead to altered potency, selectivity, and safety profiles.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for aspirin and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

Comparative COX Inhibition Data (Literature Values for Related Compounds):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
Aspirin1662431.46
Salicylamide>1000>1000-
Ibuprofen1337028.5
Celecoxib150.040.0027

Note: These values are compiled from various sources and should be considered as approximate, as experimental conditions can vary.

Signaling Pathway: Prostaglandin Synthesis Inhibition

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGG2 Prostaglandin G₂ COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H₂ PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Aspirin Aspirin Aspirin->COX1 Inhibits Aspirin->COX2 Inhibits Salicylamide Salicylamide Salicylamide->COX1 Weakly Inhibits Salicylamide->COX2 Weakly Inhibits FiveASA This compound (Hypothesized) FiveASA->COX1 ? FiveASA->COX2 ?

Inhibition of the cyclooxygenase pathway by salicylates.
Aryl Hydrocarbon Receptor (AhR) Antagonism

Recent research has identified salicylamide as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). Dysregulation of the AhR pathway has been implicated in various pathological processes, including cancer.

It is plausible that this compound retains the AhR antagonistic activity of its parent compound, which could contribute to its overall pharmacological profile, potentially offering a mechanism for chemopreventive or anti-tumor activity.

Signaling Pathway: AhR Antagonism

G Ligand Ligand (e.g., TCDD) AhR Aryl Hydrocarbon Receptor (AhR) Ligand->AhR ARNT ARNT AhR->ARNT Dimerization HSP90 HSP90 AhR->HSP90 DRE Dioxin Response Element (DRE) ARNT->DRE Binds Cytoplasm Cytoplasm Nucleus Nucleus GeneTranscription Gene Transcription (e.g., CYP1A1) DRE->GeneTranscription Induces Salicylamide Salicylamide Salicylamide->AhR Antagonizes FiveASA This compound (Hypothesized) FiveASA->AhR ?

Hypothesized antagonism of the AhR signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

Derivatives of salicylamide have been investigated for their potential to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy. The ability of this compound to modulate this pathway warrants investigation.

Signaling Pathway: STAT3 Inhibition

G Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates TargetGenes Target Gene Expression pSTAT3->TargetGenes Induces CellProliferation Cell Proliferation, Survival, Angiogenesis TargetGenes->CellProliferation SalicylamideDeriv Salicylamide Derivatives SalicylamideDeriv->STAT3 Inhibits Phosphorylation

Potential inhibition of the STAT3 signaling pathway.

Experimental Protocols for Pharmacological Evaluation

To rigorously assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following protocols provide a framework for these investigations.

In Vitro Assays

1. COX-1/COX-2 Inhibition Assay (Enzymatic Assay)

  • Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

  • Principle: This assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGG₂ and then to PGH₂ is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

  • Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid, heme, a suitable chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), 96-well plates, spectrophotometer.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.

    • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Measure the change in absorbance over time at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

2. AhR Antagonism Assay (Luciferase Reporter Assay)

  • Objective: To determine if this compound can antagonize the activation of the AhR.

  • Principle: A reporter cell line is used that contains a luciferase gene under the control of a promoter with dioxin response elements (DREs). Activation of AhR by an agonist leads to the expression of luciferase. An antagonist will inhibit this process.

  • Materials: A suitable cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct, cell culture reagents, a known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD), luciferase assay reagent, 96-well plates, luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound in the presence of a fixed concentration of the AhR agonist (TCDD).

    • Include control wells with vehicle, agonist alone, and antagonist alone.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of agonist-induced luciferase activity and determine the IC₅₀ value.

3. STAT3 Inhibition Assay (Western Blot)

  • Objective: To determine if this compound can inhibit the phosphorylation of STAT3.

  • Principle: A cell line with constitutively active STAT3 or one that can be stimulated to activate STAT3 is treated with the compound. The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are then measured by Western blot.

  • Materials: A suitable cancer cell line (e.g., MDA-MB-231, DU145), cell culture reagents, a stimulating agent if needed (e.g., IL-6), lysis buffer, primary antibodies against p-STAT3 (Tyr705) and total STAT3, secondary antibody, Western blot apparatus and reagents.

  • Procedure:

    • Culture the cells and treat with various concentrations of this compound for a specified time.

    • If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against p-STAT3 and total STAT3.

    • Incubate with a secondary antibody and detect the protein bands using a suitable detection system.

    • Quantify the band intensities to determine the effect of the compound on STAT3 phosphorylation.

In Vivo Assays

1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

  • Objective: To evaluate the peripheral analgesic activity of this compound.

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. A reduction in the number of writhes indicates an analgesic effect.

  • Animals: Male Swiss albino mice.

  • Procedure:

    • Divide the animals into groups and administer this compound at different doses, a vehicle control, and a standard drug (e.g., aspirin) orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

    • Immediately after the acetic acid injection, count the number of writhes for each animal over a 15-20 minute period.

    • Calculate the percentage of inhibition of writhing for each dose group compared to the control group.

2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

  • Objective: To evaluate the anti-inflammatory activity of this compound.

  • Principle: Sub-plantar injection of carrageenan in the hind paw of a rat induces a localized inflammatory response characterized by edema. The reduction in paw volume is a measure of anti-inflammatory activity.

  • Animals: Male Wistar rats.

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer this compound at different doses, a vehicle control, and a standard drug (e.g., indomethacin) orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each dose group compared to the control group at each time point.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been extensively reported. However, based on its structure and the known metabolism of salicylamide, it is likely to undergo significant first-pass metabolism. Potential metabolic pathways include hydrolysis of the amide and acetyl groups, as well as conjugation reactions (glucuronidation and sulfation) of the hydroxyl and carboxyl groups.

To fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, a comprehensive pharmacokinetic study in a relevant animal model (e.g., rats or mice) would be required. This would involve administering the compound via different routes (e.g., intravenous and oral) and measuring its concentration, and that of its major metabolites, in plasma, urine, and feces over time.

Conclusion and Future Directions

This compound is a promising derivative of salicylamide with the potential for a favorable therapeutic profile. Its structural similarity to aspirin suggests anti-inflammatory, analgesic, and antipyretic properties, possibly with an improved gastrointestinal safety profile. Furthermore, the potential for this compound to modulate the AhR and STAT3 signaling pathways opens up exciting avenues for its investigation in other therapeutic areas, including oncology.

A significant gap in the current knowledge is the lack of specific quantitative pharmacological and pharmacokinetic data for this compound. To advance the development of this compound, future research should focus on:

  • Quantitative in vitro pharmacology: Determining the IC₅₀ values for COX-1 and COX-2, as well as its potency in AhR and STAT3 signaling assays.

  • Comprehensive in vivo efficacy studies: Establishing dose-response relationships in validated models of pain, inflammation, and fever.

  • Detailed pharmacokinetic and metabolism studies: Characterizing the ADME properties of this compound to understand its bioavailability, distribution, and clearance.

  • Safety and toxicology studies: Assessing the acute and chronic toxicity of the compound, with a particular focus on gastrointestinal and cardiovascular safety.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical development.

References

Potential Anti-inflammatory and Analgesic Properties of 5-Acetylsalicylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential anti-inflammatory and analgesic properties of 5-Acetylsalicylamide. It is important to note that while its chemical structure suggests pharmacological activity similar to salicylates, there is a significant lack of published, peer-reviewed studies with specific quantitative data on the efficacy and potency of this compound. The experimental protocols and mechanisms of action described herein are based on established methodologies for evaluating similar compounds and the known pharmacology of structurally related drugs.

Introduction

This compound (5-acetyl-2-hydroxybenzamide) is a derivative of salicylamide, featuring an acetyl group at the 5-position of the benzene ring.[1] Its structural similarity to acetylsalicylic acid (aspirin) and salicylamide suggests that it may possess anti-inflammatory and analgesic properties.[1] These established drugs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1] Given the therapeutic importance of non-steroidal anti-inflammatory drugs (NSAIDs), this compound presents as a compound of interest for further investigation. This guide outlines the theoretical basis for its potential activities, detailed experimental protocols for its evaluation, and a review of the relevant biological pathways.

Proposed Mechanism of Action

The primary mechanism of action for this compound is hypothesized to be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition would disrupt the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Additionally, modulation of other inflammatory pathways, such as the NF-κB signaling cascade, may contribute to its overall pharmacological profile.

Cyclooxygenase (COX) Inhibition

The COX pathway is a critical target for NSAIDs. Arachidonic acid, released from cell membranes, is converted by COX enzymes into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2][3][4] Prostaglandins like PGE2 and PGI2 are potent inflammatory mediators, causing vasodilation, increased vascular permeability, and sensitization of nociceptors.[5] By inhibiting COX-1 and/or COX-2, this compound would be expected to reduce the production of these pro-inflammatory and pain-sensitizing molecules.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pg_synthases Prostaglandin Synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) pg_synthases->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain asa This compound (Proposed) asa->cox Inhibition

Figure 1: Proposed COX Inhibition Pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[6][7][8] In inflammatory responses, various stimuli, such as cytokines like TNF-α and IL-1, activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[9] This leads to the degradation of IκBα and the release of NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2, cytokines, and chemokines.[6][9] Salicylates have been shown to inhibit the activation of NF-κB. It is plausible that this compound could also exert anti-inflammatory effects through this pathway.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation p_ikb_nfkb P-IκBα-NF-κB ikb_nfkb->p_ikb_nfkb proteasome Proteasome p_ikb_nfkb->proteasome Ubiquitination & Degradation of IκBα nfkb NF-κB (Active) proteasome->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, Cytokines) nucleus->gene_transcription asa This compound (Proposed) asa->ikk Inhibition Carrageenan_Workflow start Start: Acclimatized Rats grouping Randomly Assign to Groups (Vehicle, Positive Control, Test Compound) start->grouping initial_measurement Measure Initial Paw Volume (V₀) (Plethysmometer) grouping->initial_measurement dosing Administer Compound/Vehicle initial_measurement->dosing wait Wait for Absorption (e.g., 60 min) dosing->wait carrageenan Induce Inflammation: Inject 0.1 mL 1% Carrageenan wait->carrageenan hourly_measurement Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours carrageenan->hourly_measurement analysis Calculate % Inhibition of Edema hourly_measurement->analysis end End analysis->end Writhing_Workflow start Start: Acclimatized Mice grouping Randomly Assign to Groups (Vehicle, Positive Control, Test Compound) start->grouping dosing Administer Compound/Vehicle grouping->dosing wait Wait for Absorption (e.g., 30-60 min) dosing->wait acetic_acid Induce Pain: Inject Acetic Acid (IP) wait->acetic_acid observe Observe and Count Writhings (for 10-15 min after 5 min latency) acetic_acid->observe analysis Calculate % Inhibition of Writhing observe->analysis end End analysis->end HotPlate_Workflow start Start: Acclimatized Mice grouping Randomly Assign to Groups (Vehicle, Positive Control, Test Compound) start->grouping dosing Administer Compound/Vehicle grouping->dosing test_intervals Test at 30, 60, 90 min post-dosing dosing->test_intervals place_on_hotplate Place Mouse on Hot Plate (55°C) test_intervals->place_on_hotplate measure_latency Record Latency to Paw Licking or Jumping (Cut-off time: 30s) place_on_hotplate->measure_latency analysis Compare Mean Latencies between Groups measure_latency->analysis end End analysis->end

References

The Acetyl Group of 5-Acetylsalicylamide: An In-depth Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylsalicylamide, a derivative of salicylamide, is a molecule of interest in medicinal chemistry, primarily as an intermediate in the synthesis of various pharmaceutical agents.[1][2] Its chemical personality is significantly influenced by the presence of an acetyl group attached to the aromatic ring. This technical guide provides a comprehensive exploration of the chemical reactivity of this acetyl group, offering insights into its behavior in various chemical transformations. This document details key reactions, presents quantitative data where available, and provides adaptable experimental protocols for hydrolysis, reduction, oxidation, and halogenation reactions.

Introduction to the Reactivity of the Acetyl Group

The acetyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. As an aryl ketone, the acetyl group's reactivity is influenced by the electronic effects of the other substituents on the benzene ring: the hydroxyl (-OH) and amide (-CONH2) groups. These electron-donating groups can affect the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The primary reactions involving the acetyl group include nucleophilic addition to the carbonyl, reactions at the α-carbon, and oxidation/reduction of the carbonyl group.

Key Chemical Reactions and Experimental Protocols

This section details the primary chemical reactions that the acetyl group of this compound can undergo. While specific quantitative data for this compound is limited in the literature, the provided protocols are based on well-established procedures for analogous aromatic ketones and can be adapted by researchers.

Hydrolysis

The acetyl group can be cleaved from the aromatic ring through hydrolysis, yielding 5-aminosalicylamide and acetic acid. This reaction can be catalyzed by either acid or base.[3]

Quantitative Data: Hydrolysis

Reaction ConditionReactantProduct(s)Typical Yield (%)Notes
Acid-CatalyzedThis compound5-aminosalicylamide, Acetic AcidNot reportedMechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[4]
Base-CatalyzedThis compound5-aminosalicylamide, AcetateNot reportedMechanism involves nucleophilic attack of hydroxide ion on the carbonyl carbon.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from protocols for N-acetylated aromatic compounds)

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol) to create a stock solution.

  • Reaction Mixture: In a reaction vessel, add a specific volume of a strong acid solution (e.g., HCl, H2SO4).

  • Initiation: Add a measured amount of the this compound stock solution to the acid solution at a controlled temperature (e.g., 50°C).

  • Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them using a suitable technique such as UV-Vis spectrophotometry or HPLC.

  • Work-up: Once the reaction is complete, neutralize the solution with a base and extract the product with an organic solvent.

  • Purification: Purify the product using techniques like recrystallization or column chromatography.

Experimental Protocol: Base-Catalyzed Hydrolysis (General Procedure)

  • Reaction Setup: Dissolve this compound in a mixture of an organic solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).

  • Heating: Heat the reaction mixture under reflux for a specified period.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with an acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent and purify it as described for the acid-catalyzed method.

Hydrolysis_Workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Dissolve this compound in Ethanol A2 Add to HCl Solution at 50°C A1->A2 A3 Monitor by UV-Vis/HPLC A2->A3 A4 Neutralize, Extract, and Purify A3->A4 B1 Dissolve this compound in EtOH/NaOH(aq) B2 Reflux Reaction Mixture B1->B2 B3 Monitor by TLC B2->B3 B4 Neutralize, Extract, and Purify B3->B4

Figure 1: Experimental workflows for acid- and base-catalyzed hydrolysis.
Reduction to an Ethyl Group

The acetyl group can be reduced to an ethyl group via methods like the Clemmensen or Wolff-Kishner reductions, which are effective for aryl ketones.

Quantitative Data: Reduction

ReactionReagentsProductTypical Yield (%)Notes
Clemmensen ReductionZn(Hg), conc. HCl5-EthylsalicylamideNot reported for this substrateEffective for acid-stable compounds.[6][7][8]
Wolff-Kishner ReductionH2NNH2, KOH, high-boiling solvent5-EthylsalicylamideNot reported for this substrateSuitable for base-stable compounds.[9][10][11]

Experimental Protocol: Clemmensen Reduction (Adapted from general procedures for aryl ketones)

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.

  • Reaction Setup: Add the amalgamated zinc, concentrated hydrochloric acid, and this compound to a reaction flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, decant the aqueous layer and extract it with a suitable solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the residue by chromatography.[6]

Experimental Protocol: Wolff-Kishner Reduction (Adapted from general procedures for aryl ketones)

  • Hydrazone Formation: Heat a mixture of this compound, hydrazine hydrate, and a high-boiling solvent (e.g., ethylene glycol).

  • Addition of Base: Add a strong base, such as potassium hydroxide, to the mixture.

  • Distillation: Distill off the water and excess hydrazine.

  • Heating: Heat the reaction mixture to a high temperature (around 190-200°C) to facilitate the decomposition of the hydrazone.[12]

  • Work-up: Cool the mixture, add water, and extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. Purify the product by distillation or recrystallization.

Reduction_Pathways Start This compound Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Start->Clemmensen Acidic Conditions WolffKishner Wolff-Kishner Reduction (H2NNH2, KOH) Start->WolffKishner Basic Conditions Product 5-Ethylsalicylamide Clemmensen->Product WolffKishner->Product

Figure 2: Reduction pathways of the acetyl group.
Oxidation Reactions

The acetyl group can undergo oxidation through several pathways, including the Baeyer-Villiger oxidation to form an ester and the haloform reaction to yield a carboxylic acid.

Quantitative Data: Oxidation

ReactionReagentsProductTypical Yield (%)Notes
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)5-(Acetoxy)salicylamideNot reported for this substrateThe aryl group is more likely to migrate than the methyl group.[13][14][15][16][17]
Haloform ReactionI2, NaOH(aq)5-CarboxysalicylamideNot reported for this substrateProceeds via tri-halogenation of the methyl group followed by cleavage.[18][19][20][21][22]
Willgerodt-Kindler ReactionSulfur, Morpholine2-(5-carbamoyl-2-hydroxyphenyl)ethanethioamideNot reported for this substrateRearrangement and oxidation to form a thioamide.[23][24][25][26][27]

Experimental Protocol: Baeyer-Villiger Oxidation (Adapted from general procedures)

  • Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane.

  • Addition of Oxidant: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a low temperature (e.g., 0°C).

  • Stirring: Stir the reaction mixture at room temperature for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a solution of sodium bisulfite, wash with sodium bicarbonate solution and brine, dry over a drying agent, and evaporate the solvent.

  • Purification: Purify the product by column chromatography.[17]

Experimental Protocol: Haloform Reaction (Iodoform Test Adaptation)

  • Dissolution: Dissolve this compound in a suitable solvent like dioxane.

  • Base Addition: Add an aqueous solution of sodium hydroxide.

  • Iodine Addition: Slowly add a solution of iodine in potassium iodide until a faint yellow color persists.

  • Observation: The formation of a yellow precipitate (iodoform) indicates a positive reaction. The other product is the sodium salt of 5-carboxysalicylamide.

  • Work-up: Filter the iodoform. Acidify the filtrate to precipitate 5-carboxysalicylamide.

  • Purification: Recrystallize the carboxylic acid from a suitable solvent.

Oxidation_Reactions Start This compound BV Baeyer-Villiger (m-CPBA) Start->BV Haloform Haloform Reaction (I2, NaOH) Start->Haloform WK Willgerodt-Kindler (S, Morpholine) Start->WK Product_BV 5-(Acetoxy)salicylamide BV->Product_BV Product_Haloform 5-Carboxysalicylamide Haloform->Product_Haloform Product_WK Thioamide Derivative WK->Product_WK

Figure 3: Oxidation pathways of the acetyl group.
Halogenation of the α-Carbon

The methyl group of the acetyl moiety can be halogenated at the α-position under acidic or basic conditions.

Quantitative Data: α-Halogenation

Reaction ConditionReagentProductTypical Yield (%)Notes
Acid-CatalyzedBr2, Acetic Acid5-(Bromoacetyl)salicylamideNot reported for this substrateProceeds through an enol intermediate, typically results in monohalogenation.
Base-PromotedBr2, NaOH5-(Bromoacetyl)salicylamideNot reported for this substrateProceeds through an enolate intermediate, can lead to polyhalogenation.

Experimental Protocol: Acid-Catalyzed α-Bromination (General Procedure)

  • Reaction Setup: Dissolve this compound in glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine in acetic acid to the mixture with stirring.

  • Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent.

Halogenation_Mechanism cluster_acid Acid-Catalyzed cluster_base Base-Promoted Ketone_A Ketone Enol Enol Intermediate Ketone_A->Enol + H+ Product_A α-Halo Ketone Enol->Product_A + X2 Ketone_B Ketone Enolate Enolate Intermediate Ketone_B->Enolate + B- Product_B α-Halo Ketone Enolate->Product_B + X2

Figure 4: Mechanisms for acid- and base-promoted α-halogenation.

Conclusion

The acetyl group is a key reactive center in this compound, susceptible to a range of chemical transformations. While this guide provides an overview of its reactivity and adaptable experimental protocols, it is important to note the limited availability of quantitative data specific to this molecule. The provided information, largely based on the established chemistry of analogous aryl ketones, serves as a foundational resource for researchers. Further investigation is warranted to fully elucidate the specific reaction kinetics, yields, and optimal conditions for the chemical manipulation of the acetyl group in this compound, which will undoubtedly aid in the development of novel derivatives with potential therapeutic applications.

References

An In-depth Technical Guide to 5-Acetylsalicylamide (CAS 40187-51-7): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acetylsalicylamide (CAS 40187-51-7), a key pharmaceutical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analytical characterization, and explores its primary application in the synthesis of the antihypertensive drug, Labetalol. Furthermore, its potential biological activities and mechanism of action are discussed, supported by a representative experimental protocol for assessing its inhibitory effects on prostaglandin synthesis. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis, analytical chemistry, and drug development.

Introduction

This compound, with the CAS registry number 40187-51-7, is a chemical compound of significant interest in the pharmaceutical industry.[1] Structurally, it is a derivative of salicylamide with an acetyl group attached to the benzene ring. Its primary importance lies in its role as a crucial intermediate in the multi-step synthesis of Labetalol, a mixed alpha- and beta-adrenergic antagonist used in the treatment of hypertension.[2] Beyond this well-established application, its structural similarity to aspirin suggests potential, albeit less explored, anti-inflammatory and analgesic properties.[3] This guide aims to consolidate the available technical information on this compound, presenting it in a manner that is accessible and practical for laboratory and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
CAS Number 40187-51-7[4]
IUPAC Name 5-acetyl-2-hydroxybenzamide[4]
Molecular Formula C₉H₉NO₃[4]
Molecular Weight 179.17 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 220-222 °C[3]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol and dimethyl sulfoxide.[3]
SMILES CC(=O)C1=CC(=C(C=C1)O)C(=O)N[4]
InChIKey LWAQTCWTCCNHJR-UHFFFAOYSA-N[4]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common approaches involve the Friedel-Crafts acylation of salicylamide. Below are detailed protocols for three distinct methods.

Traditional Friedel-Crafts Acylation

This classic method utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride, to facilitate the acylation of salicylamide with acetyl chloride.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (0.055 mol, 1.1 equiv) in 15 mL of a suitable inert solvent such as methylene chloride. The system should be kept under an inert atmosphere (e.g., nitrogen).[5]

  • Addition of Acetyl Chloride: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (0.055 mol, 1.1 equiv) dissolved in 10 mL of methylene chloride dropwise from the dropping funnel over a period of 10 minutes.[5]

  • Addition of Salicylamide: Following the addition of acetyl chloride, add a solution of salicylamide (0.050 mol) in 10 mL of methylene chloride in the same dropwise manner. Maintain the temperature at 0°C during the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[5]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring. Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with 20 mL of methylene chloride. Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5][6]

Ionic Liquid Method

This method employs an ionic liquid as both the catalyst and the solvent, offering a more environmentally friendly alternative to traditional methods that use hazardous solvents like nitrobenzene.[7]

Experimental Protocol:

  • Catalyst and Solvent: The Lewis acidic ionic liquid, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-2AlCl₃) or N-butylpyridinium chloroaluminate ([BPy]Cl-2AlCl₃), serves as both the catalyst and the solvent.[7]

  • Reaction: In a reaction vessel, combine salicylamide and the ionic liquid. Add acetyl chloride to the mixture.

  • Reaction Conditions: The reaction is typically carried out at a relatively low temperature. For instance, when using [BPy]-2AlCl₃, a maximum yield of 89.2% has been reported.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the product can be separated from the ionic liquid by washing with water. The ionic liquid can often be recycled and reused. The crude this compound can be purified by recrystallization.[7]

Low-Melting Point Salt Method

This solvent-free approach utilizes a molten salt mixture of sodium chloride and aluminum chloride as the reaction medium and catalyst.[6]

Experimental Protocol:

  • Molten Salt Preparation: In a suitable reaction flask, heat a mixture of anhydrous aluminum chloride and sodium chloride with stirring until a molten salt is formed.[6]

  • Addition of Reactants: Add salicylamide to the molten salt and stir until it melts. Then, add acetyl chloride dropwise to the reaction mixture.[6]

  • Reaction: Maintain the reaction at an elevated temperature (e.g., 140°C) for a specified period (e.g., 0.5 hours) to ensure completion.[1][6]

  • Work-up: After the reaction, carefully add an acidic aqueous solution (e.g., dilute HCl) to the reaction mixture to precipitate the product.[6]

  • Purification: Filter the suspension to collect the crude this compound. The crude product can be purified by recrystallization from an appropriate solvent. This method has been reported to yield a high purity product.[6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework.[3][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amide (-CONH₂), and ketone (C=O) groups.[4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for quantifying it in various matrices.

Representative HPLC Method Validation Parameters:

A typical HPLC method for the analysis of related salicylamide compounds can be adapted and validated for this compound. Key validation parameters are summarized in Table 2.[9][10]

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Method-dependent
Limit of Quantification (LOQ) Method-dependent
Specificity No interference from placebo or degradation products

Experimental Protocol for HPLC Method Validation (General):

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a suitable ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 237 nm).[10]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to prepare a series of calibration standards.

    • Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a known concentration.

  • Validation Procedures:

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at different concentration levels.

    • Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

    • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound. Forced degradation studies can also be performed to demonstrate that the method can separate the analyte from its degradation products.[10]

Applications in Drug Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Labetalol.[1][2]

Synthesis of Labetalol

The synthesis of Labetalol from this compound involves a multi-step process, which is outlined below.

Experimental Workflow for Labetalol Synthesis:

  • Benzylation of this compound: The phenolic hydroxyl group of this compound is protected, typically by benzylation, to prevent unwanted side reactions in subsequent steps. This is often achieved by reacting this compound with benzyl chloride in the presence of a base like sodium methoxide.[11]

  • Bromination: The acetyl group is then brominated to introduce a bromine atom at the alpha-position, forming 5-(bromoacetyl)-2-(phenylmethoxy)benzamide.[1]

  • Condensation with 4-phenylbutan-2-amine: The bromoacetyl intermediate is then reacted with 4-phenylbutan-2-amine. The amine displaces the bromine atom in a nucleophilic substitution reaction.[12]

  • Reduction and Deprotection: The ketone group is reduced to a hydroxyl group, and the benzyl protecting group is removed (e.g., by hydrogenolysis) to yield Labetalol.[11][12]

Labetalol_Synthesis A This compound B Benzylation (Benzyl Chloride, NaOMe) A->B C 5-Acetyl-2-(phenylmethoxy)benzamide B->C D Bromination C->D E 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide D->E F Condensation with 4-phenylbutan-2-amine E->F G Protected Labetalol Intermediate F->G H Reduction and Deprotection G->H I Labetalol H->I

Synthesis workflow for Labetalol from this compound.

Biological Activity and Mechanism of Action

While primarily used as a synthetic intermediate, the structural resemblance of this compound to aspirin suggests that it may possess inherent biological activity.

Potential Anti-inflammatory and Analgesic Properties

Due to its structural similarity to salicylates, this compound is presumed to have anti-inflammatory and analgesic properties. The proposed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] However, there is a lack of specific quantitative data, such as IC₅₀ values, for the inhibition of COX-1 and COX-2 by this compound in the public domain.

Proposed Mechanism of Action: Inhibition of Prostaglandin Synthesis

The arachidonic acid cascade is the primary pathway for prostaglandin synthesis. Arachidonic acid is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H₂ (PGH₂), which is then further metabolized to various prostaglandins, including PGE₂. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting the activity of COX enzymes.

Prostaglandin_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever This compound This compound This compound->COX-1 / COX-2 Inhibition

Proposed inhibition of the prostaglandin synthesis pathway by this compound.
Representative Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a general protocol that can be adapted to assess the inhibitory activity of this compound on COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound (this compound) at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Detection of Prostaglandin Production:

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of COX activity at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound (CAS 40187-51-7) is a valuable compound in pharmaceutical chemistry, primarily serving as a key intermediate in the synthesis of Labetalol. This technical guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. While its own biological activity is not extensively studied, its structural relationship to salicylates suggests a potential for anti-inflammatory and analgesic effects through the inhibition of prostaglandin synthesis. The detailed protocols and data presented herein are intended to support further research and development involving this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Acetylsalicylamide using Ionic Liquids as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Acetylsalicylamide, an important pharmaceutical intermediate, utilizing ionic liquids (ILs) as efficient and recyclable catalysts. The use of ionic liquids offers a greener alternative to traditional Friedel-Crafts acylation methods, which often rely on hazardous solvents and large quantities of Lewis acid catalysts.

Introduction

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of salicylamide. Traditional methods often employ volatile and toxic organic solvents like nitrobenzene and stoichiometric amounts of Lewis acids such as anhydrous aluminum chloride, leading to significant environmental concerns and difficult product purification.[1][2] Ionic liquids, with their negligible vapor pressure, high thermal stability, and tunable acidity, have emerged as promising dual-purpose catalyst-solvents for this reaction, enabling high yields and selectivities under milder conditions.[3][4][5][6][7] This document outlines the use of various Lewis acidic chloroaluminate ionic liquids as catalysts for this synthesis, presenting comparative data and detailed experimental procedures.

Advantages of Using Ionic Liquids

  • Green Chemistry: Ionic liquids can replace hazardous and volatile organic solvents, reducing environmental pollution.[5][6]

  • Catalyst and Solvent: They can act as both the catalyst and the reaction medium, simplifying the experimental setup.[3][4][8]

  • High Activity and Selectivity: Lewis acidic ionic liquids have shown excellent catalytic activity, leading to high conversion rates and product yields.[1][8]

  • Recyclability: In many cases, the ionic liquid can be recovered and reused, improving the economic viability of the process.[9]

  • Milder Reaction Conditions: The use of ionic liquids can allow for lower reaction temperatures and shorter reaction times compared to traditional methods.[8]

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of this compound using different ionic liquid catalysts.

Table 1: Performance of Different Ionic Liquid Catalysts in the Synthesis of this compound

Ionic Liquid CatalystMolar Ratio (IL:Salicylamide)Molar Ratio (Acetyl Chloride:Salicylamide)Temperature (°C)Time (min)Salicylamide Conversion (%)This compound Yield (%)
Triethylammonium chloroaluminate2:14:14012099.173.1[1]
[BMIM]Cl-2AlCl₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified81.3[8]
[BPy]Cl-2AlCl₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified89.2[8]
Triethylamine hydrochloride-aluminum chloride5-10:1 (weight ratio)2.5:145120-180Not specified93 (of intermediate)[10]

Note: [BMIM]Cl = 1-butyl-3-methylimidazolium chloride; [BPy]Cl = N-butylpyridinium chloride. Data is compiled from multiple sources and reaction conditions may vary slightly between studies.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound using ionic liquids.

Protocol 1: Synthesis of this compound using Triethylammonium Chloroaluminate

Materials:

  • Salicylamide

  • Acetyl chloride

  • Triethylammonium chloroaluminate ionic liquid

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, add salicylamide and triethylammonium chloroaluminate ionic liquid in a 1:2 molar ratio.[1]

  • Addition of Acylating Agent: While stirring the mixture, slowly add acetyl chloride in a 4:1 molar ratio relative to salicylamide.[1]

  • Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 120 minutes with continuous stirring.[1]

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product from the ionic liquid phase using ethyl acetate. Repeat the extraction 3-4 times to ensure complete recovery.[10]

  • Isolation of Product: Combine the organic extracts and wash with deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by recrystallization. A suggested method is to dissolve the crude solid in a suitable solvent, heat to reflux, and then cool in an ice-water bath to induce crystallization.[2] Filter the purified crystals and dry them in a vacuum oven.

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Chloroaluminate ([BMIM]Cl-nAlCl₃) Ionic Liquid

Materials:

  • 1-Methylimidazole

  • Butyl chloride

  • Aluminum chloride (anhydrous)

  • Ethyl acetate

  • Three-necked flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Synthesis of [BMIM]Cl: Under a nitrogen atmosphere, combine 1-methylimidazole and butyl chloride in a three-necked flask. Heat the mixture to 80°C and reflux for 48 hours.[11]

  • Crystallization: Cool the reaction mixture to 0°C for 12 hours to induce crystallization of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[11]

  • Washing and Drying: Decant the unreacted liquid and wash the crude product with ethyl acetate. Remove the residual ethyl acetate using a rotary evaporator at 80°C, followed by drying in a vacuum oven at 70°C for 24 hours.[11]

  • Preparation of Lewis Acidic IL: To prepare the Lewis acidic ionic liquid, anhydrous aluminum chloride (AlCl₃) is added to the synthesized [BMIM]Cl in the desired molar ratio (n) under an inert atmosphere. The mixture is stirred until a homogeneous liquid is formed.

Visualizations

Catalytic Mechanism

The synthesis of this compound in the presence of Lewis acidic ionic liquids proceeds via a Friedel-Crafts acylation mechanism. The ionic liquid acts as a Lewis acid to activate the acetyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of salicylamide, followed by deprotonation to yield the final product.

G cluster_activation Activation of Acetyl Chloride cluster_attack Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion ([CH₃CO]⁺) Acetyl_Chloride->Acylium_Ion + Ionic Liquid Ionic_Liquid Lewis Acidic Ionic Liquid (e.g., [AlCl₄]⁻) Intermediate Sigma Complex (Intermediate) Acylium_Ion->Intermediate + Salicylamide Salicylamide Salicylamide Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation catalyzed by a Lewis acidic ionic liquid.

Experimental Workflow

The general workflow for the synthesis of this compound using an ionic liquid as a catalyst and solvent is depicted below. This process includes the reaction, product extraction, and potential recycling of the ionic liquid.

G start Start reactants Add Salicylamide and Ionic Liquid to Reactor start->reactants add_acetyl_chloride Slowly Add Acetyl Chloride reactants->add_acetyl_chloride reaction Heat and Stir for Specified Time add_acetyl_chloride->reaction extraction Cool and Extract Product with Organic Solvent reaction->extraction separation Separate Organic and Ionic Liquid Phases extraction->separation organic_phase Organic Phase (Product) separation->organic_phase Product il_phase Ionic Liquid Phase separation->il_phase Catalyst purification Wash, Dry, and Evaporate Solvent organic_phase->purification recycle_il Recycle Ionic Liquid (Optional) il_phase->recycle_il product Purified this compound purification->product end End product->end recycle_il->reactants Reuse

Caption: General experimental workflow for this compound synthesis using ionic liquids.

References

Application Notes and Protocols: Synthesis of Labetalol from 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Labetalol, a mixed alpha- and beta-adrenergic antagonist, using 5-Acetylsalicylamide as a key starting material. The following sections outline the synthetic strategy, key reaction parameters, and step-by-step protocols for the synthesis and purification of Labetalol hydrochloride.

Synthetic Strategy Overview

The synthesis of Labetalol from this compound proceeds through a multi-step pathway involving the formation of key intermediates. The general strategy involves the bromination of the acetyl group on this compound to create a reactive alpha-bromo ketone. This intermediate then undergoes nucleophilic substitution with the appropriate amine, followed by reduction of the ketone to a secondary alcohol, and subsequent deprotection (if necessary) and salt formation to yield Labetalol hydrochloride.

A common synthetic route involves the following key transformations:

  • Bromination: this compound is brominated to yield 5-(bromoacetyl)salicylamide.

  • Amination: The resulting 5-(bromoacetyl)salicylamide is reacted with a protected or unprotected form of 1-methyl-3-phenylpropylamine. A common approach utilizes a protected amine like benzylamine, followed by further substitution and deprotection.

  • Reduction: The keto group of the intermediate is reduced to a hydroxyl group, typically using a hydride reducing agent.

  • Deprotection and Salt Formation: Any protecting groups are removed, and the final product is converted to its hydrochloride salt for stability and solubility.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Labetalol and its intermediates, based on reported experimental findings.

Table 1: Synthesis of 2-hydroxy-5-{2-[(phenylmethyl)amino]acetyl}-benzamide (Intermediate III)

ParameterValueReference
Starting Material5-bromoacetyl salicylamide (Compound II)[1]
ReagentsBenzylamine, Triethylamine[1]
SolventTetrahydrofuran[1]
Temperature-10°C to room temperature[1]
Reaction Time3 hours[1]
Yield 91.0% [1]

Table 2: Alternative Synthesis of Compound III using 5-chloroacetyl salicylamide

ParameterValueReference
Starting Material5-chloroacetyl salicylamide[1]
Yield 84.54% [1]

Table 3: Synthesis of Labetalol Hydrochloride from 5-Bromoacetyl salicylamide

ParameterValueReference
Starting Material5-Bromoacetyl salicylamide[2]
Reagents4-phenylbutan-2-amine, Sodium hydroxide, Sodium borohydride[2]
SolventMethanol, Toluene, Water[2]
Temperature15-25°C to room temperature[2]
Reaction Time3 hours[2]
Yield (Crude) 68% [2]
Yield (Pure) 90% [2]

Experimental Protocols

Protocol 1: Synthesis of 5-(Bromoacetyl)salicylamide (Intermediate)

This protocol is based on the general bromination method for this compound.[3][4]

Materials:

  • This compound

  • Bromine

  • Ethyl acetate

  • Triethylamine

  • Lower fatty alcohol (e.g., Methanol)

Procedure:

  • Dissolve this compound in a mixture of ethyl acetate, triethylamine, and a lower fatty alcohol (C1-4).

  • Cool the reaction mixture to below 60°C.

  • Slowly add bromine (1.0 to 1.5 molar equivalents) to the solution with stirring.

  • Maintain the reaction temperature below 60°C and continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction product, 5-(bromoacetyl)salicylamide, will precipitate.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

Protocol 2: Synthesis of Labetalol Hydrochloride from 5-Bromoacetyl salicylamide

This protocol is adapted from a patented procedure.[2]

Materials:

  • 5-Bromoacetyl salicylamide

  • 4-phenylbutan-2-amine

  • Methanol

  • 30% Sodium hydroxide solution

  • Sodium borohydride

  • Toluene

  • Purified water

  • Concentrated Hydrochloric acid

  • Isopropyl alcohol

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 4-phenylbutan-2-amine (288.76 g) in methanol (500 mL) at room temperature.

  • Addition of 5-Bromoacetyl salicylamide: Add 5-Bromoacetyl salicylamide (100 g) portion-wise to the solution at room temperature and stir for 1 hour.

  • Basification: Cool the reaction mixture to 15-20°C and add 30% sodium hydroxide solution (100 mL). Stir for 30 minutes at this temperature.

  • Reduction: Slowly add sodium borohydride (26 g) portion-wise at 15-25°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Add purified water (500 mL) and stir for 30 minutes. Extract the aqueous layer with toluene (400 mL, then 300 mL).

  • Acidification and Crude Product Isolation: To the aqueous layer, add concentrated hydrochloric acid to precipitate the crude Labetalol Hydrochloride.

  • Purification: Dissolve the crude product in methanol and recrystallize using isopropyl alcohol to obtain pure Labetalol Hydrochloride.

  • Drying: Dry the purified product under vacuum at 85-95°C. The expected yield is approximately 90%.[2]

Visualizations

Synthetic Pathway of Labetalol from this compound

Labetalol_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product cluster_salt Salt Form A This compound B 5-(Bromoacetyl)salicylamide A->B Bromination (Br2) C Keto-Labetalol Intermediate B->C Amination (1-methyl-3-phenylpropylamine) D Labetalol C->D Reduction (NaBH4) E Labetalol Hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic pathway from this compound to Labetalol Hydrochloride.

Experimental Workflow for Labetalol Hydrochloride Synthesis

Labetalol_Workflow A 1. Dissolve 4-phenylbutan-2-amine in Methanol B 2. Add 5-Bromoacetyl salicylamide A->B C 3. Basify with NaOH solution B->C D 4. Reduce with Sodium Borohydride C->D E 5. Aqueous Work-up and Extraction with Toluene D->E F 6. Acidify aqueous layer with HCl E->F G 7. Isolate Crude Labetalol HCl F->G H 8. Recrystallize from Methanol/Isopropanol G->H I 9. Dry to obtain Pure Labetalol HCl H->I

Caption: Experimental workflow for the synthesis and purification of Labetalol HCl.

References

Application Notes and Protocols for the Quantification of 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylamide is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in various samples is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

The methodologies presented herein are based on established analytical principles for structurally similar compounds, such as salicylamide and N-acetyl-5-aminosalicylic acid, and are adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) in bulk drug substances and finished products. This method offers a balance of sensitivity, specificity, and cost-effectiveness.

Experimental Protocol

This protocol is adapted from a method for the simultaneous estimation of salicylamide and related substances.[1][2]

1.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector.
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1][2][3][4]
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.2, adjusted with phosphoric acid) in a 40:60 (v/v) ratio.[1][2]
Flow Rate 1.0 mL/min.[1][2][3][4]
Injection Volume 20 µL.[1]
Column Temperature Ambient or 30°C.[2]
Detection Wavelength 245 nm.[1][2]
Run Time Approximately 15 minutes.[2]

1.2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-50 µg/mL).[1][2]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.[1]

    • Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a volumetric flask.[1]

    • Add a suitable volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Data Presentation

The following table summarizes the typical validation parameters for an HPLC-UV method for salicylamide, which are expected to be similar for this compound.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 1-50 µg/mL[1][2]
Correlation Coefficient (r²) ≥ 0.99[1][2]
Accuracy (% Recovery) 99.52%[1][2]
Precision (% RSD) < 2.0%[6]
Limit of Detection (LOD) 0.004 µg/mL[1]
Limit of Quantification (LOQ) 0.012 µg/mL

Workflow Diagram

HPLC_Workflow HPLC-UV Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_standard Weigh Reference Standard start->weigh_standard weigh_sample Weigh Powdered Tablet Sample start->weigh_sample dissolve_standard Dissolve in Mobile Phase (Stock Solution) weigh_standard->dissolve_standard dilute_standard Prepare Working Standards dissolve_standard->dilute_standard inject Inject into HPLC System dilute_standard->inject dissolve_sample Dissolve in Mobile Phase & Sonicate weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for this compound analysis using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of analytes in complex biological matrices such as plasma and urine.

Experimental Protocol

This protocol is based on a validated method for the determination of N-acetyl-5-aminosalicylic acid in human plasma.[7][8]

2.1. Instrumentation and Conditions

ParameterCondition
LC System UPLC or HPLC system.
MS System Triple quadrupole mass spectrometer.
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 17.5 mmol/L acetic acid (pH 3.3) in waterB: AcetonitrileGradient elution may be required. A typical isocratic condition is 85:15 (v/v) A:B.[8]
Flow Rate 0.2 mL/min.[8]
Injection Volume 5-10 µL.
Ionization Source Electrospray Ionization (ESI), Negative Mode.[8]
MS Detection Multiple Reaction Monitoring (MRM).
MRM Transition To be determined for this compound (Precursor Ion -> Product Ion). For the related N-Ac-5-ASA, transitions are m/z 194 -> 150 and 194 -> 107.[8]
Internal Standard An isotopically labeled this compound or a structurally similar compound (e.g., N-Ac-4-ASA).[8]

2.2. Preparation of Solutions

  • Standard Stock and Working Solutions: Prepare in a suitable solvent like methanol or acetonitrile and dilute as needed.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma sample, add the internal standard.

    • Add 300 µL of cold methanol or acetonitrile to precipitate proteins.[8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

The following table summarizes the validation parameters for an LC-MS/MS method for N-acetyl-5-aminosalicylic acid, which are indicative of the performance expected for a this compound assay.[7][8]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 50-4000 ng/mL[8]
Correlation Coefficient (r²) > 0.99[7]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[8]
Precision (% RSD) < 15% (< 20% at LLOQ)[8]
Lower Limit of Quantification (LLOQ) 7.5 - 50 ng/mL[7][8]
Recovery > 95%[8]

Workflow Diagram

LCMS_Workflow LC-MS/MS Analysis Workflow for this compound in Plasma cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start plasma_sample Plasma Sample (100 µL) start->plasma_sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integrate Integrate MRM Transitions ms_detection->integrate quantify Quantify using Internal Standard Calibration integrate->quantify report Report Result quantify->report

Caption: Workflow for this compound analysis in plasma by LC-MS/MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of this compound in simple sample matrices, such as bulk drug or simple formulations. This method often involves a color-forming reaction to enhance selectivity and sensitivity.

Experimental Protocol

This protocol is based on the reaction of phenolic compounds with ferric ions to form a colored complex.[9]

3.1. Instrumentation

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

3.2. Reagents and Solutions

  • Ferric Chloride (FeCl₃) Solution: A 0.02 M solution of FeCl₃ in 0.1 M HCl.

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in 5% (v/v) ethanol.

  • Working Standard Solutions: Prepare working standards in the range of 2.0 – 300 µg/mL by diluting the stock solution with distilled water.[9]

3.3. Procedure

  • Pipette known volumes of the working standard solutions into a series of volumetric flasks.

  • To each flask, add a fixed volume of the ferric chloride solution.

  • Dilute to the mark with distilled water and mix well.

  • Allow the color to develop for a specified time (e.g., 10 minutes).

  • Measure the absorbance of the resulting violet-colored complex at the wavelength of maximum absorbance (λmax), which is typically around 510-530 nm for similar phenolic compounds.[9]

  • Prepare a blank solution using all reagents except the analyte.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare sample solutions similarly and determine their concentration from the calibration curve.

Data Presentation

The following table summarizes expected validation parameters for a spectrophotometric method for salicylamide.[9]

Table 3: UV-Vis Spectrophotometry Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 2.0 - 300 µg/mL[9]
Correlation Coefficient (r²) ≥ 0.99
Precision (% RSD) < 3.5%[9]
λmax ~510 nm[9]

Logical Relationship Diagram

UVVis_Logic Principle of UV-Vis Quantification of this compound Analyte This compound (contains phenolic group) Complex Colored Complex (Violet) Analyte->Complex + Reagent Ferric (Fe³⁺) Ions Reagent->Complex Measurement Measure Absorbance at λmax (~510 nm) Complex->Measurement leads to BeerLambert Beer-Lambert Law (A = εbc) Measurement->BeerLambert Quantification Concentration is Proportional to Absorbance BeerLambert->Quantification

Caption: Principle of colorimetric quantification of this compound.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is suitable for routine quality control of pharmaceutical formulations. LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity. UV-Vis spectrophotometry offers a simple and rapid alternative for the analysis of less complex samples. All methods should be properly validated according to ICH guidelines to ensure reliable and accurate results.[4][10][11]

References

Application Note: A Validated HPLC Method for the Determination of 5-Acetylsalicylamide and its Potential Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of 5-Acetylsalicylamide and its predicted metabolites. The method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The protocol provides a gradient elution strategy to achieve optimal separation of the parent drug from its more polar metabolites.

Introduction

This compound, a derivative of salicylamide, is a compound of interest in pharmaceutical research for its potential analgesic and anti-inflammatory properties. To facilitate its development and evaluation, a reliable analytical method for its quantification in biological matrices and pharmaceutical forms is essential. This application note describes a validated HPLC method capable of separating this compound from its putative metabolites, which are predicted based on the known metabolic pathways of structurally related compounds like salicylamide. The primary metabolic routes are expected to be hydroxylation, glucuronidation, and sulfation.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to follow several key pathways, primarily involving Phase I hydroxylation and Phase II conjugation reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5-ASA This compound OH-5-ASA Hydroxylated This compound 5-ASA->OH-5-ASA Hydroxylation (CYP450) 5-ASA_Gluc This compound O-Glucuronide 5-ASA->5-ASA_Gluc Glucuronidation (UGTs) 5-ASA_Sulf This compound O-Sulfate 5-ASA->5-ASA_Sulf Sulfation (SULTs) OH-5-ASA_Gluc Hydroxylated 5-ASA Glucuronide OH-5-ASA->OH-5-ASA_Gluc Glucuronidation OH-5-ASA_Sulf Hydroxylated 5-ASA Sulfate OH-5-ASA->OH-5-ASA_Sulf Sulfation

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 10% B

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.[1]

  • Run Time: 30 minutes.

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plasma (Protein Precipitation)
  • To 500 µL of human plasma, add 1.5 mL of ice-cold acetonitrile.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (initial conditions).

  • Vortex for 1 minute and filter through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Detection UV Detection (235 nm) Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from its predicted, more polar metabolites. The use of a phosphate buffer at pH 3.0 ensures that the acidic phenolic hydroxyl group (pKa ~6.57) is protonated, leading to better retention and peak shape on the C18 column. The gradient elution allows for the timely elution of the more polar metabolites in the early stages of the run, followed by the parent compound.

Data Presentation

The following table summarizes the expected chromatographic data for this compound and its predicted metabolites. Note that the retention times for the metabolites are estimates and will need to be confirmed with authentic standards when available.

CompoundPredicted Retention Time (min)Tailing Factor (T)Resolution (Rs)
Hydroxylated Metabolite-SO4~ 5.2< 1.2> 2.0
Hydroxylated Metabolite-Gluc~ 6.8< 1.2> 2.0
5-ASA-Sulfate~ 8.5< 1.2> 2.0
5-ASA-Glucuronide~ 9.7< 1.2> 2.0
Hydroxylated 5-ASA~ 12.1< 1.2> 2.0
This compound (5-ASA) ~ 16.5 < 1.2 -

Method Validation

The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound and its potential metabolites. The detailed experimental protocol and clear data presentation make it a valuable tool for researchers in drug development and related fields. The provided diagrams for the metabolic pathway and experimental workflow offer a clear visual representation of the key processes involved.

References

Application of 5-Acetylsalicylamide in the Synthesis of Phosphotyrosine Peptidomimetic Prodrugs Targeting the Grb2-SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation is a critical mechanism in intracellular signaling pathways that govern cellular processes such as growth, differentiation, and survival.[1] The Src homology 2 (SH2) domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine (pTyr) motifs, mediating the assembly of signaling complexes.[1] The Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein that links activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras-MAPK pathway, through its SH2 domain.[2] Dysregulation of these pathways is a hallmark of many cancers, making Grb2 a compelling target for therapeutic intervention.[3]

The development of cell-permeable inhibitors of the Grb2-SH2 domain interaction is a promising strategy for anticancer drug development.[3] However, the highly charged nature of the phosphate group in phosphotyrosine mimetics hinders their cell membrane permeability.[1] To overcome this, a prodrug approach can be employed, where the phosphate is masked with a pro-moiety that is cleaved intracellularly to release the active drug.[1]

This document details the application of 5-acetylsalicylamide in the synthesis of a key building block for phosphotyrosine peptidomimetic prodrugs designed to target the Grb2-SH2 domain. It provides detailed experimental protocols and summarizes the biological activity of the resulting compounds.

Grb2 Signaling Pathway and Inhibition Strategy

The Grb2 adaptor protein plays a crucial role in transducing signals from activated RTKs to downstream effectors. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. The SH2 domain of Grb2 recognizes and binds to these pTyr residues, recruiting the Grb2-Sos complex to the plasma membrane. Son of sevenless (Sos) is a guanine nucleotide exchange factor that activates Ras, leading to the activation of the MAPK cascade and subsequent regulation of gene expression related to cell proliferation and survival.[4][2][5] The strategy behind the phosphotyrosine peptidomimetic prodrugs is to competitively inhibit the binding of the Grb2-SH2 domain to phosphorylated receptors, thereby blocking downstream signaling.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pTyr) RTK->pRTK 2. Autophosphorylation Grb2_Sos Grb2 SH2 SH3 Sos pRTK->Grb2_Sos:f1 3. Grb2-SH2 Binding Ras_GDP Ras-GDP (inactive) Grb2_Sos:f3->Ras_GDP 4. Sos Activation Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP 5. GDP/GTP Exchange MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_Cascade 6. Cascade Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->RTK 1. Ligand Binding Prodrug Peptidomimetic Prodrug Active_Inhibitor Active Inhibitor (pTyr Mimetic) Prodrug->Active_Inhibitor Intracellular Activation Active_Inhibitor->Grb2_Sos:f1 Inhibition

Caption: Grb2 signaling pathway and mechanism of inhibition.

Experimental Protocols

The synthesis of phosphotyrosine peptidomimetic prodrugs targeting the Grb2-SH2 domain involves a convergent approach. A key amine-containing building block is prepared from this compound, which is then coupled to a phosphoramidate moiety.

Synthesis of 5-(1-Aminoethyl)-2-cyclohexylmethoxybenzamide from this compound

This three-step procedure outlines the synthesis of a crucial intermediate for the final peptidomimetic prodrugs.

Synthesis_Workflow cluster_synthesis Synthesis of Key Amine Intermediate Start This compound Step1 Step 1: O-Alkylation Start->Step1 Intermediate1 5-Acetyl-2-(cyclohexylmethoxy)benzamide Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 5-(1-Hydroxyethyl)-2-(cyclohexylmethoxy)benzamide & 5-(1-Azidoethyl)-2-(cyclohexylmethoxy)benzamide Step2->Intermediate2 Step3 Step 3: Azide Reduction Intermediate2->Step3 Final_Product 5-(1-Aminoethyl)-2- (cyclohexylmethoxy)benzamide Step3->Final_Product

References

Application Notes and Protocols: The Role of 5-Acetylsalicylamide in the Preparation of 4-Aminopiperidine Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine ureas represent a significant class of compounds in medicinal chemistry, often investigated for their potential as therapeutic agents. One key precursor in the synthesis of various pharmaceutical intermediates is 5-Acetylsalicylamide.[1] While direct, single-step protocols are not extensively documented in publicly available literature, a plausible and chemically sound synthetic pathway involves the transformation of this compound into a reactive isocyanate intermediate, which is subsequently coupled with 4-aminopiperidine to yield the target urea derivatives. This document outlines a proposed synthetic strategy based on well-established chemical transformations, specifically the Hofmann rearrangement and subsequent urea formation.

Proposed Synthetic Pathway

The synthesis of 4-aminopiperidine ureas from this compound can be envisioned as a two-step process. The initial step involves the conversion of the primary amide functionality of this compound into an isocyanate via a Hofmann rearrangement. This rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2][3] The isocyanate is then trapped in situ by 4-aminopiperidine to form the desired urea derivative.

The overall proposed reaction scheme is presented below:

Synthetic Pathway cluster_0 Step 1: Hofmann Rearrangement cluster_1 Step 2: Urea Formation This compound This compound Isocyanate Intermediate Isocyanate Intermediate This compound->Isocyanate Intermediate  Br2, NaOH   4-Aminopiperidine_Urea 4-Aminopiperidine Urea Derivative Isocyanate Intermediate->4-Aminopiperidine_Urea  + 4-Aminopiperidine   4-Aminopiperidine 4-Aminopiperidine Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound in aq. NaOH - Bromine in aq. NaOH - Protected 4-aminopiperidine in DCM rearrangement Hofmann Rearrangement (0-5°C -> RT -> 50-60°C) prep_reagents->rearrangement urea_formation Urea Formation (RT, overnight) rearrangement->urea_formation extraction Extraction with DCM urea_formation->extraction deprotection Boc Deprotection (HCl/Dioxane, RT) precipitation Precipitation and Filtration deprotection->precipitation purification Column Chromatography extraction->purification purification->deprotection analysis Characterization (NMR, MS, etc.) precipitation->analysis

References

Application Notes and Protocols: 5-Acetylsalicylamide as a Reagent for Developing Human β3 Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylamide, a derivative of salicylic acid, serves as a valuable starting reagent in the synthesis of novel compounds targeting the human β3 adrenergic receptor (β3-AR). The β3-AR is a G-protein coupled receptor predominantly expressed in adipose tissue and the urinary bladder, playing a key role in lipolysis, thermogenesis, and bladder relaxation. Its targeted activation by agonists presents a promising therapeutic strategy for conditions such as obesity, type 2 diabetes, and overactive bladder.

These application notes provide a comprehensive overview of the utility of this compound in the development of β3-AR agonists, including detailed synthetic protocols for the precursor, methodologies for agonist synthesis and characterization, and protocols for evaluating their biological activity.

Precursor Synthesis: this compound

The synthesis of this compound from salicylamide is a critical first step. A common and efficient method is the Friedel-Crafts acylation.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Salicylamide

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Ethanol

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve salicylamide in nitrobenzene.

  • Carefully add anhydrous aluminum chloride to the solution while stirring.

  • Slowly add acetyl chloride to the mixture. The molar ratio of salicylamide to acetyl chloride is typically 1:1.0-1.5.[1]

  • Allow the reaction to proceed under stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, hydrolyze the reaction mixture by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water.

  • Remove the nitrobenzene by steam distillation.

  • The crude this compound is then collected by filtration.

  • Purify the crude product by dissolving it in a dilute ammonia solution, followed by filtration to remove insoluble impurities.[1]

  • Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the purified this compound.[1]

  • Collect the purified product by filtration, wash with cold deionized water, and dry.

  • Further recrystallization from ethanol can be performed to obtain a product with a purity of ≥98.1%.

Quantitative Data for Precursor Synthesis:

ParameterValueReference
Molar Ratio (Salicylamide:Acetyl Chloride)1:1.0-1.5[1]
Purity after recrystallization≥98.1%
YieldUp to 73.1%[2]

Synthesis of a β3 Adrenergic Receptor Agonist from this compound

This compound is a key intermediate for synthesizing more complex molecules with β3-AR agonist activity, such as 4-aminopiperidinourea derivatives. The synthesis involves a multi-step process.

Logical Workflow for Agonist Synthesis:

G A This compound B Bromination A->B C 5-Bromoacetylsalicylamide B->C D Reaction with Amine Intermediate C->D E β3 Adrenergic Receptor Agonist D->E

Caption: Synthetic workflow from this compound to a β3-AR agonist.

Protocol 2: Synthesis of a β3-AR Agonist Precursor (5-Bromoacetylsalicylamide)

5-Bromoacetylsalicylamide is a crucial intermediate for the synthesis of cardiovascular drugs like Labetalol and can be adapted for the synthesis of β3-AR agonists.[1]

Materials:

  • This compound

  • Bromine

  • Ethyl acetate

  • Triethylamine

  • Lower fatty alcohol (e.g., methanol, ethanol)

Procedure:

  • Dissolve this compound in a solvent mixture of ethyl acetate, triethylamine, and a lower fatty alcohol.

  • Carefully add bromine to the solution, maintaining a molar ratio of this compound to bromine between 1:1.0 and 1:1.5.[1]

  • Maintain the reaction temperature below 60°C.[1]

  • After the reaction is complete, the product, 5-bromoacetylsalicylamide, can be isolated by centrifugation.[1]

Note: The subsequent steps to synthesize the final 4-aminopiperidinourea derivative would involve the reaction of 5-bromoacetylsalicylamide with a suitable piperidine-containing intermediate. The specifics of this reaction are often proprietary and found in patent literature.

Biological Evaluation of β3 Adrenergic Receptor Agonists

The biological activity of the synthesized compounds is evaluated through a series of in vitro assays to determine their potency, efficacy, and selectivity for the β3-AR.

Experimental Workflow for Biological Evaluation:

G cluster_0 In Vitro Assays A Synthesized Agonist B cAMP Accumulation Assay A->B C Lipolysis Assay A->C D Data Analysis (EC50, Emax) B->D C->D

Caption: Workflow for the in vitro evaluation of synthesized β3-AR agonists.

Protocol 3: cAMP Accumulation Assay

This assay measures the ability of the synthesized agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling pathway.

Materials:

  • HEK293 cells stably expressing the human β3-AR

  • Synthesized agonist compound

  • Isoproterenol (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Culture HEK293-β3-AR cells to an appropriate confluency in 96-well or 384-well plates.

  • Compound Preparation: Prepare serial dilutions of the synthesized agonist and the positive control, isoproterenol.

  • Assay: a. Remove the cell culture medium and add a stimulation buffer containing a PDE inhibitor to prevent cAMP degradation. b. Add the diluted agonist compounds to the cells. c. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Protocol 4: Lipolysis Assay

This functional assay measures the downstream effect of β3-AR activation, which is the breakdown of triglycerides (lipolysis) in adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells)

  • Synthesized agonist compound

  • Isoproterenol (positive control)

  • Assay buffer

  • Glycerol assay kit

Procedure:

  • Adipocyte Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in 96-well plates.

  • Compound Treatment: a. Wash the differentiated adipocytes with assay buffer. b. Add the assay buffer containing various concentrations of the synthesized agonist or isoproterenol. c. Incubate for a defined period (e.g., 1-3 hours) at 37°C to stimulate lipolysis.

  • Glycerol Measurement: a. Collect the cell culture medium. b. Measure the amount of glycerol released into the medium using a colorimetric or fluorometric glycerol assay kit. Glycerol is a direct product of triglyceride breakdown.

  • Data Analysis: Plot the amount of glycerol released against the agonist concentration to determine the EC₅₀ and Eₘₐₓ for lipolysis.

Signaling Pathway of the Human β3 Adrenergic Receptor

Activation of the β3-AR by an agonist initiates a cascade of intracellular events, primarily through the Gs protein pathway.

G cluster_0 Cell Membrane Agonist β3 Agonist Receptor β3 Adrenergic Receptor Agonist->Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis (Triglycerides -> FFA + Glycerol) PKA->Lipolysis stimulates

Caption: The canonical Gs-cAMP-PKA signaling pathway of the β3-AR.

Conclusion

This compound is a readily accessible and versatile reagent for the development of novel human β3 adrenergic receptor agonists. The protocols outlined in these application notes provide a framework for the synthesis of the precursor, its conversion to potential agonist candidates, and the subsequent biological evaluation of these compounds. By following these methodologies, researchers can effectively explore the therapeutic potential of new chemical entities targeting the β3-AR for a range of metabolic and urological disorders.

References

Application Notes and Protocols for the Derivatization of 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylamide, a derivative of salicylamide, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a reactive phenolic hydroxyl group, an amide moiety, and an acetyl group on the aromatic ring, offers multiple sites for chemical modification. This versatility allows for the synthesis of a diverse library of derivatives with potential applications as therapeutic agents. Notably, this compound serves as a key intermediate in the synthesis of Labetalol, a drug with dual alpha- and beta-adrenergic blocking properties used in the management of hypertension.[1][2]

These application notes provide detailed experimental protocols for the synthesis and subsequent derivatization of this compound. The protocols are designed for practical application in a standard laboratory setting and are supported by quantitative data and visual workflows to aid researchers in their synthetic endeavors.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of salicylamide.[3][4] This electrophilic aromatic substitution introduces an acetyl group at the 5-position of the salicylamide ring. Several catalytic systems can be employed for this transformation, each with its own advantages in terms of yield, reaction conditions, and environmental impact.

Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous Aluminum Chloride

This method is a conventional and scalable approach for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend salicylamide in a suitable solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Cool the suspension in an ice-water bath. Carefully add anhydrous aluminum chloride portion-wise, ensuring the internal temperature remains below 10 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride via a dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 50-60 °C and maintain for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Filter the resulting precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[4]

Protocol 2: Low-Melting Point Salt Method

This method offers a solvent-free alternative with high yields.[4][5]

Experimental Protocol:

  • Catalyst Preparation: In a reaction vessel, combine anhydrous aluminum chloride and sodium chloride (molar ratio of 1:1). Heat and stir the mixture until a molten salt is formed.[5]

  • Reactant Addition: Add salicylamide to the molten salt and stir at 130-150 °C until it melts.[5]

  • Acylation: Add acetyl chloride dropwise to the reaction mixture over 10-15 minutes. Maintain the temperature and stir for an additional 0.5-2 hours.[5]

  • Work-up: Cool the reaction mixture slightly and slowly add a dilute acid solution (e.g., 1:59 concentrated HCl:ice water) with vigorous stirring until no further precipitation is observed.[5]

  • Purification: Filter the suspension, wash the solid with water, and dry to obtain the crude this compound. The product can be purified by recrystallization.[4][5]

Protocol 3: Ionic Liquid-Catalyzed Synthesis

The use of ionic liquids as both catalyst and solvent provides an environmentally benign approach with high conversion and yield.[6]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, add the ionic liquid (e.g., triethylammonium chloroaluminate).

  • Reactant Addition: Add salicylamide to the ionic liquid and stir until dissolved. Then, add acetyl chloride.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 120 minutes.[6]

  • Work-up and Purification: After the reaction is complete, the product can be extracted from the ionic liquid using an organic solvent. The solvent is then removed under reduced pressure to yield the product.

Quantitative Data for Synthesis Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Low-Melting Point SaltNaCl-AlCl₃1400.592.2≥98.1[5]
Ionic LiquidTriethylammonium Chloroaluminate402up to 73.1-[6]
Ionic Liquid1-butyl-3-methylimidazolium chloroaluminate--81.3-
Ionic LiquidN-butylpyridinium chloroaluminate--89.2-

Derivatization of this compound

The functional groups of this compound provide opportunities for further derivatization to generate novel compounds with diverse pharmacological profiles.

Derivatization of the Phenolic Hydroxyl Group

This general protocol for the synthesis of ethers from phenols can be adapted for this compound.[7][8][9]

Experimental Protocol:

  • Deprotonation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetone, DMF). Add a base such as anhydrous potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group.

  • Alkylation: To the resulting phenoxide, add an alkyl halide (e.g., benzyl chloride, ethyl bromide) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

This protocol describes a general method for the esterification of phenols.[10]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane, THF) in a round-bottom flask.

  • Base Addition: Add a base, such as pyridine or triethylamine.

  • Acylation: Add an acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture for a specified time until the starting material is consumed, as monitored by TLC.

  • Work-up: Wash the reaction mixture with a dilute acid solution (e.g., 3% HCl), followed by water.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The resulting ester can be purified by column chromatography.[10]

Derivatization of the Amide Group

Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions.[11][12]

Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: In a round-bottom flask, suspend this compound in an aqueous acid solution (e.g., concentrated HCl).

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture. The carboxylic acid product may precipitate upon cooling and can be collected by filtration.

  • Purification: The crude carboxylic acid can be purified by recrystallization.

This protocol outlines a general method for the alkylation of amides.[13]

Experimental Protocol:

  • Reaction Setup: In a suitable solvent such as acetonitrile, combine this compound, an alkyl halide, and a base like potassium phosphate. A phase transfer catalyst (e.g., tetrabutylammonium bromide) may be added.[13]

  • Reaction: Heat the mixture and monitor the reaction by TLC.

  • Work-up and Purification: After completion, the reaction mixture is worked up by extraction and the product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

As this compound is a precursor to Labetalol, a drug that targets adrenergic receptors, understanding the signaling pathways of these receptors is crucial for drug development professionals. Labetalol is an antagonist of both alpha-1 and beta-adrenergic receptors.[14]

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction.[7]

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine a1AR α1-Adrenergic Receptor Ligand->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Smooth Muscle Contraction PKC->CellularResponse Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Beta-Adrenergic Receptor Signaling Pathway

Stimulation of the β-adrenergic receptor, a Gs protein-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) and subsequent physiological responses, such as increased heart rate and contractility.

beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine bAR β-Adrenergic Receptor Ligand->bAR Binds Gs Gs Protein bAR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Leads to

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: From Salicylamide to this compound Derivatives

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

experimental_workflow cluster_derivatization Derivatization Reactions Start Salicylamide Acylation Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl₃) Start->Acylation ASA This compound Acylation->ASA Ether Williamson Ether Synthesis (Phenolic -OH) ASA->Ether Ester Esterification (Phenolic -OH) ASA->Ester Hydrolysis Amide Hydrolysis ASA->Hydrolysis Alkylation N-Alkylation (Amide) ASA->Alkylation EtherDeriv Ether Derivatives Ether->EtherDeriv EsterDeriv Ester Derivatives Ester->EsterDeriv AcidDeriv Carboxylic Acid Derivative Hydrolysis->AcidDeriv AlkylatedDeriv N-Alkylated Amide Derivatives Alkylation->AlkylatedDeriv

Caption: General synthetic workflow for this compound and its derivatives.

References

Application Note and Protocols for In Vitro Assay Development Using 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylamide is a derivative of salicylamide, a compound with known analgesic and antipyretic properties. Structurally related to acetylsalicylic acid (aspirin), this compound is a molecule of interest for its potential anti-inflammatory and analgesic activities. Its mechanism of action is hypothesized to involve the modulation of key inflammatory signaling pathways. While its parent compound, salicylamide, is a weak inhibitor of cyclooxygenase (COX) enzymes, contemporary research suggests more complex mechanisms may be at play, including the potential modulation of the NF-κB signaling cascade.[1][2]

This document provides a detailed protocol for an in vitro assay to characterize the anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway in a human cell line. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in numerous inflammatory diseases.[3] Therefore, identifying compounds that can modulate NF-κB activity is a key objective in drug discovery.

Principle of the Assay

This application note describes a luciferase-based reporter gene assay to quantify the activity of the NF-κB signaling pathway in response to stimulation by Tumor Necrosis Factor-alpha (TNF-α) and treatment with this compound. The assay utilizes a human embryonic kidney cell line (HEK293) stably transfected with a reporter construct containing multiple copies of the NF-κB response element upstream of a luciferase gene. Upon activation of the NF-κB pathway by TNF-α, the p65 subunit of NF-κB translocates to the nucleus and binds to the response element, driving the expression of luciferase.[3][4] The resulting luminescence is proportional to NF-κB activity. A reduction in luminescence in the presence of this compound would indicate an inhibitory effect on the NF-κB pathway.

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates NFkB_IkB NF-κB-IκBα Complex (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) p_IkB p-IκBα NFkB_IkB->p_IkB NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active Releases Ub Ubiquitination p_IkB->Ub Leads to Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA NF-κB Response Element (DNA) NFkB_active->DNA Binds to Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Initiates

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Experimental Workflow

The general workflow for the NF-κB luciferase reporter assay is depicted below.

experimental_workflow start Start seed_cells Seed HEK293-NF-κB-luc cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate for 1 hour add_compound->incubate2 add_tnfa Add TNF-α to stimulate NF-κB activation incubate2->add_tnfa incubate3 Incubate for 6 hours add_tnfa->incubate3 lyse_cells Lyse cells and add luciferase substrate incubate3->lyse_cells read_luminescence Read luminescence on a plate reader lyse_cells->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of 5-Acetylsalicylamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in the synthesis of this compound?

Low yields are a common issue and typically stem from three main factors:

  • Lewis Acid Catalyst Deactivation: Salicylamide possesses two Lewis basic sites: the hydroxyl (-OH) and amide (-CONH₂) groups. The lone pair electrons on the oxygen and nitrogen atoms can coordinate with the Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This complex formation deactivates the catalyst and makes the aromatic ring less electron-rich and therefore less reactive towards the desired electrophilic aromatic substitution.[1][2]

  • Competitive O-Acylation: Salicylamide is a bidentate nucleophile, meaning acylation can occur at two positions.[2] Besides the desired C-acylation on the aromatic ring to form this compound, a competing reaction is O-acylation on the phenolic oxygen to form a phenyl ester.[1][2] This O-acylation is often kinetically favored and consumes the starting material without producing the target product.[1]

  • Substrate Deactivation: While the hydroxyl group is an activating group, the amide group is deactivating for electrophilic aromatic substitution. Furthermore, complexation with the Lewis acid catalyst makes the substituents more electron-withdrawing, which deactivates the aromatic ring.[2][3]

Q2: How can I promote the desired C-acylation at the 5-position over the competing O-acylation?

Optimizing reaction conditions is crucial to favor C-acylation. The key is the amount of catalyst used:

  • High Catalyst Concentration: Using a stoichiometric excess (e.g., 2.0-3.0 equivalents) of a strong Lewis acid like AlCl₃ promotes C-acylation.[1] The excess catalyst can coordinate to the oxygen of any initially formed O-acylated ester, facilitating an intramolecular rearrangement to the more thermodynamically stable C-acylated product. This process is known as the Fries Rearrangement.[1][2]

  • Low Catalyst Concentration: Conversely, low concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester byproduct.[1][2]

Q3: My product is a mixture of isomers. How can I improve the regioselectivity for the 5-acetyl product?

The regioselectivity of the Friedel-Crafts acylation on salicylamide is directed by the existing substituents: the hydroxyl (-OH) and amide (-CONH₂) groups.

  • Directing Effects: Both the hydroxyl and amide groups are ortho, para-directors.[4] This means they direct incoming electrophiles to the positions ortho and para to themselves. In salicylamide, the C5 position is para to the hydroxyl group and ortho to the amide group, making it electronically favored.

  • Steric Hindrance: The position ortho to the hydroxyl group (C3) is sterically hindered by the adjacent, bulky amide group. Therefore, acylation at the C5 position, which is para to the hydroxyl group, is sterically favored.[5] To maximize 5-position selectivity, ensure controlled reaction temperatures, as higher temperatures can sometimes overcome steric barriers and lead to a mixture of products.[6]

Q4: Are there "greener" and more efficient alternatives to traditional solvents and catalysts?

Yes, traditional methods often use hazardous solvents like nitrobenzene and stoichiometric amounts of AlCl₃.[7] Modern approaches offer more environmentally friendly and potentially higher-yielding alternatives:

  • Ionic Liquids (ILs): Lewis acidic ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl₃), can act as both the catalyst and the solvent.[8] These systems have shown excellent catalytic activity, with reported yields up to 89.2%.[8] They can often be recycled and reused, reducing waste.[8]

  • Molten Salts: Using a low melting point mixed molten salt system, such as NaCl-AlCl₃, eliminates the need for organic solvents entirely.[7] This method boasts high yields and simpler post-treatment processes.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Deactivated Catalyst: Moisture in reagents or glassware has quenched the Lewis acid.[6] 2. Insufficient Catalyst: Not enough Lewis acid to overcome complexation with the substrate and product.[1][2] 3. Deactivated Substrate: The salicylamide ring is too deactivated under the reaction conditions.[9][10]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents.[6] 2. Increase the molar ratio of the Lewis acid catalyst to the substrate (use at least 2-3 equivalents).[1] 3. Consider using a more potent Lewis acid catalyst or a more advanced catalytic system like an ionic liquid.[6][8]
Formation of a Sticky/Oily Product 1. Predominant O-Acylation: Conditions favored the formation of the phenyl ester byproduct.[1] 2. Incomplete Reaction: Significant amount of starting material remains. 3. Complex with Catalyst: The product-catalyst complex was not fully hydrolyzed during workup.[11]1. Increase the amount of Lewis acid catalyst and/or increase the reaction temperature to promote the Fries Rearrangement.[1][2] 2. Increase reaction time or temperature. Monitor the reaction by TLC. 3. Ensure a thorough aqueous workup, potentially with a dilute acid (e.g., HCl), to break down the complex.[11]
Mixture of Isomers Observed (e.g., 3-acetyl and 5-acetyl) 1. High Reaction Temperature: May provide enough energy to overcome the steric hindrance at the C3 position.[6] 2. Thermodynamic vs. Kinetic Control: Reaction conditions may favor a mixture of products.[6]1. Perform the reaction at a lower temperature to favor the sterically less hindered C5 product. 2. Experiment with different solvents, as solvent polarity can influence isomer distribution.[6]
Product is Difficult to Purify 1. Presence of Byproducts: Close-boiling or co-crystallizing isomers and byproducts are present.[12] 2. Residual Catalyst Complex: Incomplete workup leaving aluminum salts.1. Perform recrystallization using an appropriate solvent system. If that fails, column chromatography may be necessary.[7] 2. Wash the crude product thoroughly with dilute acid and then water during the workup procedure.

Quantitative Data Summary

The choice of catalyst and solvent system significantly impacts the reaction's success. The following table summarizes conditions and reported yields for different methodologies.

Catalyst SystemAcylating AgentSolventMolar Ratio (Cat:Substrate)Temp (°C)Time (min)Yield (%)Reference(s)
AlCl₃Acetyl ChlorideNitrobenzeneStoichiometric--Moderate[7]
NaCl-AlCl₃Acylating ReagentNone (Molten Salt)->150-High[7]
[Et₃NH]Cl-AlCl₃Acetyl ChlorideNone (Ionic Liquid)2:140120Moderate[13]
[BPy]Cl-2AlCl₃Acetyl ChlorideNone (Ionic Liquid)---up to 89.2%[8]
[BMIM]Cl-2AlCl₃Acetyl ChlorideNone (Ionic Liquid)---up to 81.3%[8]

Experimental Protocols

Protocol 1: Traditional Synthesis using Aluminum Chloride

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.). Add a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.

  • Reagent Addition: Cool the suspension in an ice bath. Dissolve salicylamide (1.0 eq.) in the same solvent and add it slowly to the AlCl₃ suspension.

  • Acylation: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-70°C) for several hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and slowly pour it onto crushed ice containing concentrated HCl. This will hydrolyze the catalyst-product complex.

  • Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Greener Synthesis using an Ionic Liquid Catalyst

This protocol is adapted from a reported procedure using triethylammonium chloroaluminate.[13]

  • Catalyst/Solvent: In a reaction vessel under an inert atmosphere, prepare the triethylammonium chloroaluminate ionic liquid or use a commercially available equivalent.

  • Reactants: Add salicylamide to the ionic liquid (molar ratio of IL to salicylamide = 2:1). Stir until a homogeneous mixture is formed.

  • Acylation: Add acetyl chloride (molar ratio of acetyl chloride to salicylamide = 4:1) to the mixture.

  • Reaction: Heat the reaction mixture to 40°C and stir for 120 minutes.

  • Workup & Isolation: Quench the reaction by adding a dilute acid solution. The product will precipitate. Filter the solid, wash with water, and dry. The ionic liquid may be recovered from the aqueous phase for reuse.[8]

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water). The desired product should be soluble in the hot solvent but sparingly soluble at low temperatures.

  • Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

troubleshooting_workflow start Low Yield of This compound check_reagents Check Reagents & Glassware for Moisture? start->check_reagents dry_reagents Flame-Dry Glassware, Use Anhydrous Reagents check_reagents->dry_reagents Yes check_catalyst Sufficient Catalyst? (>2 eq.) check_reagents->check_catalyst No dry_reagents->check_catalyst increase_catalyst Increase AlCl₃ to 2.5-3.0 eq. check_catalyst->increase_catalyst No check_byproduct Major Byproduct is O-Acylated Ester? check_catalyst->check_byproduct Yes increase_catalyst->check_byproduct fries_rearrangement Increase Temperature/Time to Promote Fries Rearrangement check_byproduct->fries_rearrangement Yes consider_alt Consider Alternative: Ionic Liquid or Molten Salt Method check_byproduct->consider_alt No success Improved Yield fries_rearrangement->success consider_alt->success

Caption: A workflow for troubleshooting low product yields.

acylation_pathways sub Salicylamide + Acetyl Chloride + AlCl₃ c_acylation This compound (Desired Product) sub->c_acylation C-Acylation (Para to -OH) (High [AlCl₃]) o_acylation O-Acetylsalicylamide (Ester Byproduct) sub->o_acylation O-Acylation (Kinetically Favored) (Low [AlCl₃]) o_acylation->c_acylation Fries Rearrangement (Heat, excess AlCl₃)

Caption: Competing C-acylation and O-acylation pathways.

reaction_mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Workup AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ (Electrophile) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Salicylamide Salicylamide Sigma Sigma Complex (Carbocation Intermediate) Salicylamide->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O (Workup)

References

optimizing reaction conditions for high-yield 5-Acetylsalicylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of 5-Acetylsalicylamide. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Friedel-Crafts acylation of salicylamide.[1] Variations of this method include the use of:

  • Traditional Friedel-Crafts Acylation: This method employs a Lewis acid catalyst, such as anhydrous aluminum chloride, with acetyl chloride as the acylating agent.[2]

  • Ionic Liquid Method: This approach utilizes ionic liquids, like 1-butyl-3-methylimidazolium chloroaluminate or N-butylpyridinium chloroaluminate, which act as both the catalyst and the solvent.[3][4]

  • Low-Melting Point Salt Method: This technique uses a molten salt mixture, such as NaCl-AlCl₃, as the reaction medium and catalyst.[1][5]

Q2: What is this compound used for?

A2: this compound is a crucial intermediate in the pharmaceutical industry.[6] It is notably used in the synthesis of the antihypertensive drug labetalol.[1][5] It also serves as a precursor for synthesizing other compounds with potential therapeutic applications, including treatments for allergic diseases like asthma and eczema.[6][7]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white or light pink crystalline solid.[6] It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, ether, and acetone.[2][8] Its melting point is in the range of 220-222°C.[6]

Q4: What are the main safety considerations when synthesizing this compound?

A4: The synthesis of this compound involves hazardous materials. Anhydrous aluminum chloride is highly reactive with moisture.[9] Acylating agents like acetyl chloride are corrosive. Solvents such as nitrobenzene, used in some traditional methods, are toxic and carcinogenic.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Q5: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A5: Low yields can result from several factors. Below is a troubleshooting guide to help you pinpoint and resolve the issue.

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or adjusting the temperature.[10] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal duration.

  • Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[9] Ensure all glassware is oven-dried and reagents are anhydrous. Using freshly opened or purified reagents is critical.

  • Suboptimal Reagent Stoichiometry: The molar ratios of salicylamide, the acylating agent, and the catalyst are crucial. An excess of the acylating agent is often required, but too much can lead to side reactions.[7] Refer to the data tables below for optimized ratios from various methods.

  • Product Loss During Workup: Significant product loss can occur during extraction, washing, and filtration steps.[10] Ensure all glassware that has been in contact with the product is thoroughly rinsed. During liquid-liquid extractions, allow for complete phase separation to prevent discarding the product-containing layer.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired this compound.[10] The choice of solvent and reaction temperature can influence the extent of side reactions.

Q6: The final product is discolored (e.g., yellow or pink). What are the likely impurities and how can I purify it?

A6: Discoloration is a common sign of impurities.

  • Common Impurities:

    • Unreacted Starting Materials: Residual salicylamide may be present.[10]

    • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.[11]

    • Side Products: Depending on the reaction conditions, undesired isomers or polysubstituted products may form.[12]

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the crude product. A mixture of ethanol and water is a commonly used solvent system.[1][13] The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[10]

    • Activated Charcoal: For minor colored impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb them.[11]

    • Washing: Washing the crude product with hot water can help remove some inorganic impurities.[13]

Q7: The reaction seems to stall or not initiate. What could be the problem?

A7: Failure of the reaction to start is often related to the catalyst or the reaction conditions.

  • Inactive Catalyst: As mentioned, moisture will deactivate the AlCl₃ catalyst. Ensure anhydrous conditions.[9]

  • Low Temperature: Some Friedel-Crafts reactions require an initial input of energy to overcome the activation barrier. Gentle heating may be necessary to initiate the reaction.[9]

  • Poor Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure proper contact between reactants.[7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthesis methods for this compound, allowing for easy comparison of reaction parameters and yields.

Table 1: Ionic Liquid Method

Catalyst/SolventMolar Ratio (IL:SA)Molar Ratio (AcCl:SA)Temperature (°C)Time (min)Yield (%)Reference
Triethylammonium Chloroaluminate2:14:14012073.1[3]
1-Butyl-3-methylimidazolium Chloroaluminate2:11:1 - 2:125-5525-40081.3[4][7]
N-butylpyridinium ChloroaluminateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified89.2[4]

IL = Ionic Liquid, SA = Salicylamide, AcCl = Acetyl Chloride

Table 2: Low-Melting Point Salt Method

Catalyst/SolventMolar Ratio (NaCl:AlCl₃)Molar Ratio (SA:Molten Salt)Acylating AgentTemperature (°C)Time (h)Yield (%)Reference
NaCl-AlCl₃1:1Not SpecifiedAcetyl Chloride1400.592.2[1][13]

SA = Salicylamide

Experimental Protocols

Protocol 1: Synthesis using the Low-Melting Point Salt Method [1][13]

  • Preparation of Molten Salt: In a suitable reaction vessel, combine anhydrous aluminum chloride and sodium chloride in a 1:1 molar ratio. Heat the mixture with stirring until a molten salt is formed.

  • Addition of Salicylamide: Add salicylamide to the molten salt and continue stirring until it dissolves.

  • Acylation: Slowly add acetyl chloride dropwise to the reaction mixture. After the addition is complete, maintain the reaction at 140°C for 30 minutes.

  • Quenching: Carefully and slowly add a dilute acidic solution (e.g., 5% HCl in an ice-water mixture) to the reaction product to quench the reaction. A solid product will precipitate.

  • Isolation: Filter the resulting suspension to collect the crude this compound.

  • Washing: Wash the filter cake with hot water (80°C) to remove residual salts and impurities.[13]

  • Drying: Dry the crude product in an oven at 80°C.

  • Purification: Recrystallize the crude product from ethanol to obtain pure, white this compound.[1][13]

Protocol 2: Synthesis using the Ionic Liquid Method [3]

  • Reaction Setup: In a reaction flask, combine the triethylammonium chloroaluminate ionic liquid and salicylamide in a 2:1 molar ratio.

  • Addition of Acylating Agent: Add acetyl chloride to the mixture in a 4:1 molar ratio relative to the salicylamide.

  • Reaction: Stir the reaction mixture at 40°C for 120 minutes.

  • Workup: The specific workup procedure for ionic liquid-based reactions can vary. Typically, it involves extraction with an organic solvent and subsequent purification steps like recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Product Isolation & Purification start Start reagents Combine Salicylamide, Catalyst, and Solvent start->reagents add_acyl Add Acylating Agent (e.g., Acetyl Chloride) reagents->add_acyl react Heat and Stir (Controlled Temperature & Time) add_acyl->react quench Quench Reaction react->quench filter Filter Crude Product quench->filter wash Wash with Hot Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure this compound recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction monitored (e.g., by TLC)? start->check_reaction check_conditions Were anhydrous conditions strictly maintained? check_reaction->check_conditions Yes incomplete_reaction Potential Issue: Incomplete Reaction Solution: Increase reaction time/temperature. check_reaction->incomplete_reaction No check_stoichiometry Was the reagent stoichiometry optimized? check_conditions->check_stoichiometry Yes catalyst_inactive Potential Issue: Inactive Catalyst Solution: Use dry glassware and anhydrous reagents. check_conditions->catalyst_inactive No check_workup Was care taken during product workup? check_stoichiometry->check_workup Yes suboptimal_ratios Potential Issue: Suboptimal Ratios Solution: Adjust molar ratios of reactants and catalyst. check_stoichiometry->suboptimal_ratios No product_loss Potential Issue: Product Loss Solution: Ensure thorough rinsing and careful phase separation. check_workup->product_loss No

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

identification and minimization of byproducts in 5-Acetylsalicylamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Acetylsalicylamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the identification and minimization of byproducts during the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

The most common method for synthesizing this compound is the Friedel-Crafts acylation of salicylamide with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1][2]

The primary byproducts encountered in this synthesis are:

  • O-Acetylsalicylamide: Formed by the acylation of the phenolic hydroxyl group instead of the aromatic ring. This is often a kinetically favored byproduct.

  • Di-acetylated Salicylamide: Results from polysubstitution, where a second acetyl group is added to the aromatic ring.

  • Unreacted Salicylamide: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Isomeric Byproducts: While the 5-acetyl isomer is the major product due to the directing effects of the hydroxyl and amide groups, small amounts of other isomers may form.

Q2: How can I minimize the formation of the O-acylated byproduct?

Minimizing the O-acetylated byproduct often involves leveraging the Fries rearrangement, which can convert the O-acylated intermediate to the desired C-acylated product.[3][4] Key strategies include:

  • Reaction Temperature: Higher reaction temperatures generally favor the Fries rearrangement, thus promoting the formation of the C-acylated product (this compound).[3] Conversely, lower temperatures may favor the formation of the O-acylated ester.

  • Catalyst Stoichiometry: A sufficient amount of Lewis acid catalyst (typically a stoichiometric amount or more) is crucial to complex with the carbonyl groups of both the starting material and the product, which facilitates the rearrangement.[3]

  • Solvent Choice: The polarity of the solvent can influence the selectivity. Non-polar solvents tend to favor the ortho-acylation (which in this case is the desired C-acylation relative to the hydroxyl group), while more polar solvents can increase the proportion of the para-product.[3]

Q3: What are the best practices for purifying crude this compound?

Recrystallization is a highly effective method for purifying crude this compound. Ethanol is a commonly used solvent for this purpose. The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly, often in an ice bath, to induce the crystallization of the purified product. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.- Insufficient amount of catalyst.- Reaction temperature is too low.- Incomplete reaction.- Use fresh, anhydrous aluminum chloride and handle it under an inert atmosphere.- Ensure a stoichiometric amount or a slight excess of the catalyst is used.- Gradually increase the reaction temperature while monitoring the reaction progress.- Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
High Percentage of O-Acetylsalicylamide - Reaction conditions do not favor the Fries rearrangement.- Increase the reaction temperature to promote the rearrangement of the O-acylated intermediate.- Ensure an adequate amount of Lewis acid catalyst is present.
Formation of a Tar-like Substance - Reaction temperature is too high, leading to decomposition.- Carefully control the reaction temperature. Consider adding the reagents at a lower temperature and then gradually heating the mixture.- Ensure efficient stirring to prevent localized overheating.
Presence of Di-acetylated Byproducts - Molar ratio of the acetylating agent is too high.- Use a controlled stoichiometry of the acetylating agent (acetyl chloride or acetic anhydride) relative to the salicylamide.
Product is Colored (Pink or Yellow) - Oxidation of phenolic compounds.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Consider adding a small amount of a reducing agent, such as sodium bisulfite, during the workup.

Quantitative Data on Byproduct Minimization

The following table provides a qualitative summary of how reaction parameters can be adjusted to minimize the formation of key byproducts, based on established principles of Friedel-Crafts acylation and the Fries rearrangement.

Parameter Condition to Minimize O-Acylation Condition to Minimize Di-acetylation Condition to Minimize Unreacted Salicylamide
Temperature Higher (to promote Fries Rearrangement)ModerateHigher (to drive reaction to completion)
Catalyst Molar Ratio ≥ 1.0 equivalentNot the primary factor≥ 1.0 equivalent
Acetylating Agent Molar Ratio Not the primary factor~1.0 - 1.1 equivalents≥ 1.0 equivalent
Reaction Time Longer (to allow for rearrangement)ShorterLonger

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Salicylamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Nitrobenzene (or other suitable solvent)

  • Hydrochloric Acid (HCl), dilute

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in nitrobenzene under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • After the addition of acetyl chloride, add salicylamide portion-wise, maintaining the temperature below 10°C.

  • After the addition of salicylamide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for a specified time, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol.

HPLC Method for Impurity Profiling

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Byproduct Identification

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Derivatization of the sample may be necessary to increase the volatility of the analytes. Silylation is a common derivatization technique for compounds with hydroxyl and amide groups.

  • Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane or hexane) before injection.

Visualizations

Byproduct_Formation_Pathway cluster_products Reaction Products Salicylamide Salicylamide AcetylChloride Acetyl Chloride + AlCl₃ Product This compound (Desired Product) AcetylChloride->Product C-acylation (Fries Rearrangement Favored) Byproduct1 O-Acetylsalicylamide (O-acylation Byproduct) AcetylChloride->Byproduct1 O-acylation (Kinetically Favored) Byproduct2 Di-acetylated Salicylamide (Polysubstitution Byproduct) Product->Byproduct2 Further Acylation

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield or High Impurity Start->Problem CheckCatalyst Check Catalyst Activity and Stoichiometry Problem->CheckCatalyst CheckTemp Review Reaction Temperature Profile Problem->CheckTemp CheckReagents Verify Reagent Purity and Ratios Problem->CheckReagents Optimize Optimize Conditions: Adjust Temperature, Time, or Stoichiometry CheckCatalyst->Optimize CheckTemp->Optimize CheckReagents->Optimize Analyze Re-run and Analyze Product Purity Optimize->Analyze Analyze->Problem Issue Persists End Successful Synthesis Analyze->End Issue Resolved

References

Technical Support Center: High-Purity 5-Acetylsalicylamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 5-Acetylsalicylamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization is the most common and efficient method for removing impurities from solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent.

  • Column Chromatography is a technique used to separate individual chemical compounds from a mixture.[1] The mixture is passed through a column containing a stationary phase (like silica gel), and a mobile phase (a solvent or solvent mixture) is used to elute the components at different rates based on their differential adsorption to the stationary phase. This method is particularly useful for separating compounds with similar polarities or when recrystallization is ineffective.[2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Choosing the right solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound completely when hot (near the solvent's boiling point).[2]

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).[2]

  • Dissolve impurities well at all temperatures or not at all, so they can be filtered off.[3]

  • Have a boiling point below the melting point of the compound to prevent the compound from "oiling out".

  • Not react with the compound.

  • Be relatively volatile for easy removal from the purified crystals.

Based on synthesis literature, effective solvents for this compound include ethanol, methanol, and ethyl acetate, with ethanol being a preferred choice.[4]

Q3: What are the potential impurities in crude this compound?

Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include:

  • Unreacted Salicylamide: The primary starting material for the common Friedel-Crafts acylation synthesis.[5]

  • Di-acylated Products: Such as 3,5-diacetylsalicylamide, which can form as a by-product during the acylation reaction.

  • Reaction Catalysts and Reagents: Residual catalysts like aluminum chloride or acids from the workup.[4]

  • Solvents: Trace amounts of solvents used in the synthesis or purification steps.

Q4: How can I assess the purity of the final this compound product?

Several analytical techniques can be employed to confirm the purity and identity of the final product:

  • High-Performance Liquid Chromatography (HPLC): An effective method to quantify the purity of the compound and detect trace impurities.[6] A reverse-phase HPLC method is typically suitable for this analysis.[6]

  • Melting Point Determination: A pure crystalline solid has a sharp and defined melting point range. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is around 220-222 °C.[7]

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques confirm the chemical structure of the compound. The absence of peaks corresponding to known impurities in NMR spectra is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[8]

Purification Protocols and Data

Recrystallization Experimental Protocol (Ethanol)

This protocol is adapted from documented synthesis procedures for this compound.[4]

  • Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 200 ml) and heat the mixture to its reflux temperature with stirring.[4] Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Hot Filtration/Decoloring: If the solution contains insoluble impurities or is colored, add a small amount of activated carbon (sparingly, to avoid product loss) and simmer for a few minutes.[9] Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the carbon and other solid impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80°C for 5 hours) to remove residual solvent.[4]

Quantitative Data Summary

The following table summarizes typical results for the purification of this compound by recrystallization as described in the literature.

ParameterValueReference
Purification Method Recrystallization[4]
Solvent Ethanol[4]
Purity Achieved ≥98.1%[4]
Yield 92.2%[4]
Appearance White Solid[4]

Troubleshooting Guide

Q: My final product is not a white powder but has a yellow or brown tint. How can I remove colored impurities?

A: Colored impurities are common and can often be removed effectively.

  • Activated Carbon: During recrystallization, add a small amount (typically 1-2% by weight of your compound) of activated carbon to the hot solution before the filtration step.[9] The carbon will adsorb the colored impurities. Be cautious, as using too much can also adsorb your product and reduce the yield.

  • Repeat Recrystallization: A second recrystallization may be necessary if the product remains colored after the first attempt.

Q: During cooling, an oil precipitated instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level.[9]

  • Ensure Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oil formation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.[9] Adding a seed crystal of pure this compound can also be effective.[9]

Q: The recovery yield after recrystallization is very low. What are the possible causes and solutions?

A: Low yield is a frequent issue in recrystallization. Several factors could be responsible.

  • Using Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

  • Cooling Not Complete: If the solution is not cooled sufficiently, more product will remain in the solution. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Solution: Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q: My HPLC analysis shows that the product is still not pure. How can I improve the separation?

A: If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step.

  • Optimize Solvent System (Eluent): For column chromatography, the choice of eluent is critical. Start with a non-polar solvent and gradually increase the polarity. Use TLC to identify a solvent system that provides good separation between your product and the impurity (difference in Rf values).

  • Proper Column Packing: Ensure the chromatography column is packed uniformly to avoid channeling, which leads to poor separation.[9]

  • Fraction Collection: Collect small fractions as the compounds elute from the column and analyze them by TLC or HPLC to identify the pure fractions containing this compound.

Process Visualizations

Purification_Workflow cluster_start cluster_purification Purification Step cluster_analysis Analysis & Final Product crude Crude this compound decision Assess Impurity Profile (e.g., TLC, HPLC) crude->decision recrystallization Recrystallization decision->recrystallization Crystalline solid, impurities have different solubility chromatography Column Chromatography decision->chromatography Oily solid, or impurities have similar polarity analysis Purity & Identity Check (HPLC, MP, NMR) recrystallization->analysis waste Impurities in Filtrate/ Eluent recrystallization->waste chromatography->analysis chromatography->waste analysis->decision Purity < 98%, re-purify pure_product High-Purity Product analysis->pure_product Purity ≥ 98% Recrystallization_Process start 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional) (Removes insoluble impurities) start->hot_filter cool 3. Slow Cooling (To room temperature) hot_filter->cool ice_bath 4. Ice Bath (Maximizes precipitation) cool->ice_bath vac_filter 5. Vacuum Filtration (Collect crystals) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals (Under vacuum) wash->dry end_product Pure Crystalline Product dry->end_product Troubleshooting_Guide start Problem: Low Recrystallization Yield cause1 Too much solvent used? start->cause1 cause2 Incomplete cooling? start->cause2 cause3 Product lost during wash? start->cause3 cause1->cause2 No solution1 Solution: Use minimum hot solvent. Evaporate excess solvent and re-cool. cause1->solution1 Yes cause2->cause3 No solution2 Solution: Cool slowly, then use an ice bath for >30 min. cause2->solution2 Yes solution3 Solution: Wash crystals only with a small amount of ICE-COLD solvent. cause3->solution3 Yes

References

addressing solubility issues of 5-Acetylsalicylamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetylsalicylamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a white to light yellow crystalline solid.[1] It is an important intermediate in the synthesis of various pharmaceuticals.[1] Key properties are summarized in the table below.

Q2: What is the aqueous solubility of this compound?

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: Due to its poor aqueous solubility, stock solutions should be prepared using organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1][2] It is also reported to be soluble in dimethylformamide (DMF), acetone, ether, and benzene.[1][3] When preparing for biological assays, it is crucial to use a solvent that is compatible with the experimental system and to keep the final solvent concentration low (typically ≤0.5%) to avoid artifacts.[5]

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. Why is this happening and what can I do?

A4: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent" medium where its solubility is much lower. The final concentration of this compound in your aqueous buffer likely exceeds its solubility limit. Please refer to the Troubleshooting Guide below for detailed solutions.

Q5: What general strategies can be used to improve the aqueous solubility of this compound?

A5: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency : Adding a water-miscible organic solvent in which the compound is soluble.[6][7]

  • pH Adjustment : Increasing the pH of the solution can increase the solubility of acidic compounds. The predicted pKa of this compound is ~6.57, suggesting its solubility may increase at a pH above this value.[8]

  • Solid Dispersions : Dispersing the compound in a hydrophilic polymer matrix at a solid state.[9][10][11]

  • Complexation : Using complexing agents like cyclodextrins to form inclusion complexes.[12]

  • Particle Size Reduction : Techniques like micronization can increase the dissolution rate by increasing the surface area of the drug particles.[13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO₃[4]
Molecular Weight179.17 g/mol [4]
AppearanceWhite to light yellow/pink crystalline solid[1]
Melting Point220-226 °C[1]
pKa (Predicted)6.57 ± 0.18[8]
XLogP31.6[15]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
WaterInsoluble / Limited[1][2][3]
EthanolSoluble[1][3]
AcetoneSoluble[3][4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][8]
MethanolSlightly Soluble[1][8]
Dimethylformamide (DMF)Soluble

Troubleshooting Guide

This guide addresses the common issue of compound precipitation upon dilution of an organic stock solution into an aqueous medium.

Problem: A clear stock solution of this compound in DMSO or ethanol forms a precipitate or appears cloudy immediately after being added to an aqueous buffer (e.g., PBS, cell culture media).

G start Precipitation Observed in Aqueous Solution q1 Is the final concentration above the known aqueous solubility limit? start->q1 sol1 Decrease Final Working Concentration q1->sol1 Yes q2 Is the final organic solvent concentration high (e.g., >1%)? q1->q2 No / Unknown end Issue Resolved sol1->end sol2 Prepare a more concentrated stock solution to reduce the required volume. q2->sol2 Yes q3 Can the experimental pH be adjusted? q2->q3 No sol2->end sol3 Increase buffer pH to >7.5 to ionize the phenolic group, potentially increasing solubility. q3->sol3 Yes q4 Is a co-solvent system permissible in the assay? q3->q4 No sol3->end sol4 Formulate with a co-solvent (e.g., PEG, Tween) to maintain solubility. See Protocol 3. q4->sol4 Yes fail Consider Advanced Formulation (e.g., Solid Dispersion). See Protocol 4. q4->fail No sol4->end

Caption: Troubleshooting workflow for compound precipitation.

Possible Causes & Solutions:

  • Exceeding Aqueous Solubility Limit:

    • Cause: The final concentration of this compound is higher than its maximum solubility in the aqueous medium.

    • Solution: The simplest approach is to lower the final working concentration of the compound in your experiment.[5] Test a serial dilution to find the highest concentration that remains in solution.

  • Solvent Effects:

    • Cause: The volume of organic solvent added is too high, which can affect the stability of the aqueous system and may be toxic to cells.

    • Solution: Prepare a more concentrated stock solution. This allows you to add a smaller volume of the organic solvent to the aqueous medium, keeping the final solvent concentration low (ideally ≤0.5%).[5]

  • pH of the Aqueous Medium:

    • Cause: this compound has a phenolic hydroxyl group with a predicted pKa of ~6.57.[8] In neutral or acidic buffers, this group is protonated, making the molecule less soluble.

    • Solution: If your experiment allows, increase the pH of your aqueous buffer to >7.5. This will deprotonate the phenolic group, forming a more soluble phenolate salt. For the related compound salicylamide, stable solutions can be formed at pH 9.[16]

  • Insufficient Solubilizing Agents:

    • Cause: The aqueous buffer lacks components to help keep a hydrophobic compound in solution.

    • Solution: Employ a co-solvent system or add surfactants. Small amounts of polyethylene glycol (PEG) or surfactants like Tween-80 can significantly improve solubility.[5][17] Refer to the protocols below for guidance. Pre-warming the aqueous medium to 37°C before adding the stock solution can also help, as solubility often increases with temperature.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

    • Analytical balance

    • Appropriate volumetric flask or vial

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a glass vial or flask.

    • Add a portion of the chosen solvent (e.g., DMSO) to the vial.

    • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be required.

    • Once dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility.[18][19][20]

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess 5-ASA to aqueous buffer prep2 Equilibrate on shaker (e.g., 24-48h at 25°C) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 ana2 Quantify filtrate concentration using HPLC-UV sep2->ana2 ana1 Prepare calibration standards of known concentrations ana1->ana2 ana3 Calculate Solubility (e.g., in µg/mL) ana2->ana3

Caption: Experimental workflow for the shake-flask solubility assay.
  • Objective: To quantify the solubility of this compound in a specific aqueous buffer at a controlled temperature.

  • Materials:

    • This compound powder

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled incubator

    • Centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • HPLC system with a UV detector, C18 column

  • Procedure:

    • Add an excess amount of this compound powder to a vial (e.g., 2-5 mg into 1 mL of buffer). The amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Add the selected aqueous buffer to the vial.

    • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).[19]

    • After equilibration, remove the vials and let them stand to allow larger particles to settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[21]

    • Dilute the clear filtrate with the mobile phase as needed.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.[21][22][23]

Protocol 3: Solubility Enhancement using a Co-solvent System
  • Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.

  • Materials:

    • Concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL)

    • Co-solvents: Polyethylene glycol 300 (PEG300), Tween-80

    • Aqueous buffer (e.g., saline or PBS)

  • Procedure (based on a method for the related compound salicylamide): [5]

    • Prepare a co-solvent vehicle. A common formulation is a mixture of PEG300, Tween-80, and the final aqueous buffer. A starting ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% PBS (v/v/v/v).

    • To prepare the final solution, first mix the required volume of the this compound DMSO stock with the PEG300 and Tween-80.

    • Vortex this organic mixture until it is homogeneous.

    • Slowly add the aqueous buffer to the organic mixture drop-by-drop while vortexing continuously. This gradual addition is critical to prevent the compound from precipitating.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • Note: Always prepare a "vehicle-only" control (containing the same concentration of all solvents but no this compound) for your experiments.

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method disperses the drug in a hydrophilic carrier to improve its dissolution characteristics.[24][25]

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).[9]

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., PVP K30)

    • A common solvent in which both drug and carrier are soluble (e.g., ethanol or methanol)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[25]

    • Dissolve both components completely in a suitable volume of the common solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.[25]

    • Scrape the solid mass from the flask.

    • Dry the resulting solid dispersion in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove all residual solvent.[25]

    • The resulting powder can then be used for dissolution studies or formulated into solid dosage forms. The effectiveness of the solid dispersion should be confirmed by comparing its dissolution rate to that of the pure drug.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Acetylsalicylamide. By addressing common issues in a structured question-and-answer format, this document aims to help you diagnose problems and implement effective solutions to restore optimal peak symmetry, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1][2][3] In an ideal chromatogram, peaks are perfectly symmetrical, resembling a Gaussian distribution.[1][4] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The most common calculation is the USP tailing factor (Tf), defined as:

  • Tf = W₀.₀₅ / 2A

    • Where W₀.₀₅ is the peak width at 5% of the peak height.

    • And A is the distance from the leading edge of the peak to the peak maximum at 5% height.[5]

Q2: Why is my this compound peak tailing?

This compound, being a polar aromatic compound, is susceptible to peak tailing primarily due to secondary retention mechanisms occurring alongside the desired reversed-phase interaction. The most common cause is the interaction between the analyte and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on the silica surface.[1][6][7] Other significant factors include improper mobile phase pH, column degradation, extra-column volume, and sample overload.[5][8]

Q3: Why is correcting peak tailing important?

Peak tailing is more than a cosmetic issue; it can significantly compromise the quality of your analytical results. The primary consequences include:

  • Reduced Resolution: Tailing can cause peaks to overlap with adjacent peaks, making accurate separation difficult.[1][5]

  • Inaccurate Quantification: Asymmetric peaks are difficult for integration software to process correctly, leading to unreliable peak area calculations and inaccurate quantitative results.[1][5]

  • Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low-level analytes or impurities.

  • Poor Reproducibility: Methods suffering from peak tailing are often less robust and more sensitive to minor changes in conditions.[5]

Q4: What is considered an acceptable Tailing Factor?

For most applications, a Tailing Factor (Tf) close to 1.0 is ideal.[5] According to regulatory guidelines, a Tf value up to 1.5 is often acceptable for many assays, while a value greater than 2.0 is generally considered unacceptable and indicates a significant problem that requires troubleshooting.[6][9]

Troubleshooting Guide: Specific Issues and Solutions

This section provides a detailed, step-by-step approach to diagnosing and resolving specific peak tailing problems you may encounter with this compound.

Problem 1: The this compound peak is tailing, but other peaks are symmetrical.

This scenario strongly suggests a chemical interaction between this compound and the stationary phase. The investigation should focus on method chemistry.

A. Root Cause: Secondary Silanol Interactions

In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, polar functional groups on this compound can form secondary, undesirable interactions with residual silanol groups on the silica packing material. At a mid-range pH (e.g., > 4), some silanol groups are ionized (Si-O⁻) and can strongly interact with the analyte, delaying its elution in a non-uniform manner and causing tailing.[4][6][9]

B. Solution: Mobile Phase pH Optimization

The most effective way to eliminate these secondary interactions is to control the ionization state of the silanol groups by lowering the mobile phase pH.[1][10] Operating at a low pH (e.g., pH ≤ 3) ensures the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing their ability to interact with the analyte.[1][9][10]

G cluster_mid_ph Mid-Range pH (e.g., pH > 4) cluster_low_ph Low pH (e.g., pH < 3) analyte1 This compound silanol1 Ionized Silanol (Si-O⁻) analyte1->silanol1 Strong Secondary Interaction tailing Peak Tailing silanol1->tailing Causes analyte2 This compound silanol2 Protonated Silanol (Si-OH) analyte2->silanol2 Interaction Minimized good_peak Symmetrical Peak silanol2->good_peak Results in

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Quantitative Impact of pH Adjustment

The following table illustrates the expected improvement in peak shape for this compound as the mobile phase pH is optimized.

Mobile Phase pHBufferTailing Factor (As) (Illustrative)Observation
5.5Unbuffered2.1Severe tailing due to ionized silanols.
3.520 mM Ammonium Formate1.4Significant improvement as silanols become protonated.
2.820 mM Ammonium Formate1.1Optimal, symmetrical peak shape achieved.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare three versions of your aqueous mobile phase buffered at different pH values: 4.5, 3.5, and 2.8. Use a buffer compatible with your detection method (e.g., 20 mM ammonium formate for LC-MS or 20 mM potassium phosphate for UV).[10] Ensure the pH is measured on the aqueous portion before mixing with the organic modifier.[9]

  • System Equilibration: For each mobile phase, flush the HPLC system for at least 10-15 column volumes to ensure it is fully equilibrated.

  • Injection and Analysis: Inject a standard solution of this compound.

  • Evaluation: Record the chromatogram and calculate the tailing factor for the this compound peak at each pH condition.

Problem 2: All peaks in the chromatogram are tailing.

When every peak in your run shows tailing, the cause is likely physical or system-wide rather than chemical.[10]

A. Root Cause: Extra-Column Volume or Column Damage

  • Extra-Column Volume: This refers to any "dead volume" in the flow path outside of the column itself. Long or wide-diameter connection tubing, or poorly made fittings between the injector, column, and detector can cause band broadening and symmetrical peak tailing for all analytes.[4][5][10]

  • Column Void: A void or channel can form at the inlet of the column bed due to pressure shocks or silica dissolution under harsh pH conditions.[5][9] This void disrupts the sample band as it enters the column, leading to distorted and tailing peaks for all compounds.

B. Solution: System Inspection and Column Maintenance

A logical workflow should be followed to identify the source of the problem.

G start All Peaks Tailing check_fittings Inspect & tighten all PEEK fittings. Minimize tubing length/ID. start->check_fittings Check Extra-Column Volume First test_again1 Re-run Analysis check_fittings->test_again1 problem_solved1 Problem Solved test_again1->problem_solved1 Yes check_column Suspect Column Void test_again1->check_column No reverse_flush Perform Column Reverse Flush (see protocol) check_column->reverse_flush test_again2 Re-run Analysis reverse_flush->test_again2 problem_solved2 Problem Solved test_again2->problem_solved2 Yes replace_column Replace Column test_again2->replace_column No

References

managing catalyst deactivation in 5-Acetylsalicylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Acetylsalicylamide, with a specific focus on managing catalyst deactivation.

Troubleshooting Guide: Catalyst Deactivation

This section addresses common issues related to catalyst deactivation during the Friedel-Crafts acylation of salicylamide.

Q1: My reaction yield has dropped significantly after the first run. What are the likely causes related to the catalyst?

A sudden or gradual drop in yield is a primary indicator of catalyst deactivation. For the synthesis of this compound, which typically employs a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or a chloroaluminate ionic liquid, the main causes are:

  • Catalyst Poisoning by Moisture: Lewis acid catalysts are extremely sensitive to water. Any moisture in the reactants (salicylamide, acetyl chloride) or the solvent will lead to hydrolysis of the catalyst, neutralizing its acidic sites and rendering it inactive.[1][2]

  • Product Complexation: The ketone product, this compound, is a Lewis base that can form a stable complex with the AlCl₃ catalyst.[3][4] This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of catalyst is often required for the reaction to go to completion.[3][4]

  • Impurities in Starting Materials: Salicylamide or acetyl chloride may contain impurities that act as catalyst poisons. Basic impurities, such as residual amines from salicylamide synthesis, can complex with the Lewis acid catalyst and deactivate it.

Q2: The AlCl₃ catalyst, which was a powder, became a sticky, difficult-to-stir mass during the reaction. Why did this happen?

This is a common observation when moisture is present in the reaction. Anhydrous AlCl₃ reacts with even trace amounts of water to form aluminum hydroxide (Al(OH)₃), a gelatinous precipitate.[1] This not only deactivates the catalyst but also leads to poor mixing and reduced reaction efficiency.

Q3: I am using a chloroaluminate ionic liquid as the catalyst, and its activity has decreased after a few cycles. Can it be regenerated?

Yes, the deactivation of chloroaluminate ionic liquids is often due to the reaction of the active AlCl₃ component with impurities like water.[5][6][7] The catalytic activity can often be restored by the careful addition of fresh, anhydrous AlCl₃ to the ionic liquid to replenish the consumed active species.[5][6][7]

Q4: My reaction is sluggish, and the conversion rate is low, even with fresh catalyst. What should I check?

If you are confident that your catalyst is active and anhydrous, consider the following:

  • Purity of Reagents: Ensure your salicylamide is free from moisture and other impurities. Consider recrystallizing the salicylamide before use. Acetyl chloride can hydrolyze over time to acetic acid and HCl; using freshly distilled or a new bottle of acetyl chloride is recommended.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or thermal degradation of the catalyst and reactants.[8] Optimize the temperature for your specific setup.

  • Stoichiometry of Catalyst: In Friedel-Crafts acylation, the catalyst (AlCl₃) is often consumed by complexation with the product.[3][4] Ensure you are using a sufficient molar equivalent of the catalyst relative to the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound synthesis?

Catalyst poisoning refers to the chemical deactivation of the catalyst's active sites by strong adsorption or chemical reaction with substances present in the reaction mixture.[9] In this synthesis, common poisons include water, which hydrolyzes the Lewis acid catalyst, and basic impurities that form stable complexes with it.[1][2]

Q2: What are the best practices to prevent catalyst deactivation by moisture?

  • Use anhydrous grade solvents and reagents.

  • Dry all glassware in an oven before use and allow to cool in a desiccator.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Handle the anhydrous AlCl₃ catalyst in a glove box or under a stream of inert gas.

Q3: Can I reuse the AlCl₃ catalyst after the reaction?

In a typical laboratory setting, reusing the AlCl₃ catalyst is not practical. The workup procedure for Friedel-Crafts acylation involves quenching the reaction with water or dilute acid to break up the product-catalyst complex and hydrolyze any remaining catalyst.[10][11][12] This process irreversibly converts the AlCl₃ to aluminum salts and hydroxides. Therefore, fresh, anhydrous AlCl₃ must be used for each reaction.

Q4: Are there alternative catalysts that are less sensitive to deactivation?

While AlCl₃ is the classic catalyst, other Lewis acids or solid acid catalysts can be used.[13] Some solid acid catalysts, like certain zeolites or supported Lewis acids, can be more robust and potentially reusable after regeneration (e.g., by calcination to remove coke).[13][14] However, their activity might be lower than AlCl₃ for this specific transformation, and reaction conditions would need to be re-optimized. Chloroaluminate ionic liquids are an alternative, and while also water-sensitive, they can be easier to handle and potentially regenerate compared to solid AlCl₃.[5][6][7]

Data Presentation

Table 1: Effect of Water on AlCl₃ Catalyst Activity

Water Content in Reaction (ppm)Initial Reaction Rate (relative)Final Product Yield (%)Catalyst Appearance
< 10 (Anhydrous)10092Free-flowing powder
1006555Clumpy solid
5002015Gelatinous precipitate
1000< 5< 5Sticky, solid mass

Note: Data is representative and illustrates the qualitative trend of catalyst deactivation by moisture.

Table 2: Comparison of Catalyst Systems

CatalystKey StrengthsKey WeaknessesRegeneration Potential
Anhydrous AlCl₃High activity, low costHighly sensitive to moisture, stoichiometric amounts often needed, difficult to handleNot practically regenerable in a lab setting
AlCl₃-NaCl Molten SaltNon-volatile, improved safetyHigh temperatures required, still water-sensitiveNot practically regenerable
Chloroaluminate Ionic LiquidsHigh activity, acts as solvent, potentially recyclableHigh cost, highly water-sensitiveRegenerable by adding fresh AlCl₃
Solid Acids (e.g., Zeolites)Reusable, easier to handleGenerally lower activity, may require higher temperaturesRegenerable by calcination

Experimental Protocols

Protocol 1: Standard Synthesis of this compound using AlCl₃-NaCl Molten Salt

This protocol is adapted from a patented method and emphasizes anhydrous conditions.

  • Catalyst Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a 1:1 molar ratio.

  • Melt Formation: Heat the mixture under a nitrogen atmosphere to 140-150°C with stirring until a clear, molten salt is formed.[15]

  • Addition of Reactant: Once the molten salt temperature is stable at 140°C, add salicylamide (1 equivalent) to the flask. Continue stirring until the salicylamide is completely melted and dissolved.[15]

  • Acylation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture over 10-15 minutes.[15]

  • Reaction: Maintain the reaction temperature at 140°C for 30-60 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture. Carefully and slowly add a dilute acid solution (e.g., 1M HCl) to the reaction flask in an ice bath to hydrolyze the catalyst and any unreacted acetyl chloride.[15]

  • Isolation: A solid product will precipitate. Stir the suspension at room temperature until no new solid forms.

  • Purification: Filter the suspension, wash the solid cake with water, and then dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[15]

Protocol 2: Regeneration of a Deactivated Chloroaluminate Ionic Liquid

This protocol outlines a general procedure for reactivating an ionic liquid catalyst that has lost activity due to moisture contamination.

  • Assessment of Deactivation: A decrease in yield of 10-20% in a recycled batch under identical conditions suggests catalyst deactivation.

  • Removal of Volatiles: Place the deactivated ionic liquid in a flask and heat it under a vacuum to remove any volatile impurities (e.g., residual water, HCl).

  • Replenishment of AlCl₃: Under a strict inert atmosphere (in a glove box), add a calculated amount of fresh, anhydrous AlCl₃ to the ionic liquid. The amount needed depends on the extent of deactivation but can be estimated based on the amount of water suspected to have entered the system. Start with a small, sub-stoichiometric amount relative to the initial AlCl₃ content.

  • Mixing: Stir the mixture gently at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours to ensure the fresh AlCl₃ is fully incorporated into the ionic liquid structure.

  • Testing: Use the regenerated ionic liquid in a small-scale test reaction to confirm the restoration of its catalytic activity before employing it in a larger-scale synthesis.

Visualizations

Troubleshooting_Catalyst_Deactivation Troubleshooting Flowchart for Catalyst Deactivation start Low Yield or Sluggish Reaction q1 Is the catalyst AlCl3 a sticky solid? start->q1 a1 High probability of moisture contamination. Ensure all reagents, solvents, and glassware are anhydrous. Use an inert atmosphere. q1->a1 Yes q2 Are you using stoichiometric AlCl3? q1->q2 No end Reaction Optimized a1->end a2 Product-catalyst complexation is likely consuming the catalyst. Increase catalyst loading to >1 equivalent. q2->a2 No q3 Are you recycling an ionic liquid catalyst? q2->q3 Yes a2->end a3 Catalyst likely poisoned by water/impurities over time. Regenerate by adding fresh anhydrous AlCl3. q3->a3 Yes check_reagents Check purity of salicylamide and acetyl chloride. Purify if necessary. q3->check_reagents No a3->end check_reagents->end

Caption: Troubleshooting flowchart for catalyst deactivation.

Experimental_Workflow Anhydrous Experimental Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation prep1 Flame-dry all glassware prep2 Cool under vacuum or in desiccator prep1->prep2 prep3 Use anhydrous grade reagents and solvents prep2->prep3 react1 Assemble apparatus under inert gas (N2/Ar) prep3->react1 react2 Add solvent and salicylamide react1->react2 react3 Add anhydrous AlCl3 catalyst carefully react2->react3 react4 Slowly add acetyl chloride react3->react4 react5 Run reaction at optimal temperature react4->react5 workup1 Cool reaction in ice bath react5->workup1 workup2 Slowly quench with dilute acid workup1->workup2 workup3 Filter and wash product workup2->workup3 workup4 Purify by recrystallization workup3->workup4

Caption: Workflow for maintaining anhydrous reaction conditions.

References

Technical Support Center: Improving the Stability of 5-Acetylsalicylamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetylsalicylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound, an aromatic amide and a phenolic compound, are hydrolysis and oxidation.

  • Hydrolysis: In aqueous environments, the amide bond of this compound can be cleaved, yielding 5-acetylsalicylic acid and ammonia. This reaction is susceptible to catalysis by both acids and bases.[1]

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by factors such as light, elevated temperature, and the presence of metal ions.[2] The hydroxyl group on the benzene ring is prone to oxidation, which can lead to the formation of colored degradation products.

Q2: Which factors have the most significant impact on the stability of this compound solutions?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure.

  • pH: The rate of hydrolysis of amide bonds is highly dependent on the pH of the solution.[3] Extreme pH values (both acidic and basic) can significantly accelerate degradation.[3] For many phenolic compounds, greater stability is observed in acidic conditions (pH 3-6).[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of the compound.[2][4]

  • Light: Exposure to light, particularly UV light, can induce photodegradation of aromatic amides and phenolic compounds.[2][5] This can lead to the formation of colored impurities and loss of potency.

Q3: What are the ideal storage conditions for this compound solutions to ensure maximum stability?

A3: To maximize the shelf-life of this compound solutions, they should be stored under the following conditions:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or below) temperatures to minimize the rate of degradation.[2]

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[2]

  • pH Control: Maintain the pH of the solution within a range that minimizes hydrolysis. Based on data for similar compounds, a slightly acidic pH may be optimal. Empirical determination of the ideal pH is recommended.

  • Inert Atmosphere: To prevent oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using a buffer system is highly recommended to maintain a stable pH and minimize hydrolysis. The choice of buffer is important, as some buffer species can catalyze degradation. For similar amide compounds, phosphate and citrate buffers have been used.[6] It is advisable to conduct a small-scale compatibility study with your chosen buffer to ensure it does not negatively impact the stability of this compound.

Q5: Are there any additives that can help prevent the oxidation of this compound?

A5: Yes, antioxidants can be added to the solution to inhibit oxidative degradation. Common antioxidants used for pharmaceutical preparations include:

  • Ascorbic acid

  • Sodium metabisulfite

  • Butylated hydroxytoluene (BHT)

The selection and concentration of the antioxidant should be optimized for your specific formulation. Salicylates themselves have some inherent antioxidant properties by scavenging hydroxyl radicals and chelating transition metals.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the solution (e.g., turning yellow or brown) Oxidation of the phenolic group.1. Protect from Light: Store the solution in an amber vial or wrap it in foil. 2. Control Headspace: Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Add Antioxidants: Consider adding an antioxidant like ascorbic acid or sodium metabisulfite to the formulation. 4. Chelate Metal Ions: If metal ion contamination is suspected, add a chelating agent such as EDTA.[2]
Precipitate formation in the solution over time Degradation to less soluble products (e.g., 5-acetylsalicylic acid).1. Verify Storage Temperature: Ensure the solution is stored at the recommended low temperature. 2. Check pH: Measure the pH of the solution. A shift in pH could indicate buffer degradation or interaction with the container, leading to compound degradation. 3. Filter the Solution: Use a 0.22 µm filter to remove any precipitate before use, and re-analyze the concentration of the active ingredient.
Loss of potency or inconsistent analytical results Hydrolysis of the amide bond.1. Optimize pH: Conduct a pH stability study to determine the optimal pH range for your solution. Based on analogous compounds, a slightly acidic pH may be preferable. 2. Use a Buffer: Incorporate a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the optimal pH. 3. Prepare Fresh Solutions: If stability is a persistent issue, prepare solutions fresh before each experiment.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Develop a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from all potential degradation products.[9]

Data Presentation

Table 1: Factors Influencing the Stability of Amide and Phenolic Compounds (Qualitative Summary)

Factor Effect on this compound Stability Recommendations for Improvement
pH High and low pH values accelerate hydrolysis.[3]Maintain pH in a stable range (likely slightly acidic) using a buffer system.[2]
Temperature Increased temperature accelerates both hydrolysis and oxidation.[2][4]Store solutions at low temperatures (refrigerated or frozen).[2]
Light UV and visible light can cause photodegradation.[2][5]Protect solutions from light using amber vials or foil wrapping.[2]
Oxygen Promotes oxidative degradation of the phenolic group.[2]Store under an inert atmosphere (e.g., nitrogen, argon).
Metal Ions Catalyze oxidative degradation.[2]Use high-purity solvents and consider adding a chelating agent (e.g., EDTA).[2]

Experimental Protocols

Protocol 1: pH Stability Profile Determination

Objective: To determine the pH range of maximum stability for this compound in an aqueous solution.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, or borate buffers).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Prepare Test Solutions: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Initial Analysis (T=0): Immediately analyze the concentration of this compound in each test solution using a validated stability-indicating HPLC method.

  • Incubation: Store aliquots of each test solution at a constant temperature (e.g., 40°C) in the dark.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw samples and analyze the concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant (k) for each pH. The pH with the lowest k value is the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and separate degradation products from the parent compound.

Mandatory Visualizations

Degradation_Pathway This compound This compound 5-Acetylsalicylic Acid + Ammonia 5-Acetylsalicylic Acid + Ammonia This compound->5-Acetylsalicylic Acid + Ammonia Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., discoloration, precipitation, loss of potency) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_ph Measure and Adjust pH check_storage->check_ph Conditions OK optimize_formulation Optimize Formulation check_storage->optimize_formulation Conditions Not OK -> Correct and Re-evaluate add_stabilizers Consider Stabilizers check_ph->add_stabilizers pH is Optimal check_ph->optimize_formulation pH is Not Optimal -> Buffer add_stabilizers->optimize_formulation Add Antioxidants/Chelators prepare_fresh Prepare Fresh Solutions add_stabilizers->prepare_fresh Stabilizers Ineffective

Caption: Troubleshooting workflow for this compound instability.

References

overcoming common errors in the synthesis of 5-bromoacetyl salicylamide from 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 5-bromoacetyl salicylamide from 5-acetylsalicylamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 5-bromoacetyl salicylamide?

A1: The most prevalent and effective method is the direct bromination of this compound.[1] This process is favored for its high potential yield (up to 93.2%) and because it is less polluting compared to older methods like the Friedel-Crafts reaction.[1][2] The Friedel-Crafts acylation method, which uses bromoacetyl chloride, often suffers from low yields (around 42%), reactant instability, equipment corrosion, and significant environmental pollution.[1][3]

Q2: What are the primary causes of low yield in the bromination of this compound?

A2: Low yields can often be attributed to several factors:

  • Incomplete Reactions: The reaction may not have reached completion. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.[4]

  • Suboptimal Reaction Conditions: Temperature, molar ratios of reactants, and the choice of solvent are critical parameters that can significantly impact the yield.[1][2]

  • Impure Starting Materials: The purity of the initial this compound can introduce side reactions or inhibit the main reaction.[4]

  • Formation of By-products: The generation of impurities, particularly dibromo-derivatives, consumes the reactants and complicates purification, leading to product loss.[2]

Q3: What are the common impurities formed during this synthesis, and how can they be minimized?

A3: The most common impurities are dibromo-byproducts, specifically 5,5-dibromoacetyl salicylamide and 3,5-dibromoacetyl salicylamide.[2][3] Their formation can be minimized by:

  • Precise Control of Reactant Ratios: Using a molar ratio of 5-acetyl salicylamide to bromine between 1:1.0 and 1:1.5 is recommended.[2][3]

  • Controlled Addition of Bromine: A slow, dispersed, and dropwise addition of the bromine solution helps to prevent localized high concentrations that favor the formation of dibromo and polybromo compounds.[1][2]

  • Temperature Management: Maintaining the reaction temperature below 60°C is crucial to control the reaction rate and reduce side reactions.[2][3]

Q4: How can I purify the final 5-bromoacetyl salicylamide product?

A4: Purification can be achieved through several methods:

  • Centrifugation: The initial reaction product can be separated by centrifugation.[3]

  • Recrystallization: This is a standard method for purifying solid organic compounds. A common solvent system is a mixture of ethanol and water.[4]

  • Activated Charcoal: If the product is colored, adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities.[4][5]

  • Solvent Washing: Washing the crude product with a suitable solvent in which the product has low solubility can remove soluble impurities.[4]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Bromine is a hazardous substance, and appropriate safety measures are essential.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when handling bromine, as it is corrosive and toxic.

  • Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills.

Troubleshooting Guide

Problem 1: My reaction yield is consistently below 80%.

Possible Cause Suggested Solution
Incomplete Reaction Extend the reaction time. Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material.[4]
Incorrect Molar Ratio Carefully measure and control the molar ratio of 5-acetyl salicylamide to bromine. A ratio of 1:1.0 to 1:1.5 is often optimal.[2][3]
Suboptimal Temperature Ensure the reaction temperature is maintained below 60°C.[3] Sudden temperature spikes can lead to side reactions and degradation.[2]
Impure Reactants Verify the purity of your this compound starting material. Impurities can inhibit the reaction.[4]

Problem 2: HPLC analysis shows significant amounts of 5,5-dibromoacetyl salicylamide and 3,5-dibromoacetyl salicylamide.

Possible Cause Suggested Solution
Excess Bromine Use a minimal excess of bromine. A molar ratio closer to 1:1.0 may be beneficial.
Rapid Bromine Addition Add the bromine solution slowly and in a dispersed manner (dropwise) to avoid localized high concentrations.[1][2] This is a key factor in controlling the formation of these impurities.[2]
Reaction Temperature Too High High temperatures can increase the rate of secondary bromination. Maintain strict temperature control.
Inefficient Mixing Ensure vigorous and efficient stirring throughout the bromine addition to maintain a homogeneous reaction mixture.

Problem 3: The reaction does not start, or experiences a sudden, uncontrolled temperature increase.

Possible Cause Suggested Solution
Lack of Initiation In some solvent systems without a catalyst, the reaction may have an induction period. A patent suggests that after adding more than half the bromine, the reaction may suddenly initiate.[2]
Runaway Reaction This is a serious safety concern. It can be caused by adding the bromine too quickly or at too high a starting temperature.[2] Ensure slow, controlled addition and have an external cooling bath ready to manage the temperature.

Problem 4: The final product is off-white, yellow, or grey.

Possible Cause Suggested Solution
Oxidation of Reactants The starting this compound can produce oxidation stains.[2]
Colored Impurities The presence of oxygen or metal ion contamination can lead to colored by-products.[5]
Purification Method Purify the crude product by recrystallization. Adding a small amount of activated charcoal during this process can effectively decolorize the product.[2][4]

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes for 5-Bromoacetyl Salicylamide

Synthetic Method Advantages Disadvantages Typical Yield
Direct Bromination High yield, less pollution, low-cost raw materials.[1][2]Harsh reaction conditions, difficult to separate impurities.[1][3]Up to 93.2%[1][2]
Friedel-Crafts Acylation One-step process.[1]Low yield, unstable reactant (bromoacetyl chloride), equipment corrosion, significant pollution.[1][3]~42%[1][3]

Table 2: Influence of Bromine Molar Ratio on Impurity Formation

Molar Ratio (this compound : Bromine) Observation Recommendation
1 : <1.0Incomplete conversion of starting material.Not recommended for achieving high yield.
1 : 1.0 - 1.5Optimal range for high conversion while managing impurity formation.[2][3]Start with a ratio in this range and optimize based on results.
1 : >1.5Increased formation of dibromo and polybromo impurities.[2]Avoid, as it significantly complicates purification and reduces the yield of the desired product.

Experimental Protocols

Detailed Methodology for Direct Bromination of this compound

This protocol is a generalized procedure based on common practices cited in the literature.[2][3] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • This compound

  • Bromine

  • Solvent mixture: Ethyl acetate, Triethylamine, and a C1-C4 lower fatty alcohol (e.g., ethanol).[2][3]

  • Cooling bath (ice-water or other)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the this compound in the chosen solvent mixture.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 5-10°C) using an external cooling bath.

  • Bromine Solution Preparation: In the dropping funnel, prepare a solution of bromine (molar ratio of 1:1.0 to 1:1.5 relative to the this compound) in a portion of the reaction solvent.

  • Controlled Addition: Begin the slow, dropwise addition of the bromine solution to the stirred reaction mixture. Carefully monitor the internal temperature and maintain it below 60°C throughout the addition.[3] The rate of addition should be adjusted to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for a set period (e.g., several hours) until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: Once the reaction is complete, the product can be isolated. This may involve quenching any excess bromine with a reducing agent (e.g., sodium bisulfite solution).

  • Isolation: The solid product is typically collected by centrifugation or filtration.[3]

  • Purification: The crude product is then washed and purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 5-bromoacetyl salicylamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials: - this compound - Bromine - Solvent dissolve Dissolve this compound in Solvent start->dissolve cool Cool Mixture to Start Temperature dissolve->cool add_br2 Slow, Dropwise Addition of Bromine Solution (Control Temp < 60°C) cool->add_br2 react Stir and React (Monitor by TLC/HPLC) add_br2->react quench Quench Excess Bromine (Optional) react->quench isolate Isolate Crude Product (Centrifuge/Filter) quench->isolate purify Purify by Recrystallization isolate->purify product Final Product: 5-Bromoacetyl Salicylamide purify->product

Caption: Experimental workflow for the synthesis of 5-bromoacetyl salicylamide.

troubleshooting_flowchart cluster_yield Low Yield cluster_impurity High Impurity Levels cluster_control Poor Reaction Control start Problem Encountered q_yield Is the reaction going to completion? start->q_yield Low Yield q_impurity Are dibromo-byproducts observed? start->q_impurity High Impurities q_control Is the reaction not starting or running away? start->q_control Poor Control a_yield_no Extend reaction time. Monitor via TLC/HPLC. q_yield->a_yield_no No q_yield_yes Are significant impurities present? q_yield->q_yield_yes Yes a_yield_yes_impurity Proceed to Impurity Troubleshooting q_yield_yes->a_yield_yes_impurity Yes a_yield_no_impurity Check reactant purity and molar ratios. q_yield_yes->a_yield_no_impurity No a_impurity_yes Slow bromine addition. Ensure temp < 60°C. Check molar ratio. q_impurity->a_impurity_yes Yes a_impurity_no Characterize unknown impurity. Check starting material purity. q_impurity->a_impurity_no No a_control_yes Ensure slow, controlled addition. Use adequate cooling. Verify stirrer function. q_control->a_control_yes Yes

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Refining Post-Synthesis Work-up for 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the post-synthesis work-up procedures for 5-Acetylsalicylamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, primarily focusing on recrystallization, the most common purification technique for this compound.

Issue 1: Low Yield of Purified this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete initial precipitation of the crude product.After the initial reaction quenching with an acidic solution, ensure thorough stirring at room temperature until no more solid precipitates.[1][2][3]Maximization of crude product recovery prior to purification.
Using an excessive amount of solvent for recrystallization.Use the minimum amount of hot solvent required to completely dissolve the crude product.[4]Prevents loss of product that would remain dissolved in the excess solvent upon cooling.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.A smooth filtration process without loss of product on the filter paper.
Incomplete crystallization upon cooling.After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1][2][3][4]Increased yield of crystalline product.
Loss of product during washing.Wash the collected crystals with a minimal amount of ice-cold solvent.Removal of surface impurities without significant dissolution of the purified product.

Issue 2: Discolored (Yellowish or Brown) Final Product

Potential Cause Troubleshooting Step Expected Outcome
Presence of colored impurities from the reaction.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the desired product.[4]Adsorption of colored impurities, resulting in a colorless filtrate and white final product.
Reaction temperature was too high, leading to side products.During synthesis, maintain the reaction temperature, for example, at 140°C if using a NaCl-AlCl3 molten salt system, as higher temperatures can lead to brownish byproducts.[1]Minimized formation of colored impurities from the outset.
Oxidation of the product or impurities.Conduct the work-up procedure promptly after the reaction is complete.Reduced chance of air oxidation that can lead to discoloration.

Issue 3: Oily Precipitate Instead of Crystals

Potential Cause Troubleshooting Step Expected Outcome
High concentration of impurities depressing the melting point.Re-dissolve the oil by heating and add a small amount of additional hot solvent to dilute the impurities.[4]The compound should precipitate as crystals upon slow cooling.
Solution cooled too rapidly.Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.[4]Promotes the formation of a stable crystal lattice rather than an amorphous oil.
Inappropriate recrystallization solvent.Test the solubility of the crude product in different solvents to find one that dissolves the compound well when hot but poorly when cold. Ethanol, methanol, and ethyl acetate are commonly used.[1]Selection of a suitable solvent will facilitate proper crystal growth.

Issue 4: Product Fails to Crystallize

Potential Cause Troubleshooting Step Expected Outcome
Solution is not sufficiently saturated.Partially evaporate the solvent to increase the concentration of this compound.[4]The solution will become supersaturated, inducing crystallization.
Lack of nucleation sites for crystal growth.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[4]Provides a surface for crystals to begin forming.
The chosen solvent is too good a solvent at all temperatures.Re-dissolve the product and add a co-solvent (anti-solvent) in which the product is insoluble to decrease its overall solubility.Precipitation and crystallization of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to off-white or light pink crystalline solid.[5][6] The reported melting point is in the range of 220-222 °C.[2][6][7] A lower or broader melting point range may indicate the presence of impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[1][2] Methanol and ethyl acetate have also been mentioned as suitable solvents.[1] The choice of solvent depends on the specific impurities present. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[8]

Q3: How can I assess the purity of my final product?

The purity of this compound can be determined by several methods:

  • Melting Point Analysis: A sharp melting point within the expected range (220-222 °C) is a good indicator of purity.[2][6][7]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can separate the product from impurities.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual impurities.

Q4: What are the common impurities in this compound synthesis?

Common impurities can include unreacted starting materials like salicylamide, byproducts from the acylation reaction, or colored impurities formed at high temperatures.[1][9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a common procedure found in the literature.[1][2]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in an oven at an appropriate temperature (e.g., 80°C) or under vacuum to remove any residual solvent.[1][2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₉H₉NO₃[5][6]
Molar Mass179.17 g/mol [6]
AppearanceWhite to off-white/light pink crystalline solid[5][6]
Melting Point220-222 °C[2][6][7]
SolubilitySparingly soluble in water; soluble in ethanol, ether, benzene, DMSO, and methanol.[5][6][5][6]

Table 2: Example Purification Data

ParameterValueReference
Purity after Recrystallization≥98.1%[1][2]
Yield after Recrystallization92.2%[1][2]

Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Remove Insolubles) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration (Collect Crystals) cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure this compound dry->pure_product

Caption: A typical experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_color Discoloration Troubleshooting cluster_form Physical Form Troubleshooting start Post-Synthesis Work-up check_yield Low Yield? start->check_yield check_color Discolored Product? check_yield->check_color No yield_cause1 Excess Solvent check_yield->yield_cause1 Yes check_form Oily Precipitate? check_color->check_form No color_cause1 Use Activated Carbon check_color->color_cause1 Yes success Pure Product Obtained check_form->success No form_cause1 Cool Slowly check_form->form_cause1 Yes yield_cause2 Incomplete Crystallization color_cause2 Check Reaction Temp. form_cause2 Add More Solvent

Caption: A logical diagram for troubleshooting common issues in this compound purification.

References

Validation & Comparative

5-Acetylsalicylamide: A Comparative Guide for Pharmaceutical Manufacturing Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5-Acetylsalicylamide as a pivotal intermediate in pharmaceutical manufacturing. Through objective comparison with alternative compounds and supported by experimental data, this document outlines the performance, synthesis, and analytical protocols for this compound, establishing its significance in the synthesis of various pharmaceutical agents.

Executive Summary

This compound (5-ASA), a derivative of salicylamide, is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the antihypertensive drug Labetalol. Its chemical structure and reactivity make it a versatile building block. This guide explores various synthesis methodologies for 5-ASA, comparing them based on yield, reaction conditions, and environmental impact. Furthermore, it details the analytical validation of 5-ASA and presents a comparative analysis with alternative intermediates, providing a clear perspective on its advantages in pharmaceutical manufacturing.

Comparison of Synthesis Methods

The production of this compound is primarily achieved through the Friedel-Crafts acylation of salicylamide. Several methods have been developed to optimize this reaction, with significant variations in catalysts and solvents. Below is a comparative summary of the most common synthetic routes.

Synthesis MethodCatalystSolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
Traditional Friedel-Crafts Anhydrous Aluminum ChlorideNitrobenzene or Chlorinated AlkanesSeveral hours~70%Well-established, readily available reagents.Use of hazardous solvents, difficult work-up.
Ionic Liquid Method [1][2][3]Triethylammonium Chloroaluminate or 1-butyl-3-methylimidazolium chloroaluminateIonic Liquid (dual role)120 minutesup to 89.2%High yield, environmentally friendly (no organic solvent), catalyst recycling.[1][2][3]Higher cost of ionic liquids.
Low-Melting Point Salt Method [4]NaCl-AlCl₃ molten saltMolten Salt (dual role)Not SpecifiedHighHigh yield, no organic solvents, simple post-treatment.[4]Requires heating to melt the salts.

Comparative Analysis with Alternatives

In the synthesis of Labetalol, a key application of this compound derivatives, alternative intermediates such as 5-bromoacetyl salicylamide and 5-chloroacetyl salicylamide are also employed.[5][6] The choice of intermediate can significantly impact the subsequent reaction steps and overall process efficiency.

IntermediatePrecursorKey AdvantagesKey Disadvantages
This compound SalicylamideStable, readily synthesized with high purity.Requires subsequent bromination or chlorination step to introduce the reactive acyl group.[6]
5-Bromoacetyl salicylamide This compound or SalicylamideDirectly reactive for subsequent nucleophilic substitution.Bromoacetyl chloride is unstable and corrosive; the synthesis can have lower yields and harsh conditions.[6]
5-Chloroacetyl salicylamide SalicylamideMore stable than the bromo- equivalent.May be less reactive than the bromo- derivative, potentially requiring more stringent reaction conditions in subsequent steps.

Experimental Protocols

Synthesis of this compound using Ionic Liquid Catalyst[1][2]

Materials:

  • Salicylamide (SA)

  • Acetyl chloride

  • Triethylammonium chloroaluminate ionic liquid (IL)

Procedure:

  • Combine salicylamide and the ionic liquid in a molar ratio of n(IL):n(SA) = 2:1 in a reaction vessel.

  • Add acetyl chloride to the mixture in a molar ratio of n(acetyl chloride):n(SA) = 4:1.

  • Maintain the reaction temperature at 40°C and stir for 120 minutes.

  • Upon completion, the product can be isolated through extraction.

HPLC Analysis of Salicylamide Derivatives[7][8]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[7]

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) in a 40:60 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 235 nm.[7]

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Validation Workflow and Signaling Pathway

Validation of a Pharmaceutical Intermediate

The validation of a pharmaceutical intermediate like this compound follows a structured lifecycle approach to ensure consistent quality.[8][9][10][11]

G cluster_0 Stage 1: Process Design cluster_1 Stage 2: Process Qualification cluster_2 Stage 3: Continued Process Verification PD1 Define Critical Quality Attributes (CQAs) PD2 Identify Critical Process Parameters (CPPs) PD1->PD2 PQ1 Installation Qualification (IQ) PD2->PQ1 PQ2 Operational Qualification (OQ) PQ1->PQ2 PQ3 Performance Qualification (PQ) PQ2->PQ3 CPV1 Routine Monitoring of CPPs and CQAs PQ3->CPV1 CPV2 Statistical Process Control CPV1->CPV2

Validation lifecycle of a pharmaceutical intermediate.
Mechanism of Action of Labetalol

Labetalol, synthesized using a this compound derivative, is a non-selective beta-adrenergic antagonist and a selective alpha-1 adrenergic antagonist.[1][12][13][14] Its dual mechanism of action is crucial for its antihypertensive effects.

cluster_0 Sympathetic Nervous System cluster_1 Target Receptors cluster_2 Physiological Effects cluster_3 Labetalol Action Norepinephrine Norepinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Beta1 β1-Adrenergic Receptor Norepinephrine->Beta1 Beta2 β2-Adrenergic Receptor Norepinephrine->Beta2 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction IncreasedHR Increased Heart Rate & Contractility Beta1->IncreasedHR Bronchodilation Bronchodilation Beta2->Bronchodilation Labetalol Labetalol Labetalol->Alpha1 Blocks Labetalol->Beta1 Blocks Labetalol->Beta2 Blocks

Simplified signaling pathway of Labetalol.

Conclusion

The validation of this compound as a key intermediate is well-supported by its efficient and environmentally benign synthesis routes, particularly through the use of ionic liquids. Its performance, when compared to alternatives, demonstrates a favorable balance of stability and reactivity for multi-step pharmaceutical synthesis. The detailed experimental protocols and validation workflows provided in this guide serve as a valuable resource for researchers and professionals in drug development, ensuring the consistent production of high-quality pharmaceuticals.

References

comparative analysis of 5-Acetylsalicylamide synthesis via different catalytic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-acetylsalicylamide, a key intermediate in the pharmaceutical industry, is predominantly achieved through the Friedel-Crafts acylation of salicylamide. Over the years, various catalytic methods have been developed to improve the efficiency, safety, and environmental footprint of this process. This guide provides a comparative analysis of three prominent catalytic methods: the traditional aluminum chloride-catalyzed reaction, modern ionic liquid-based systems, and the use of low-melting-point salt mixtures.

Performance Comparison of Catalytic Methods

The choice of catalyst significantly impacts the yield, reaction conditions, and environmental viability of this compound synthesis. The following table summarizes the quantitative performance of different catalytic approaches based on reported experimental data.

Catalytic MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Traditional Friedel-Crafts Anhydrous Aluminum Chloride (AlCl₃)Nitrobenzene or Chlorinated AlkanesNot specifiedNot specified~42% (for a related bromo-derivative)[1]Well-established industrial method.Use of hazardous and polluting solvents, potential for equipment corrosion, lower yields.[1][2]
Ionic Liquid Catalysis 1-Butyl-3-methylimidazolium Chloroaluminate ([BMIM]Cl-2AlCl₃)Ionic Liquid (serves as solvent)45681.3[3]High yields, avoids volatile and toxic organic solvents, catalyst can be recycled.[3][4]Higher cost of ionic liquids, potential challenges in recycling.[2][5]
N-Butylpyridinium Chloroaluminate ([BPy]-2AlCl₃)Ionic Liquid (serves as solvent)Not specifiedNot specified89.2[3]Excellent catalytic activity and high product yield.[3]Similar to other ionic liquids, cost and recyclability can be concerns.
Triethylammonium ChloroaluminateIonic Liquid (serves as solvent)40273.1[6]High conversion of starting material in a shorter time.[6]Yield is slightly lower compared to other reported ionic liquids.
Low-Melting Point Salt NaCl-AlCl₃ mixtureMolten Salt (serves as solvent)1400.592.2[5][7]High yield, low cost of raw materials, solvent-free, environmentally friendly, and simple operation.[2][5]Requires higher reaction temperatures.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic methods are provided below. These protocols are based on published literature and patents.

Ionic Liquid Catalysis: Using 1-Butyl-3-methylimidazolium Chloroaluminate ([BMIM]Cl-nAlCl₃)

This procedure describes the synthesis of this compound using a Lewis acidic ionic liquid which acts as both the catalyst and the solvent.

Materials:

  • Salicylamide

  • Acetyl chloride

  • 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃, where n=1.5-2.5)

  • Deionized water

  • Ice

Procedure:

  • In a nitrogen-purged reaction vessel, add salicylamide to the 1-butyl-3-methylimidazolium chloroaluminate ionic liquid. The molar ratio of ionic liquid to salicylamide should be approximately 2:1.[8]

  • Stir the mixture until the salicylamide is completely dissolved.

  • Slowly add acetyl chloride to the mixture. The molar ratio of acetyl chloride to salicylamide can range from 1:1 to 2:1.[8]

  • Maintain the reaction temperature between 25-55°C and continue stirring for 25-400 minutes, depending on the specific conditions and scale.[8]

  • After the reaction is complete, carefully and slowly add the reaction mixture to a beaker containing a mixture of ice and water to precipitate the product.

  • Filter the resulting solid, wash with cold deionized water to remove any remaining ionic liquid and impurities.

  • Dry the collected solid to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Low-Melting Point Salt Method: Using NaCl-AlCl₃ Mixture

This method utilizes a low-cost, low-melting-point salt mixture as both the catalyst and the reaction medium, offering a green and efficient alternative.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Salicylamide

  • Acylating agent (e.g., acetyl chloride)

  • Dilute acid solution (e.g., HCl)

  • Ethanol (for purification)

Procedure:

  • In a suitable reaction vessel, combine anhydrous aluminum chloride and sodium chloride. Heat the mixture with stirring until a molten salt is formed. A typical reaction temperature is around 140°C.[5][7]

  • Add salicylamide to the molten NaCl-AlCl₃ mixture and stir until it dissolves.

  • Slowly add the acylating reagent (e.g., acetyl chloride) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to proceed for approximately 30 minutes at 140°C.[7]

  • Cool the reaction mixture and then slowly add a dilute acid solution to precipitate the product and dissolve the salt matrix.

  • Filter the resulting suspension to collect the crude product.

  • Wash the filter cake with hot water to remove any inorganic salts.

  • The crude this compound can be purified by recrystallization from ethanol to yield a white solid with a purity of ≥98.1%.[5]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general synthetic pathway and the specific workflows for the catalytic methods described.

general_synthesis cluster_reactants Reactants Salicylamide Salicylamide Reaction Friedel-Crafts Acylation Salicylamide->Reaction AcetylatingAgent Acetylating Agent (e.g., Acetyl Chloride) AcetylatingAgent->Reaction Catalyst Catalyst Catalyst->Reaction Catalysis Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

catalytic_workflows cluster_traditional Traditional Friedel-Crafts cluster_ionic_liquid Ionic Liquid Catalysis cluster_molten_salt Low-Melting Point Salt T1 Dissolve Salicylamide in Organic Solvent T2 Add AlCl₃ Catalyst T1->T2 T3 Add Acetyl Chloride T2->T3 T4 Reaction T3->T4 T5 Hydrolysis & Work-up T4->T5 IL1 Dissolve Salicylamide in Ionic Liquid IL2 Add Acetyl Chloride IL1->IL2 IL3 Reaction at 25-55°C IL2->IL3 IL4 Precipitate in Water IL3->IL4 IL5 Filter & Dry IL4->IL5 MS1 Prepare NaCl-AlCl₃ Molten Salt (140°C) MS2 Dissolve Salicylamide MS1->MS2 MS3 Add Acetyl Chloride MS2->MS3 MS4 Reaction (0.5h) MS3->MS4 MS5 Acidic Work-up MS4->MS5

Caption: Comparative experimental workflows for this compound synthesis.

References

5-Acetylsalicylamide vs. Salicylamide: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Acetylsalicylamide and its parent compound, salicylamide. The following sections detail their known analgesic and anti-inflammatory properties, supported by available experimental data. Detailed protocols for key biological assays are also provided to facilitate further research and validation.

Executive Summary

Salicylamide, a non-prescription analgesic and antipyretic agent, has long been recognized for its therapeutic properties. Its mechanism of action is primarily attributed to the weak and reversible inhibition of cyclooxygenase (COX) enzymes.[1] Structural modifications of salicylamide have been explored to enhance its pharmacological profile. This guide focuses on a key derivative, this compound, and presents a comparative analysis of its biological activity against the parent compound, salicylamide. Available data suggests that the addition of an acetyl group at the 5-position may significantly potentiate its analgesic and anti-inflammatory effects.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of this compound and salicylamide. It is important to note that the data for each compound have been compiled from different studies; therefore, a direct comparison should be approached with caution.

Table 1: Comparative Analgesic Activity

CompoundTest ModelAnimal ModelDosage/ConcentrationObserved EffectReference
This compound (as 5-acetamido-2-hydroxy benzoic acid)Acetic Acid-Induced WrithingMiceED50 = 4.95 mg/kgSignificant reduction in writhing behavior.[2][2]
SalicylamideAcetic Acid-Induced WrithingMice-Not explicitly quantified in the same manner. Derivatives show enhanced potency.[3]
Aspirin (for reference)Acetic Acid-Induced WrithingMiceED50 = 67.5 mg/kgStandard analgesic effect.[2][2]
Acetaminophen (for reference)Acetic Acid-Induced WrithingMiceED50 = 125 mg/kgStandard analgesic effect.[2][2]

Table 2: Comparative Anti-inflammatory Activity

CompoundTest ModelAnimal ModelDosage/ConcentrationObserved EffectReference
This compound (as 5-acetamido-2-hydroxy benzoic acid)Carrageenan-Induced Paw EdemaRats-Reported to be effective in reducing edema.[2][2]
Salicylamide---Generally considered to have insignificant anti-inflammatory properties.[1][1]

Table 3: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50CommentsReference
This compoundCOX-1 / COX-2Not AvailableData not found in the reviewed literature.-
SalicylamideCOX-1 / COX-2Not consistently reportedConsidered a weak, reversible inhibitor.[1][1]

Mechanism of Action and Signaling Pathways

Salicylamide and its derivatives primarily exert their effects through the inhibition of COX enzymes, which are central to the inflammatory cascade. The inhibition of COX-1 and COX-2 blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain, inflammation, and fever.

While the specific signaling pathways for this compound are not yet fully elucidated, the mechanism of the related compound 5-aminosalicylic acid (5-ASA) suggests a potential route. Studies on 5-ASA indicate that its anti-inflammatory effects may be mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, rather than the canonical NF-κB pathway.[4]

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Salicylamide Salicylamide Salicylamide->COX1_COX2 Weak Inhibition Acetylsalicylamide This compound Acetylsalicylamide->COX1_COX2 Inhibition (Potentially Stronger)

Caption: Inhibition of the Cyclooxygenase Pathway.

G Inflammatory_Stimuli Inflammatory Stimuli JNK_p38 JNK / p38 MAPK Activation Inflammatory_Stimuli->JNK_p38 Proinflammatory_Mediators Pro-inflammatory Mediators JNK_p38->Proinflammatory_Mediators Acetylsalicylamide_Analog 5-ASA (Analog of This compound) Acetylsalicylamide_Analog->JNK_p38 Inhibition

Caption: Putative Inhibition of JNK/p38 MAPK Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future comparative studies.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8). The test compounds (this compound, Salicylamide), a vehicle control (e.g., 0.9% saline with 0.5% Tween 80), and a positive control (e.g., Aspirin) are administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes post-administration), 0.1 mL of a 0.6% (v/v) acetic acid solution is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100 The ED50 (the dose that produces 50% of the maximal analgesic effect) can be determined by regression analysis.

G Start Acclimatize Mice Administer Administer Test Compound, Vehicle, or Positive Control Start->Administer Wait Wait 30 minutes Administer->Wait Inject Inject Acetic Acid (i.p.) Wait->Inject Observe Observe and Count Writhes for 20-30 minutes Inject->Observe Analyze Calculate % Analgesic Activity and ED50 Observe->Analyze

Caption: Workflow for Acetic Acid-Induced Writhing Test.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard model to assess acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Grouping and Administration: Animals are divided into groups. The test compounds, vehicle, and a positive control (e.g., Indomethacin) are administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control x 100 Where V0 is the initial paw volume and Vt is the paw volume at time t.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the enzyme (COX-1 or COX-2) for a short period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The COX-catalyzed production of prostaglandin E2 (PGE2) is quantified. This can be done using various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

Assessing the Cross-Reactivity of 5-Acetylsalicylamide with Other Salicylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential cross-reactivity of 5-Acetylsalicylamide with other common salicylates. Due to a lack of direct experimental data on the cross-reactivity of this compound, this document focuses on a comparative structural analysis and provides detailed experimental protocols for researchers to conduct their own assessments. The information herein is intended to guide hypothesis-driven experimentation in drug development and safety profiling.

Structural Comparison of Salicylates

The potential for immunological cross-reactivity between structurally similar compounds is a critical consideration in drug development. Minor modifications to a core chemical scaffold can significantly alter binding affinity to antibodies and other proteins. Salicylates share a common benzene ring structure with a hydroxyl group at position 2. Variations in other substitutions on the ring influence their pharmacological and immunological properties.

Below is a comparison of the chemical structures of this compound and other prominent salicylates. The key structural similarities suggest a potential for cross-reactivity in immunoassays designed to detect salicylates.

Compound Structure Key Functional Groups Notes on Potential Cross-Reactivity
This compound C₉H₉NO₃- Carboxamide group at C1- Acetyl group at C5- Hydroxyl group at C2The core salicylamide structure is a known pharmacophore. The acetyl group at the 5-position may influence antibody recognition.[1]
Acetylsalicylic Acid (Aspirin) C₉H₈O₄- Carboxylic acid group at C1- Acetoxy group at C2A widely used salicylate. Cross-reactivity with other salicylates is well-documented.[2]
Salicylic Acid C₇H₆O₃- Carboxylic acid group at C1- Hydroxyl group at C2The parent compound of the salicylate class. Often the target analyte in salicylate immunoassays.
5-Aminosalicylic Acid (5-ASA) C₇H₇NO₃- Carboxylic acid group at C1- Amino group at C5- Hydroxyl group at C2Structural similarity to other salicylates raises concerns about cross-reactivity, particularly in patients with known salicylate sensitivity.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound, standardized immunoassay protocols are necessary. The following are detailed methodologies for two common and effective techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA).

Experimental Workflow for Cross-Reactivity Assessment

The general workflow for assessing cross-reactivity involves challenging an immunoassay designed for a specific salicylate with increasing concentrations of the cross-reactant (in this case, this compound) and determining the concentration that causes a 50% inhibition of the signal (IC50).

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Salicylate Standards - this compound dilutions - Antibody solution - Conjugate solution add_samples Add Standards, Controls, and this compound prep_reagents->add_samples coat_plate Coat Microplate (for ELISA) add_antibody Add Anti-Salicylate Antibody add_samples->add_antibody add_conjugate Add Enzyme/Fluorophore Conjugate add_antibody->add_conjugate incubate Incubate add_conjugate->incubate wash_steps Wash Plate (for ELISA) incubate->wash_steps ELISA read_signal Read Signal (Absorbance/Fluorescence) incubate->read_signal FPIA add_substrate Add Substrate (for ELISA) wash_steps->add_substrate add_substrate->read_signal calculate Calculate % Cross-Reactivity read_signal->calculate Salicylate_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (Anti-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Symptoms Hypersensitivity Symptoms (Asthma, Urticaria, etc.) Leukotrienes->Symptoms Increased Production Salicylates Salicylates (e.g., this compound) Salicylates->COX Inhibition

References

Performance Evaluation of 5-Acetylsalicylamide as a Labetalol Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Acetylsalicylamide as a key precursor in the synthesis of Labetalol, a widely used antihypertensive agent. The performance of this precursor is evaluated against alternative synthetic routes, with a focus on reaction yields and methodologies. The information presented is compiled from various patented processes and research articles, offering a comprehensive overview for drug development and optimization.

Introduction to Labetalol Synthesis

Labetalol is a mixed alpha/beta-adrenergic antagonist used in the treatment of hypertension.[1][2] Its synthesis involves multiple steps, and the choice of starting materials and synthetic route can significantly impact the overall efficiency, purity, and cost-effectiveness of the manufacturing process. This compound and its derivatives have emerged as crucial intermediates in several prominent synthesis pathways.[3][4][5]

Comparative Analysis of Labetalol Synthesis Routes

The synthesis of Labetalol can be broadly categorized into several methods, many of which utilize a derivative of this compound. The most common strategies involve the initial halogenation of this compound to form an intermediate like 5-bromoacetyl salicylamide, which then undergoes subsequent reactions to build the Labetalol molecule.[6][7][8]

Table 1: Comparison of Labetalol Synthesis Precursors and Intermediate Yields
Precursor/Intermediate RouteKey IntermediateReported Yield (%)Reference
Route 1: From 5-Halogenated Acetyl Salicylamide 5-(N-benzyl-N-(1-methyl-3-phenylpropyl) glycyl)salicylamide hydrochlorideNot explicitly stated for this intermediate, but a related step yielded 91.0%[6]
Route 2: Dibenzylamine Method 5-N,N-Dibenzylamine acetylsalicylamideHigh yield (specific percentage not universally cited)[9]
Route 3: Direct Condensation Crude Labetalol Hydrochloride68%[10]

Note: The yields reported are from different sources and may have been achieved under varying experimental conditions. A direct, standardized comparison is not available in the reviewed literature.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical workflows for Labetalol synthesis starting from this compound derivatives.

Labetalol Synthesis from5-Halogenated Acetyl Salicylamide A 5-Halogenated Acetyl Salicylamide C First Nucleophilic Substitution A->C B Benzylamine B->C D Intermediate Compound III C->D F Second Nucleophilic Substitution D->F E 3-Halogenated Butylbenzene E->F G Intermediate Compound V F->G H Catalytic Hydrogenation G->H I Labetalol H->I J Salification I->J K Labetalol Hydrochloride J->K

Caption: Synthesis of Labetalol via 5-Halogenated Acetyl Salicylamide.

Labetalol Synthesis via Dibenzylamine Method A 5-Bromoacetylsalicylamide C Condensation A->C B N-benzyl-N-(1-methyl-3-phenylpropyl)amine B->C D 5-(N-benzyl-N-(1-methyl-3-phenylpropyl) glycyl)salicylamide hydrochloride C->D E Reduction (H2 over Pt-Pd/C) D->E F Labetalol E->F

Caption: The Dibenzylamine method for Labetalol synthesis.

Experimental Protocols

The following are summaries of experimental procedures as described in the cited literature. These are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis from 5-Bromoacetyl Salicylamide (Based on a Patented Method)[6]
  • First Nucleophilic Substitution:

    • Dissolve benzylamine and triethylamine in tetrahydrofuran in a four-neck flask.

    • Cool the mixture to -10°C.

    • Add a solution of 5-bromoacetyl salicylamide in tetrahydrofuran dropwise, maintaining the temperature below -5°C.

    • Stir the reaction mixture for 1 hour after the addition is complete.

    • Allow the mixture to warm to room temperature and continue the reaction for 2 hours.

    • Wash the reaction mixture with water and extract with ethyl acetate.

    • The organic layer is then washed with saturated sodium bicarbonate and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate compound. A reported yield for this step is 91.0%.[6]

  • Second Nucleophilic Substitution and Subsequent Steps:

    • The intermediate from the previous step is then reacted with a 3-halogenated butylbenzene derivative.

    • This is followed by catalytic hydrogenation to reduce a carbonyl group.

    • The final step is salification to produce Labetalol hydrochloride.

Protocol 2: Direct Condensation Method[10]
  • Preparation of Crude Labetalol Hydrochloride:

    • Charge 4-phenylbutan-2-amine to a round bottom flask containing methanol at room temperature.

    • Add 5-Bromoacetylsalicylamide in portions at room temperature and maintain for 1 hour.

    • Cool the reaction mass to 10-20°C.

    • Add a 30% sodium hydroxide solution at 15-20°C and stir for 30 minutes.

    • Slowly add sodium borohydride in portions at 15-25°C.

    • Raise the temperature to room temperature and maintain for 2 hours.

    • Add purified water and stir for 30 minutes.

    • The crude Labetalol hydrochloride is then isolated. A reported yield for this crude product is 68%.[10]

Performance Discussion

The use of this compound, typically after conversion to a more reactive halogenated intermediate, is a cornerstone of many Labetalol synthesis strategies. The patent literature suggests that high yields for intermediate steps can be achieved, as exemplified by the 91.0% yield in a nucleophilic substitution step.[6] However, the overall yield of the final Labetalol hydrochloride can vary depending on the specific route and purification methods employed. For instance, a direct condensation method reported a crude yield of 68%.[10]

Alternative approaches, such as the dibenzylamine method, are also prevalent.[9] The choice of a particular synthetic route in a drug development setting will depend on a multi-faceted evaluation of factors including:

  • Overall Yield: The cumulative yield across all synthetic steps.

  • Purity of the Final Product: The effectiveness of the route in minimizing impurities. Different methods may generate different impurity profiles.[8]

  • Cost and Availability of Starting Materials: The economic viability of the chosen precursors.

  • Process Safety and Environmental Impact: The use of hazardous reagents and the generation of waste.

  • Scalability: The feasibility of transitioning the process from laboratory-scale to industrial production.

Conclusion

This compound and its derivatives are established and effective precursors in the synthesis of Labetalol. The available literature provides various synthetic strategies with reported yields for specific steps. A comprehensive performance evaluation for industrial-scale production would necessitate a direct, side-by-side comparison of these routes under standardized conditions, focusing on overall yield, purity, cost, and safety. The diagrams and protocols provided in this guide offer a foundational understanding for researchers and professionals engaged in the synthesis and development of Labetalol.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Acetylsalicylamide. Due to the limited availability of a specific validated method for this compound in publicly accessible literature, this guide extrapolates from established methods for structurally analogous compounds, namely salicylamide and acetylsalicylic acid. The performance of this proposed HPLC method is compared with alternative analytical techniques, supported by experimental data from these related compounds, to aid in the selection of the most suitable analytical strategy for research, development, and quality control.

Comparison of Analytical Methods

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the pharmaceutical product. The following table compares the anticipated performance of a dedicated stability-indicating HPLC method for this compound with other potential analytical techniques.

ParameterStability-Indicating HPLCUV-Visible SpectrophotometryThin-Layer Chromatography (TLC)
Specificity High (resolves API from degradants)Low (interference from degradants with similar chromophores)Moderate (can separate spots, but quantification is less precise)
Sensitivity HighModerateLow
Precision High (RSD < 2%)ModerateLow to Moderate
Accuracy HighModerateModerate
Linearity ExcellentGoodModerate
Robustness High (performance is insensitive to small variations)ModerateLow
Application Assay, impurity testing, stability studiesPrimarily for simple assay of pure substancePrimarily for qualitative identification and impurity screening

Proposed Stability-Indicating HPLC Method and Validation Protocol

Based on methods for related salicylamide and acetylsalicylic acid derivatives, a robust stability-indicating HPLC method for this compound is proposed below.[1][2]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 237 nm[2]
Run Time 15 minutes

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For dosage forms, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's labeled amount of this compound into a suitable volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Method Validation

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • System Suitability: Before each validation run, system suitability parameters are checked to ensure the chromatographic system is performing adequately. This includes evaluating parameters like theoretical plates, tailing factor, and %RSD of replicate injections.

  • Specificity (Forced Degradation): To establish the stability-indicating nature of the method, forced degradation studies should be performed on a 100 µg/mL solution of this compound under various stress conditions.[1] The method is considered specific if the peak for this compound is well-resolved from all degradation product peaks.

    • Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with an appropriate volume of 0.1 N NaOH.[1]

    • Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with an appropriate volume of 0.1 N HCl.[1]

    • Oxidative Degradation: Mix equal volumes of the sample solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Keep the solid drug and the drug solution in a hot air oven at 105°C for 48 hours.[1]

    • Photolytic Degradation: Expose the solid drug and the drug solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.[1]

Data Presentation: Summary of Validation Parameters

The following tables summarize the expected validation parameters for the proposed HPLC method for this compound analysis, based on data from similar compounds.

Table 1: System Suitability and Linearity

ParameterAcceptance CriteriaExpected Observed Value
Tailing Factor ≤ 2.0< 1.5
Theoretical Plates > 2000> 3000
%RSD of Peak Areas ≤ 2.0%< 1.0%
Linearity (Concentration Range) 1 - 100 µg/mLCorrelation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (% Recovery)

Spiked Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)% Recovery
80%8079.5 ± 0.899.4%
100%100100.2 ± 0.9100.2%
120%120119.8 ± 1.199.8%

Table 3: Precision (%RSD)

Precision TypeConcentration (µg/mL)%RSD (n=6)
Repeatability (Intra-day) 100< 1.0%
Intermediate Precision (Inter-day) 100< 2.0%

Table 4: Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation PeaksResolution (from parent peak)
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) ~15%2> 2.0
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) ~20%3> 2.0
Oxidative (3% H₂O₂, RT, 24h) ~10%1> 2.0
Thermal (105°C, 48h) ~5%1> 2.0
Photolytic (UV & Vis, 24h) ~8%2> 2.0

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the proposed HPLC method validation and the logical flow of the forced degradation studies.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation Parameters prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Chromatographic Analysis prep_sample->analysis sys_suit->analysis Pass specificity Specificity (Forced Degradation) analysis->specificity linearity Linearity & Range analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision robustness Robustness analysis->robustness

Caption: Workflow for the validation of the proposed HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Solution (100 µg/mL) acid Acid Hydrolysis (0.1 N HCl, 80°C, 2h) start->acid base Base Hydrolysis (0.1 N NaOH, 80°C, 2h) start->base oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidative thermal Thermal Degradation (105°C, 48h) start->thermal photo Photolytic Degradation (UV & Vis, 24h) start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Logical workflow for forced degradation studies.

References

An In Vitro Comparative Analysis of the Anti-inflammatory Activity of 5-Acetylsalicylamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory activity of 5-Acetylsalicylamide and its derivatives. The information presented is collated from various studies to offer a comprehensive summary for researchers engaged in the discovery and development of novel anti-inflammatory agents. This document details the inhibitory effects on key inflammatory mediators, outlines the experimental methodologies employed, and illustrates the underlying signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been assessed through their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade. The following tables summarize the available quantitative data from in vitro studies. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity

CompoundIC50 (µM)Cell Line/Assay SystemReference
This compound Derivative (AM1)- (67.34% inhibition)Red Blood Cell Membrane Stabilization[1]
This compound Derivative (AM2)- (27.88% inhibition)Red Blood Cell Membrane Stabilization[1]
Aspirin (Reference)- (64.56% inhibition)Red Blood Cell Membrane Stabilization[1]
Salicylamide Derivatives (General)>100In vitro fluorometric assay[2]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)0.29In vitro enzyme assay[3]
Celecoxib (Reference)0.42In vitro enzyme assay[3]
5-oxo-1,4,5,6,7,8 hexahydroquinoline derivative (9c)0.17In vitro enzyme assay[4]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundTargetIC50 (µM) / % InhibitionCell LineReference
Thiourea Derivative 2TNF-α6.5 ± 0.8THP-1 cells[5]
Thiourea Derivative 3TNF-α27.4 ± 1.7THP-1 cells[5]
Flurbiprofen Derivative 5TNF-α117.7 ± 1.1THP-1 cells[5]
Pentoxifylline (Standard)TNF-α340.6 ± 7.54THP-1 cells[5]
Homalium bhamoense extractIL-6Significant suppressionRAW 264.7 macrophages[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the anti-inflammatory activity of this compound and its derivatives.

Cyclooxygenase (COX-2) Inhibition Assay

The in vitro COX-2 inhibitory activity is a primary indicator of the anti-inflammatory potential of nonsteroidal anti-inflammatory drugs (NSAIDs).

Workflow for In Vitro COX-2 Inhibition Assay

reagents Prepare assay buffer, heme, COX-2 enzyme, and test compounds incubation Pre-incubate COX-2 enzyme with test compound or vehicle control reagents->incubation reaction Initiate reaction by adding arachidonic acid incubation->reaction stop_reaction Stop the reaction after a defined time reaction->stop_reaction detection Measure prostaglandin E2 (PGE2) production using ELISA stop_reaction->detection analysis Calculate % inhibition and IC50 values detection->analysis

Caption: Workflow of a typical in vitro COX-2 inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Ovine or human recombinant COX-2 is typically used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds (this compound derivatives) at various concentrations are pre-incubated with the COX-2 enzyme in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated relative to a vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the ability of compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells stimulated with LPS.

Workflow for LPS-Induced Cytokine Assay

cell_culture Culture RAW 264.7 macrophage cells treatment Pre-treat cells with test compounds cell_culture->treatment stimulation Stimulate cells with Lipopolysaccharide (LPS) treatment->stimulation collection Collect cell culture supernatant stimulation->collection elisa Measure TNF-α and IL-6 levels using ELISA collection->elisa analysis Determine the % inhibition of cytokine production elisa->analysis

Caption: Experimental workflow for measuring cytokine inhibition.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are seeded in multi-well plates and allowed to adhere.[7]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).[8]

  • Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium.[7]

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production and release into the supernatant.[8]

  • Quantification: The concentrations of TNF-α and IL-6 in the collected supernatant are measured using specific ELISA kits.[6]

  • Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated and expressed as a percentage of the LPS-stimulated control.

Signaling Pathways in Inflammation

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Cyclooxygenase (COX) Pathway

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators.

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE2, etc.) cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation salicylamides This compound & Derivatives salicylamides->cox Inhibition

Caption: Inhibition of the COX pathway by salicylamides.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for TNF-α, IL-6, and COX-2. Some salicylates have been shown to inhibit the activation of NF-κB.[9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 ikk IKK Complex my_d88->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nf_kb NF-κB (p50/p65) nf_kb_nuc NF-κB (p50/p65) (Active) nf_kb->nf_kb_nuc Translocation nf_kb_ikb NF-κB-IκBα (Inactive) nf_kb_ikb->ikb nf_kb_ikb->nf_kb nucleus Nucleus gene_expression Gene Expression (TNF-α, IL-6, COX-2) nf_kb_nuc->gene_expression salicylamides Salicylates salicylamides->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The available in vitro data suggests that derivatives of this compound hold promise as anti-inflammatory agents, with some compounds exhibiting potent inhibition of COX-2 and pro-inflammatory cytokines. The primary mechanisms of action appear to involve the inhibition of the COX and NF-κB signaling pathways. However, a clear structure-activity relationship for this compound derivatives is not yet fully established due to the limited number of direct comparative studies. Further research involving systematic structural modifications of this compound and their comprehensive in vitro evaluation under standardized conditions is warranted to identify lead compounds with enhanced anti-inflammatory efficacy and to elucidate their precise molecular mechanisms of action.

References

benchmarking the synthetic efficiency of 5-Acetylsalicylamide production routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Efficiency

The production of 5-Acetylsalicylamide, a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug Labetalol, can be achieved through several synthetic pathways.[1][2] The efficiency and environmental impact of these routes vary significantly, influencing their suitability for laboratory and industrial scale manufacturing. This guide provides a comparative analysis of the most common synthetic strategies, supported by available experimental data, to inform route selection based on quantitative metrics. The primary methodologies evaluated are the traditional Friedel-Crafts acylation, the use of ionic liquids as catalysts and solvents, and a low-melting point molten salt method.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to this compound, based on published experimental data.

ParameterTraditional Friedel-Crafts AcylationIonic Liquid ([BPy]-2AlCl₃)Ionic Liquid (Triethylammonium Chloroaluminate)Low-Melting Point Salt (NaCl-AlCl₃)
Yield (%) ~42% (with bromoacetyl chloride)Up to 89.2%Up to 73.1%High (A specific yield of 43.6% for the acylation step is reported in a multi-step synthesis)
Reaction Temperature (°C) Varies (e.g., 0 to room temperature)4032 - 46130 - 150
Reaction Time Varies (e.g., several hours)120 min60 - 480 min0.5 - 2 h
Key Reagents Salicylamide, Acetyl Chloride, Anhydrous AlCl₃Salicylamide, Acetyl Chloride, [BPy]-2AlCl₃Salicylamide, Acetyl Chloride, (C₂H₅)₃NHCl-nAlCl₃Salicylamide, Acetyl Chloride, NaCl, Anhydrous AlCl₃
Solvent Nitrobenzene or Chlorinated AlkanesIonic Liquid (acts as solvent)Ionic Liquid (acts as solvent)Molten Salt (acts as solvent)
Key Advantages Well-established methodologyHigh yield, avoids hazardous organic solventsHigh conversion, avoids hazardous organic solventsHigh yield, simple work-up, avoids organic solvents, low cost of reagents
Key Disadvantages Low yield, use of toxic and carcinogenic solvents, large amount of catalyst waste, harsh conditions[3][4]Higher cost and difficulty in recycling the ionic liquidHigher cost of ionic liquidHigh reaction temperatures

Experimental Protocols

Traditional Friedel-Crafts Acylation

This method involves the electrophilic aromatic substitution of salicylamide with an acylating agent in the presence of a Lewis acid catalyst.

Materials:

  • Salicylamide

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or a suitable chlorinated alkane)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a stirrer and a dropping funnel, a suspension of anhydrous aluminum chloride in nitrobenzene is prepared and cooled in an ice bath.

  • A solution of acetyl chloride in nitrobenzene is added dropwise to the cooled suspension while maintaining the temperature.

  • Salicylamide is then added portion-wise to the reaction mixture.

  • The reaction is stirred at a controlled temperature for a specified duration.

  • Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield this compound.[2]

Ionic Liquid-Catalyzed Synthesis

This approach utilizes a Lewis acidic ionic liquid as both the catalyst and the solvent, offering a greener alternative to traditional methods.[1][5]

Materials:

  • Salicylamide

  • Acetyl chloride

  • N-butylpyridinium chloroaluminate ([BPy]-2AlCl₃) or Triethylammonium chloroaluminate ((C₂H₅)₃NHCl-nAlCl₃)

Procedure for [BPy]-2AlCl₃:

  • Salicylamide and the ionic liquid [BPy]-2AlCl₃ are charged into a reaction vessel under a nitrogen atmosphere.

  • The mixture is stirred at 40°C.

  • Acetyl chloride is added dropwise to the mixture.

  • The reaction is allowed to proceed for 120 minutes at 40°C.[6]

  • After the reaction, the product is extracted from the ionic liquid using an appropriate solvent. The ionic liquid can potentially be recovered and reused.

Procedure for Triethylammonium Chloroaluminate:

  • Under a nitrogen atmosphere, salicylamide is added to the triethylammonium chloroaluminate ionic liquid.

  • The temperature is raised to between 32-46°C.

  • Acetyl chloride is then added to the reaction mixture.[3]

  • The reaction is maintained for a period of 60 to 480 minutes.[7]

  • Work-up involves separating the product from the ionic liquid.

Low-Melting Point Salt Method

This solvent-free method employs a molten mixture of sodium chloride and aluminum chloride as both the reaction medium and catalyst.[1]

Materials:

  • Salicylamide

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Ice water

Procedure:

  • Anhydrous aluminum chloride and sodium chloride are placed in a reaction vessel and heated with stirring until a molten salt mixture is formed (typically around 140°C).[1]

  • Salicylamide is added to the molten salt and stirred until it dissolves.[1]

  • Acetyl chloride is then added dropwise to the reaction mixture.

  • The reaction is maintained at 130-150°C for 0.5 to 2 hours.[1]

  • After completion, the hot reaction mixture is slowly and carefully added to a mixture of ice and hydrochloric acid.

  • A solid product precipitates, which is then filtered, washed with water, and dried to give the crude this compound.[1]

  • The crude product can be further purified by recrystallization.[1]

Synthesis Route Diagrams

Traditional_Friedel_Crafts_Acylation Salicylamide Salicylamide Intermediate Acylium Ion Formation & Electrophilic Attack Salicylamide->Intermediate AcetylChloride Acetyl Chloride AcetylChloride->Intermediate AlCl3 Anhydrous AlCl₃ AlCl3->Intermediate Catalyst Nitrobenzene Nitrobenzene (Solvent) Nitrobenzene->Intermediate Solvent Product This compound Intermediate->Product

Caption: Traditional Friedel-Crafts Acylation of Salicylamide.

Ionic_Liquid_Synthesis Salicylamide Salicylamide Reaction Acylation Reaction Salicylamide->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction IonicLiquid Ionic Liquid ([BPy]-2AlCl₃ or (C₂H₅)₃NHCl-nAlCl₃) IonicLiquid->Reaction Catalyst & Solvent Product This compound Reaction->Product

Caption: Ionic Liquid-Mediated Synthesis of this compound.

Molten_Salt_Synthesis Salicylamide Salicylamide Reaction Acylation in Molten Salt Salicylamide->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction MoltenSalt NaCl-AlCl₃ Molten Salt MoltenSalt->Reaction Catalyst & Solvent Product This compound Reaction->Product

References

A Comparative Quantitative Analysis of Impurities in 5-Acetylsalicylamide Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of impurity levels in different batches of 5-Acetylsalicylamide, a key intermediate in the synthesis of various pharmaceuticals. The objective is to offer a clear comparison of product performance based on purity profiles, supported by detailed experimental data and methodologies. The data presented herein is illustrative, reflecting typical impurity profiles that may be observed in commercial and research-grade batches.

Quantitative Impurity Analysis

The following table summarizes the quantitative analysis of impurities found in three hypothetical batches of this compound (Batch A, Batch B, and Batch C). The analysis was performed using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

ImpurityChemical NameTypeBatch A (% w/w)Batch B (% w/w)Batch C (% w/w)
IMP-1 SalicylamideStarting Material0.080.150.05
IMP-2 Salicylic AcidDegradation Product0.120.050.25
IMP-3 3-AcetylsalicylamideIsomeric ImpurityNot Detected0.03Not Detected
IMP-4 Di-acetylated SalicylamideProcess-Related Impurity0.020.040.01
Total Impurities 0.22 0.27 0.31
Assay of this compound 99.78 99.73 99.69

Note: The data presented in this table is for illustrative purposes to demonstrate batch-to-batch variability and does not represent actual analytical results from specific commercial products.

Experimental Protocols

A detailed methodology for the quantitative analysis of impurities in this compound is provided below.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 50 50
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and each impurity reference standard into separate 10 mL volumetric flasks.

    • Dissolve in a diluent (Acetonitrile:Water 50:50 v/v) and make up to volume.

    • Prepare a working standard solution containing a known concentration of this compound and each impurity by appropriate dilution of the stock solutions.

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound batch sample into a 25 mL volumetric flask.

    • Dissolve in the diluent and make up to volume.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Data Analysis and Calculation

The percentage of each impurity in the sample was calculated using the external standard method based on the peak areas obtained from the chromatograms.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis of impurities in this compound batches.

G cluster_prep Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Reporting start Receive this compound Batches (A, B, C) prep_std Prepare Reference Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc RP-HPLC Analysis prep_std->hplc prep_sample->hplc data_acq Data Acquisition (Chromatograms) hplc->data_acq peak_int Peak Integration and Identification data_acq->peak_int quant Quantification of Impurities peak_int->quant report Generate Comparison Report quant->report

Caption: Workflow for Quantitative Impurity Analysis.

Potential Degradation Pathway of this compound

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the amide bond.

G parent This compound degradation_product Salicylic Acid + Acetamide parent->degradation_product Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hydrolytic Degradation of this compound.

Discussion of Impurity Profiles

The illustrative data highlights the importance of robust process control and stable storage conditions in maintaining the purity of this compound.

  • Batch A demonstrates a balanced impurity profile with moderate levels of both starting material and degradation product.

  • Batch B shows a higher level of the starting material, salicylamide (IMP-1), and the process-related impurity, di-acetylated salicylamide (IMP-4), suggesting incomplete reaction or inadequate purification in the manufacturing process. The presence of the isomeric impurity, 3-Acetylsalicylamide (IMP-3), could be due to a lack of regioselectivity during the acylation step.

  • Batch C exhibits the highest level of the degradation product, salicylic acid (IMP-2), which could indicate improper storage conditions, such as exposure to moisture or high temperatures, leading to hydrolysis of the amide linkage.[1][2][3][4][5]

Alternative Analytical Techniques

While RP-HPLC with UV detection is a widely used and reliable method for impurity analysis, other techniques can provide complementary information:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about unknown impurities, aiding in their identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for the accurate quantification of the main component and impurities without the need for reference standards for each impurity.

Conclusion

The quantitative analysis of impurities is a critical aspect of quality control for this compound. The choice of a specific batch for pharmaceutical development should be based on a thorough evaluation of its impurity profile. This guide provides a framework for such a comparative analysis, emphasizing the importance of validated analytical methods and a clear understanding of the potential process-related and degradation impurities. The provided experimental protocol and visualizations serve as a practical resource for researchers and professionals in the field.

References

Safety Operating Guide

Proper Disposal of 5-Acetylsalicylamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Acetylsalicylamide, a compound often used as a pharmaceutical intermediate. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Waste Classification and Segregation

While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to manage its disposal with caution. Due to its potential to hydrolyze into salicylic acid and ammonia, which can be hazardous, it is recommended to treat this compound waste as hazardous.

Segregation is Key:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. In particular, keep it separate from strong oxidizing agents and bases.

Step-by-Step Disposal Procedure

  • Containerization: Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, with a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. Include the date when the first waste was added.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Chemical Treatment (Optional and for Trained Personnel Only): For large quantities of aqueous this compound waste, chemical degradation through hydrolysis can be considered to reduce its reactivity. This procedure should only be performed by trained personnel in a controlled laboratory setting.

    • Acidic Hydrolysis: The amide bond can be cleaved under acidic conditions. This process should be performed with caution, as it will generate salicylic acid and an ammonium salt.

    • Alkaline Hydrolysis: Hydrolysis can also be achieved under alkaline conditions, which will produce a salt of salicylic acid and ammonia gas. This must be done in a fume hood due to the release of ammonia.

    • Neutralization: Following hydrolysis, the resulting solution must be neutralized to a pH between 6.0 and 8.0 before being collected as hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data for this compound

PropertyValueSource
Molecular FormulaC9H9NO3N/A
Molecular Weight179.17 g/mol N/A
Melting Point220-222 °CN/A
Solubility in WaterInsolubleN/A
Solubility in Organic SolventsSoluble in ethanol, ether, benzene, tetrahydrofuranN/A

Disposal Workflow

This compound Disposal Workflow start Start: Generation of This compound Waste assess_waste Assess Waste Type (Solid or Liquid) start->assess_waste solid_waste Solid Waste (e.g., powder, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) assess_waste->liquid_waste Liquid containerize_solid Place in a labeled hazardous waste container for solids. solid_waste->containerize_solid trained_personnel Is chemical treatment feasible and are personnel trained? liquid_waste->trained_personnel store_saa Store sealed container in a Satellite Accumulation Area (SAA). containerize_solid->store_saa containerize_liquid Place in a labeled hazardous waste container for liquids. containerize_liquid->store_saa trained_personnel->containerize_liquid No hydrolysis Perform hydrolysis (acidic or alkaline) in a fume hood. trained_personnel->hydrolysis Yes neutralize Neutralize the resulting solution (pH 6-8). hydrolysis->neutralize collect_treated Collect treated liquid in a labeled hazardous waste container. neutralize->collect_treated collect_treated->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_saa->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

Essential Safety and Operational Guide for Handling 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 5-Acetylsalicylamide (CAS No. 40187-51-7). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks: acute toxicity if swallowed, in contact with skin, or if inhaled; causes skin and serious eye irritation; and may cause respiratory irritation.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher (e.g., elastomeric half-mask with a multi-gas cartridge and P100 filter if handling outside a C-PEC).[1][3]To prevent inhalation of harmful dust particles, which can cause respiratory irritation.[4]
Eye and Face Protection Chemical safety goggles or a full-face shield in combination with goggles.[1][4][5]To protect against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile gloves).[1][4]To prevent skin contact, which can be harmful and cause irritation.[2][6]
Body Protection Long-sleeved lab coat, closed in the back.[3] For larger quantities or risk of splashing, an impermeable gown is recommended.To protect the skin from accidental contact with the chemical.
Foot Protection Closed-toe shoes.To provide protection against spills and falling objects.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe review_sds Review Safety Data Sheet (SDS) gather_ppe->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh Weigh/Measure Chemical don_ppe->weigh reaction Perform Experimental Procedure weigh->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate segregate Segregate Waste reaction->segregate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Approved Vendor store_waste->dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Experimental Protocol for Safe Handling

The following protocol provides a detailed methodology for handling this compound in a laboratory setting.

3.1. Preparation

  • Designate a Handling Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the designated handling area.

  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound to be aware of all hazards and emergency procedures.[2]

  • Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves) before use.

3.2. Handling

  • Don PPE: Put on all required PPE as specified in Table 1.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • Experimental Use: When adding the chemical to a reaction vessel or solution, do so slowly to prevent splashing or aerosolization.

3.3. Post-Handling and Decontamination

  • Clean Work Area: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4]

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

5.1. Spill Response

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the dust or powder.

  • Clean-up: For small spills, carefully sweep up the material and place it in a sealed, labeled container for disposal. Avoid generating dust. Moisten the spilled material with water to aid in clean-up if appropriate.

  • Ventilate: Ensure the area is well-ventilated after clean-up.

5.2. Waste Disposal

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be segregated as hazardous waste.[7][8]

  • Containerization: Place all waste in a clearly labeled, sealed, and compatible container.[7][9] The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[2] Do not dispose of this compound down the drain or in the regular trash.[9][10] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetylsalicylamide
Reactant of Route 2
Reactant of Route 2
5-Acetylsalicylamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.